2-Methoxyestradiol
描述
2-Methoxyestradiol (2ME2) is a drug that prevents the formation of new blood vessels that tumors need in order to grow (angiogenesis). It has undergone Phase 1 clinical trials against breast cancers and preclinical studies suggest that 2ME2 could also be effective against inflammatory diseases such as rheumatoid arthritis.
This compound has been reported in Homo sapiens with data available.
This compound is an orally bioavailable estradiol metabolite with potential antineoplastic activity. this compound inhibits angiogenesis by reducing endothelial cell proliferation and inducing endothelial cell apoptosis. This agent also inhibits tumor cell growth by binding to tubulin, resulting in antimitotic activity, and by inducing caspase activation, resulting in cell cycle arrest in the G2 phase, DNA fragmentation, and apoptosis. (NCI04)
This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 2 investigational indications.
A metabolite of estradiol that lacks estrogenic activity and inhibits TUBULIN polymerization. It has antineoplastic properties, including inhibition of angiogenesis and induction of APOPTOSIS.
属性
IUPAC Name |
(8R,9S,13S,14S,17S)-2-methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26O3/c1-19-8-7-12-13(15(19)5-6-18(19)21)4-3-11-9-16(20)17(22-2)10-14(11)12/h9-10,12-13,15,18,20-21H,3-8H2,1-2H3/t12-,13+,15-,18-,19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQOQDQWUFQDJMK-SSTWWWIQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2O)CCC4=CC(=C(C=C34)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=CC(=C(C=C34)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3040938 | |
| Record name | 2-Methoxyestradiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3040938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 2-Methoxyestradiol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000405 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
362-07-2 | |
| Record name | 2-Methoxyestradiol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=362-07-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methoxyestradiol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000362072 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Methoxyestradiol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB02342 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 2-Methoxyestradiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3040938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (17b)-2-Methoxyestra-1,3,5(10)-triene-3,17-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-METHOXYESTRADIOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6I2QW73SR5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2-Methoxyestradiol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000405 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
189 - 190 °C | |
| Record name | 2-Methoxyestradiol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000405 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
The Core Mechanisms of 2-Methoxyestradiol in Oncology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methoxyestradiol (2-ME2), an endogenous metabolite of 17β-estradiol, has emerged as a promising anti-cancer agent due to its multifaceted mechanism of action that selectively targets proliferating cells while exhibiting minimal estrogenic activity.[1][2] Unlike its parent compound, 2-ME2's anti-neoplastic effects are not mediated by estrogen receptors.[1][2] This technical guide provides an in-depth exploration of the core mechanisms through which 2-ME2 exerts its anti-tumor effects, with a focus on its impact on microtubule dynamics, angiogenesis, and the induction of apoptosis. This document synthesizes key research findings, presenting quantitative data in structured tables, detailing experimental protocols, and visualizing complex signaling pathways to offer a comprehensive resource for the scientific community.
I. Disruption of Microtubule Dynamics
A primary mechanism of action for 2-ME2 is its ability to interfere with microtubule function.[3][4] It binds to the colchicine-binding site on β-tubulin, leading to the inhibition of microtubule polymerization and the disruption of the microtubule network.[3][4] This interference with microtubule dynamics is a key contributor to its anti-mitotic and apoptotic effects.
A. Inhibition of Tubulin Polymerization and Mitotic Arrest
2-ME2 inhibits the assembly of purified tubulin in a concentration-dependent manner.[3][5] This disruption of microtubule dynamics leads to the arrest of cancer cells in the G2/M phase of the cell cycle, a hallmark of its anti-proliferative activity.[6][7] Studies have shown that at concentrations sufficient to induce mitotic arrest, 2-ME2 suppresses microtubule dynamic instability without causing significant microtubule depolymerization, suggesting that its primary effect is the suppression of microtubule dynamics rather than outright depolymerization.[3][5]
B. Quantitative Analysis of 2-ME2's Effect on Cell Cycle Distribution
The following table summarizes the impact of 2-ME2 on the cell cycle distribution of various cancer cell lines.
| Cell Line | Cancer Type | 2-ME2 Concentration (µM) | Treatment Duration (h) | % Cells in G2/M Phase (Treated vs. Control) | Reference |
| CEM | Acute T lymphoblastic leukemia | 1 | 24 | 45.09% vs. 6.20% | [6] |
| CEM | Acute T lymphoblastic leukemia | 2 | 24 | 73.41% vs. 6.20% | [6] |
| CEM | Acute T lymphoblastic leukemia | 4 | 24 | 83.12% vs. 6.20% | [6] |
| CNE2 | Nasopharyngeal carcinoma | Not specified | Not specified | Accumulation in G2/M | [7] |
| LTED | Long-term estrogen-deprived breast cancer | 1 | Not specified | Concentration-dependent increase | [8] |
II. Induction of Apoptosis
2-ME2 is a potent inducer of apoptosis in a wide range of cancer cell lines.[9][10] This programmed cell death is triggered through multiple signaling pathways, underscoring the compound's pleiotropic anti-cancer effects.
A. Activation of Intrinsic and Extrinsic Apoptotic Pathways
2-ME2 activates both the intrinsic (mitochondrial) and extrinsic (death receptor-mediated) apoptotic pathways.[11][12] It has been shown to up-regulate the expression of Death Receptor 5 (DR5), sensitizing cancer cells to apoptosis induced by its ligand, TRAIL.[13] The activation of the extrinsic pathway is further supported by the sequential activation of caspase-8, followed by caspase-9 and caspase-3.[13]
The intrinsic pathway is triggered by 2-ME2 through the generation of reactive oxygen species (ROS) and the modulation of Bcl-2 family proteins.[11][14] This leads to the release of cytochrome c from the mitochondria and the subsequent activation of the caspase cascade.[15]
B. Key Signaling Pathways in 2-ME2-Induced Apoptosis
Several signaling pathways are implicated in 2-ME2-induced apoptosis, with their relative contributions varying across different cancer cell types.[10]
-
MAPK Pathways: 2-ME2 can activate JNK, ERK, and p38 MAPKs.[10] In some breast cancer cells, JNK activation is associated with the induction of apoptosis through the phosphorylation and inactivation of anti-apoptotic proteins Bcl-2 and Bcl-xL.[10] Conversely, ERK and p38 activation may have a protective effect against 2-ME2-induced apoptosis in the same cells.[10]
-
p53 Pathway: The role of the tumor suppressor protein p53 in 2-ME2-mediated apoptosis appears to be cell-type dependent.[6][16] In some cancer cells, 2-ME2 treatment leads to an increase in p53 expression, contributing to apoptosis.[16] However, in other cell lines, apoptosis is induced in a p53-independent manner.[6][7]
C. Quantitative Analysis of 2-ME2's Apoptotic Effects
The following table presents the half-maximal inhibitory concentration (IC50) values of 2-ME2 in various cancer cell lines, indicating its potency in inhibiting cell proliferation, which is often a consequence of apoptosis.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| CEM | Acute T lymphoblastic leukemia | 2 (at 48h) | [6] |
| CNE2 | Nasopharyngeal carcinoma | 2.82 | [7] |
| Hepatoma Cells (various) | Hepatocellular carcinoma | 0.5 - 3 | [17] |
| LTED | Long-term estrogen-deprived breast cancer | 0.93 | [8] |
| MCF-7 | Breast cancer | 6.79 | [8] |
III. Anti-Angiogenic Properties
2-ME2 is a potent inhibitor of angiogenesis, the formation of new blood vessels that is crucial for tumor growth and metastasis.[18][19] Its anti-angiogenic effects are mediated through direct actions on endothelial cells and by modulating the expression of key angiogenic factors.
A. Inhibition of Endothelial Cell Proliferation and Migration
2-ME2 directly inhibits the proliferation and migration of endothelial cells, key processes in angiogenesis.[20] This effect is, in part, due to its ability to induce apoptosis in these cells.[1]
B. Downregulation of Hypoxia-Inducible Factor-1α (HIF-1α)
A critical mechanism underlying the anti-angiogenic activity of 2-ME2 is its ability to inhibit the expression and function of Hypoxia-Inducible Factor-1α (HIF-1α).[11][14] HIF-1α is a key transcription factor that is often overexpressed in tumors and plays a central role in the cellular response to hypoxia by upregulating the expression of pro-angiogenic factors such as Vascular Endothelial Growth Factor (VEGF).[21][22] The inhibition of HIF-1α by 2-ME2 is linked to its microtubule-disrupting effects.[11]
C. Modulation of Other Angiogenic Factors
Beyond HIF-1α, 2-ME2 has been shown to modulate the expression of other genes involved in angiogenesis.[20] This includes the dramatic inhibition of the expression of Inhibitor of differentiation-1 and -3 (Id-1 and Id-3) and the upregulation of metalloprotease-12 (MMP12), which leads to the generation of the anti-angiogenic factor angiostatin.[20]
IV. Experimental Protocols
This section provides an overview of the key experimental methodologies used to elucidate the mechanism of action of 2-ME2.
A. Cell Viability and Proliferation Assays (MTT Assay)
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
-
Methodology:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with various concentrations of 2-ME2 or a vehicle control for a specified duration (e.g., 24, 48, 72 hours).
-
After treatment, MTT solution is added to each well and incubated for 2-4 hours to allow for formazan crystal formation.
-
The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Cell viability is expressed as a percentage of the control, and IC50 values are calculated.[7]
-
B. Cell Cycle Analysis (Flow Cytometry)
-
Principle: Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content. Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA.
-
Methodology:
-
Cells are treated with 2-ME2 or a vehicle control.
-
After treatment, cells are harvested, washed, and fixed in cold ethanol.
-
Fixed cells are treated with RNase to remove RNA and then stained with a PI solution.
-
The DNA content of individual cells is analyzed using a flow cytometer.
-
The percentage of cells in each phase of the cell cycle is determined using cell cycle analysis software.[6][7]
-
C. Apoptosis Assays
-
DNA Fragmentation (DNA Ladder Assay):
-
Principle: A hallmark of apoptosis is the cleavage of genomic DNA into internucleosomal fragments of approximately 180-200 base pairs. When separated by agarose gel electrophoresis, these fragments form a characteristic "ladder" pattern.
-
Methodology:
-
Cells are treated with 2-ME2.
-
Genomic DNA is extracted from both treated and control cells.
-
The DNA is separated by agarose gel electrophoresis.
-
The gel is stained with an intercalating dye (e.g., ethidium bromide) and visualized under UV light.[7]
-
-
-
Caspase Activity Assays:
-
Principle: Caspases are a family of proteases that are central to the execution of apoptosis. Their activity can be measured using specific substrates that release a fluorescent or colorimetric signal upon cleavage.
-
Methodology:
-
Cell lysates from 2-ME2-treated and control cells are prepared.
-
The lysates are incubated with a specific caspase substrate (e.g., for caspase-3, -8, or -9).
-
The resulting fluorescent or colorimetric signal is measured using a plate reader.[12]
-
-
D. Western Blotting
-
Principle: Western blotting is used to detect and quantify the expression levels of specific proteins in a sample.
-
Methodology:
-
Proteins are extracted from 2-ME2-treated and control cells.
-
Protein concentration is determined using a protein assay (e.g., BCA assay).
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF or nitrocellulose).
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific to the protein of interest (e.g., Bcl-2, Bax, p53, HIF-1α).
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
The protein bands are visualized using a chemiluminescent substrate and an imaging system.
-
Band intensities are quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH).[7]
-
V. Visualizing the Mechanisms of Action
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows associated with the action of this compound.
Caption: A flowchart illustrating the typical experimental workflow to investigate the in vitro effects of this compound on cancer cells.
Caption: A diagram illustrating the interconnected signaling pathways activated by this compound in cancer cells, leading to cell cycle arrest, apoptosis, and inhibition of angiogenesis.
VI. Conclusion
This compound exhibits a robust and multi-pronged anti-cancer activity by targeting fundamental cellular processes essential for tumor growth and survival. Its ability to disrupt microtubule dynamics, induce apoptosis through both intrinsic and extrinsic pathways, and inhibit angiogenesis via the downregulation of HIF-1α and other key factors makes it a compelling candidate for cancer therapy. While clinical development has faced challenges, particularly concerning its oral bioavailability, the unique and pleiotropic mechanism of action of 2-ME2 continues to inspire the development of novel analogs and delivery systems. This technical guide provides a foundational understanding of 2-ME2's core mechanisms, offering valuable insights for ongoing research and drug development efforts in oncology.
References
- 1. This compound, a promising anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Novel sulphamoylated 2-methoxy estradiol derivatives inhibit breast cancer migration by disrupting microtubule turnover and organization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound suppresses microtubule dynamics and arrests mitosis without depolymerizing microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. This compound induces cell cycle arrest and apoptosis of nasopharyngeal carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. creativescripts.net [creativescripts.net]
- 10. Mechanism of this compound-induced apoptosis and growth arrest in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mechanism of action of this compound: new developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound Mediates Apoptosis Through Caspase-Dependent and Independent Mechanisms in Ovarian Cancer Cells But Not in Normal Counterparts - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. HIF-1α inhibition by this compound induces cell death via activation of the mitochondrial apoptotic pathway in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound induces apoptosis and cell cycle arrest in human chondrosarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. This compound inhibits hepatocellular carcinoma cell growth by inhibiting Cdc25 and inducing cell cycle arrest and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. This compound - Wikipedia [en.wikipedia.org]
- 19. go.drugbank.com [go.drugbank.com]
- 20. aacrjournals.org [aacrjournals.org]
- 21. spandidos-publications.com [spandidos-publications.com]
- 22. Effects of this compound on apoptosis and HIF-1α and HIF-2α expression in lung cancer cells under normoxia and hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and History of 2-Methoxyestradiol: An In-depth Technical Guide
Abstract
2-Methoxyestradiol (2-ME2), an endogenous metabolite of estradiol, has journeyed from being considered an inactive byproduct of estrogen metabolism to a compound of significant interest for its potent anti-proliferative and anti-angiogenic properties. This technical guide provides a comprehensive overview of the discovery, history, and mechanisms of action of 2-ME2. It is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the key experimental findings, methodologies, and signaling pathways associated with this intriguing molecule. While its clinical development has been hampered by poor bioavailability, the unique biological activities of 2-ME2 continue to inspire the development of novel analogs with improved therapeutic potential.
Discovery and Historical Context
The story of this compound is intrinsically linked to the broader understanding of estrogen metabolism. Initially, the focus of estrogen research was on the primary hormone, 17β-estradiol, and its role in reproductive biology. The metabolic pathways of estrogens were gradually elucidated, revealing a complex network of hydroxylation and methylation reactions.
Early Observations: The hydroxylation of estradiol at the 2-position to form 2-hydroxyestradiol, a catechol estrogen, was identified as a major metabolic route.[1] Subsequently, the O-methylation of these catechol estrogens by the enzyme catechol-O-methyltransferase (COMT) was discovered, leading to the formation of this compound and 4-methoxyestradiol.[1] For a considerable period, these methoxylated metabolites were largely regarded as inactive detoxification products, with research primarily focused on their parent compounds.[2]
A Shift in Perspective: A pivotal shift occurred as researchers began to investigate the biological activities of these "inactive" metabolites more closely. Studies in the late 20th century started to reveal that 2-ME2 possessed biological effects distinct from those of estradiol. Notably, it was observed to have minimal affinity for the classical estrogen receptors (ERα and ERβ), suggesting a different mechanism of action.[3] This crucial finding opened the door to exploring its non-estrogenic activities. Seminal work began to uncover its potent anti-proliferative effects against various cancer cell lines and its ability to inhibit angiogenesis, the formation of new blood vessels essential for tumor growth.[4] These discoveries transformed the perception of 2-ME2 from a metabolic curiosity to a promising endogenous anti-cancer agent.
Chemical Synthesis
The growing interest in the biological activities of 2-ME2 necessitated the development of efficient chemical synthesis methods to produce the compound in sufficient quantities for research. Early synthetic routes often involved multiple steps with modest overall yields.
A more practical and efficient seven-step synthesis was later developed. A key step in this process is the regioselective introduction of an acetyl group at the C-2 position of estradiol diacetate via a zirconium tetrachloride-mediated Fries rearrangement. This method allows for the production of 2-ME2 in a 49% overall yield, facilitating more extensive preclinical and clinical investigations.
Mechanism of Action
This compound exerts its biological effects through a multi-faceted mechanism of action, primarily centered on its ability to disrupt microtubule dynamics, induce apoptosis, and inhibit the hypoxia-inducible factor 1-alpha (HIF-1α) signaling pathway.
Microtubule Disruption
Unlike some other microtubule-targeting agents, 2-ME2 does not cause a massive depolymerization of microtubules at its effective concentrations. Instead, it binds to the colchicine-binding site on β-tubulin and suppresses microtubule dynamics. This subtle but critical interference with the constant growth and shortening of microtubules leads to the arrest of cells in the G2/M phase of the cell cycle and ultimately triggers apoptosis.
Induction of Apoptosis
2-ME2 is a potent inducer of apoptosis in a wide range of cancer cells, acting through both the extrinsic and intrinsic pathways.
Extrinsic Pathway: 2-ME2 has been shown to upregulate the expression of Death Receptor 5 (DR5), a key component of the extrinsic apoptosis pathway. This sensitization of cancer cells to apoptosis is further enhanced when combined with the DR5 ligand, TRAIL. The activation of the extrinsic pathway leads to the recruitment of FADD and the subsequent activation of caspase-8.[5][6]
Intrinsic Pathway: The intrinsic, or mitochondrial, pathway of apoptosis is also a major mechanism of 2-ME2-induced cell death. This involves the activation of pro-apoptotic Bcl-2 family members like Bax, leading to a decrease in the mitochondrial membrane potential and the release of cytochrome c into the cytoplasm.[7] This, in turn, leads to the activation of caspase-9 and the subsequent executioner caspases, such as caspase-3.[5]
Inhibition of HIF-1α
Hypoxia-inducible factor 1-alpha (HIF-1α) is a transcription factor that plays a crucial role in tumor survival and angiogenesis under hypoxic conditions. 2-ME2 has been identified as a potent inhibitor of HIF-1α.[7][8] The mechanism of this inhibition is linked to its effects on microtubules. The disruption of microtubule function by 2-ME2 interferes with the nuclear accumulation and transcriptional activity of HIF-1α. This leads to the downregulation of HIF-1α target genes that are critical for angiogenesis, such as Vascular Endothelial Growth Factor (VEGF).[9]
Quantitative Data
The anti-proliferative and apoptotic effects of this compound have been quantified in numerous studies across a variety of cancer cell lines. The following tables summarize some of the key quantitative data.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| MDA-MB-435 | Breast Carcinoma | 1.38 | [6] |
| SK-OV-3 | Ovarian Carcinoma | 1.79 | [6] |
| MCF-7 | Breast Cancer | 52 | [6] |
| LTED | Breast Cancer | 0.93 | [10] |
| NCI-H929 | Myeloma | 20.8 ± 0.27 | [11] |
| HS-sultan | Myeloma | 34.1 ± 0.57 | [11] |
| MIA PaCa-2 | Pancreatic Cancer | ~5 (inferred) | [12] |
| Cell Line | Treatment | Apoptosis (%) | Reference |
| A2780 | 5 µM 2-ME2 for 48h | Concentration-dependent increase | [5] |
| Myeloma cells | 1-16 µM 2-ME2 for 12-48h | 9 - 33 | [11] |
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the study of this compound.
Cell Viability and Proliferation Assay (MTS Assay)
Objective: To determine the effect of 2-ME2 on the viability and proliferation of cancer cells.
Methodology:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of 2-ME2 or vehicle control for the desired time period (e.g., 48 hours).
-
Add MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells. IC50 values are determined from the dose-response curves.[5]
Apoptosis Assay (Flow Cytometry with Annexin V/Propidium Iodide)
Objective: To quantify the percentage of apoptotic cells after treatment with 2-ME2.
Methodology:
-
Treat cells with 2-ME2 or vehicle control for the specified duration.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Caspase Activity Assay
Objective: To measure the activity of key caspases (e.g., caspase-3, -8, -9) involved in 2-ME2-induced apoptosis.
Methodology:
-
Lyse the treated and control cells to obtain protein extracts.
-
Incubate the cell lysates with a specific fluorogenic or colorimetric caspase substrate (e.g., DEVD for caspase-3).
-
Measure the fluorescence or absorbance over time using a microplate reader.
-
The rate of substrate cleavage is proportional to the caspase activity in the sample.[5]
Western Blot Analysis of Apoptotic Proteins
Objective: To determine the expression levels of key proteins involved in the apoptotic pathways (e.g., Bcl-2 family proteins, caspases).
Methodology:
-
Prepare protein lysates from treated and control cells.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-Bcl-2, anti-Bax, anti-caspase-3).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
In Vitro Tubulin Polymerization Assay
Objective: To assess the direct effect of 2-ME2 on the polymerization of tubulin.
Methodology:
-
Prepare a reaction mixture containing purified tubulin, GTP, and a polymerization buffer.
-
Add various concentrations of 2-ME2 or a control substance to the reaction mixture.
-
Initiate polymerization by incubating the mixture at 37°C.
-
Monitor the increase in turbidity (light scattering) at 340 nm over time using a spectrophotometer. An increase in absorbance indicates tubulin polymerization.
HIF-1α Reporter Assay
Objective: To measure the effect of 2-ME2 on the transcriptional activity of HIF-1α.
Methodology:
-
Transfect cells with a reporter plasmid containing a luciferase gene under the control of a hypoxia-responsive element (HRE).
-
Expose the transfected cells to hypoxic conditions in the presence or absence of 2-ME2.
-
Lyse the cells and measure the luciferase activity using a luminometer.
-
A decrease in luciferase activity in the presence of 2-ME2 indicates inhibition of HIF-1α transcriptional activity.
Mitochondrial Membrane Potential Assay (JC-1 Staining)
Objective: To assess the effect of 2-ME2 on the mitochondrial membrane potential, a key event in the intrinsic apoptosis pathway.
Methodology:
-
Treat cells with 2-ME2 or a vehicle control.
-
Incubate the cells with the JC-1 dye. JC-1 is a lipophilic, cationic dye that accumulates in the mitochondria.
-
In healthy cells with a high mitochondrial membrane potential, JC-1 forms aggregates that fluoresce red. In apoptotic cells with a low mitochondrial membrane potential, JC-1 remains in its monomeric form and fluoresces green.
-
Analyze the cells by flow cytometry or fluorescence microscopy to determine the ratio of red to green fluorescence. A decrease in this ratio indicates a loss of mitochondrial membrane potential.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.
References
- 1. Is this compound an endogenous estrogen metabolite that inhibits mammary carcinogenesis? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Therapeutic Promises of this compound and Its Drug Disposition Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. This compound, a promising anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound Mediates Apoptosis Through Caspase-Dependent and Independent Mechanisms in Ovarian Cancer Cells But Not in Normal Counterparts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Crosstalk between extrinsic and intrinsic cell death pathways in pancreatic cancer: synergistic action of estrogen metabolite and ligands of death receptor family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. HIF-1α inhibition by this compound induces cell death via activation of the mitochondrial apoptotic pathway in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. arcjournals.org [arcjournals.org]
- 9. This compound Inhibits Hypoxia-Inducible Factor-1α and Suppresses Growth of Lesions in a Mouse Model of Endometriosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. [Effect of this compound on proliferation and apoptosis of myeloma cell lines] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Potent antitumor activity of this compound in human pancreatic cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
2-Methoxyestradiol: A Technical Guide to its Anti-Angiogenic Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Methoxyestradiol (2-ME2), an endogenous metabolite of estradiol, has emerged as a potent inhibitor of angiogenesis, the formation of new blood vessels, a critical process in tumor growth and metastasis. This technical guide provides a comprehensive overview of the molecular mechanisms underpinning the anti-angiogenic effects of 2-ME2. It delves into its multifaceted modes of action, including the disruption of microtubule dynamics, inhibition of the master regulator of angiogenesis, Hypoxia-Inducible Factor-1α (HIF-1α), and the induction of apoptosis in endothelial cells. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the critical signaling pathways and experimental workflows to serve as a valuable resource for researchers in the field of angiogenesis and cancer drug development.
Introduction
Angiogenesis is a hallmark of cancer, providing tumors with the necessary blood supply for growth, invasion, and metastasis.[1] Targeting this process has become a cornerstone of modern oncology. This compound, a naturally occurring metabolite of 17β-estradiol, has garnered significant attention for its anti-angiogenic and anti-tumor properties.[2] Unlike its parent compound, 2-ME2 exhibits minimal estrogenic activity, making it an attractive therapeutic candidate.[3] Its mechanism of action is complex and pleiotropic, impacting multiple pathways crucial for new blood vessel formation.[2][4] This guide will explore the core mechanisms through which 2-ME2 exerts its anti-angiogenic effects.
Mechanisms of Anti-Angiogenic Action
The anti-angiogenic activity of 2-ME2 is not mediated by estrogen receptors but through a combination of distinct cellular effects that converge to inhibit endothelial cell proliferation, migration, and tube formation.[2]
Microtubule Disruption
A primary mechanism of 2-ME2 is its interaction with tubulin. By binding at or near the colchicine site, 2-ME2 disrupts microtubule dynamics.[5] While high concentrations can lead to microtubule depolymerization, at lower, physiologically relevant concentrations, 2-ME2 suppresses microtubule dynamic instability.[5][6] This suppression of microtubule growth and shortening is sufficient to arrest cells in the G2/M phase of the cell cycle and induce apoptosis, without causing a net depolymerization of microtubules.[5][7] The disruption of the microtubule cytoskeleton is a critical upstream event that triggers downstream anti-angiogenic effects, including the inhibition of HIF-1α.[8]
Inhibition of Hypoxia-Inducible Factor-1α (HIF-1α)
Hypoxia-Inducible Factor-1α (HIF-1α) is a key transcription factor that plays a central role in the cellular response to low oxygen levels (hypoxia), a common feature of the tumor microenvironment.[9][10] HIF-1α promotes the transcription of numerous pro-angiogenic genes, most notably Vascular Endothelial Growth Factor (VEGF).[11][12]
2-ME2 has been shown to be a potent inhibitor of HIF-1α.[4] This inhibition occurs at the post-transcriptional level, by suppressing the translation of HIF-1α mRNA into protein.[13] The destabilization of microtubules by 2-ME2 is required for this effect.[8] By downregulating HIF-1α, 2-ME2 effectively shuts down the hypoxic induction of key angiogenic factors like VEGF, thereby crippling the tumor's ability to stimulate new blood vessel growth.[8] Studies have shown that 2-ME2 treatment leads to a significant decrease in VEGF secretion from cancer cells.[11][12]
Induction of Apoptosis in Endothelial Cells
2-ME2 is a potent inducer of apoptosis, or programmed cell death, in proliferating endothelial cells.[14][15] This pro-apoptotic effect is mediated through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[2][16]
-
Intrinsic Pathway: 2-ME2 can lead to the generation of reactive oxygen species (ROS).[2][3] Excessive ROS production can induce mitochondrial damage, leading to the release of cytochrome c and the activation of caspase-9 and the downstream executioner caspase-3.[17][18]
-
Extrinsic Pathway: 2-ME2 upregulates the expression of death receptors, such as DR5 (TRAIL-R2) and Fas, on the surface of endothelial cells.[16] This sensitization of endothelial cells to death ligands like TRAIL (TNF-related apoptosis-inducing ligand) leads to the activation of caspase-8, which can then directly activate caspase-3 or cleave Bid to tBid, further amplifying the apoptotic signal through the mitochondrial pathway.[16][17]
The activation of caspases, particularly caspase-3 and caspase-8, is a central event in 2-ME2-induced apoptosis in endothelial cells.[16][19]
Modulation of Other Angiogenic Factors
Beyond its effects on the HIF-1α/VEGF axis, 2-ME2 influences a broader spectrum of molecules involved in angiogenesis. It has been shown to inhibit angiogenesis induced by both basic fibroblast growth factor (bFGF) and VEGF.[20] Furthermore, 2-ME2 can upregulate the expression of metalloprotease-12 (MMP12), which can lead to the generation of the anti-angiogenic factor angiostatin.[14] It also dramatically inhibits the expression of Inhibitor of differentiation-1 and -3 (Id-1 and Id-3), which are implicated in promoting angiogenesis.[14]
Quantitative Data on this compound's Anti-Angiogenic Effects
The following tables summarize key quantitative findings from various preclinical studies, illustrating the potency of 2-ME2 in inhibiting angiogenesis.
| In Vitro Assays | Cell Type | 2-ME2 Concentration | Effect | Reference |
| Cell Proliferation | Rat DS-sarcoma cells | 0.5 µM | Complete inhibition of proliferation | [18] |
| Rat DS-sarcoma cells | 5 µM | 71% cell death | [18] | |
| Microtubule Dynamics | Purified tubulin | 5-100 µM | Concentration-dependent inhibition of assembly | [5] |
| Purified tubulin | 200 µM | Maximal inhibition of assembly (60%) | [5] | |
| Microtubule-associated protein-containing microtubules | 500 µM | 13% reduction in polymer mass | [5] | |
| In vitro dynamic instability | 4 µM | 17% reduction in mean growth rate, 27% reduction in dynamicity | [5] | |
| MCF7 cells (living interphase) | 1.2 µM (IC50 for mitotic arrest) | Significant suppression of microtubule growth rate, duration, and length | [5] | |
| VEGF Secretion | Head and Neck Squamous Cell Carcinoma cells | 0.6 µmol/L | 57.7% decrease at 24 hours, 50.3% decrease at 48 hours | [11] |
| Apoptosis (SAPK activation) | Bovine pulmonary artery endothelial cells (BPAEC) | 0.4 µM | 170 +/- 27% increase in SAPK activity | [15] |
| Bovine pulmonary artery endothelial cells (BPAEC) | 2 µM | 314 +/- 22% increase in SAPK activity | [15] | |
| HIF-1α and HIF-2α Expression | A549 lung cancer cells (hypoxia) | Not specified | Significant decrease in protein expression | [9][10] |
| A549 lung cancer cells (normoxia) | Not specified | Significant decrease in HIF-1α mRNA expression | [9][10] |
| In Vivo Assays | Model | 2-ME2 Dosage | Effect | Reference |
| Corneal Neovascularization | C57BL/6 mice (bFGF-induced) | 150 mg/kg p.o. | 39% inhibition | [20] |
| C57BL/6 mice (VEGF-induced) | 150 mg/kg p.o. | 54% inhibition | [20] | |
| Tumor Growth | Human breast carcinoma in SCID mice | 75 mg/kg p.o. for 1 month | 60% suppression of growth | [20] |
| Meth A sarcoma | Not specified | 66% reduction in primary tumor mass | [21] | |
| B16 melanomas | Not specified | 85% reduction in primary tumor mass | [21] | |
| Tumor-to-Muscle Uptake Ratio | Lewis lung carcinoma in mice ([11C]1) | Not specified | 2.36 | [22] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below are protocols for key in vitro and in vivo assays used to evaluate the anti-angiogenic properties of 2-ME2.
In Vitro Endothelial Cell Tube Formation Assay
This assay assesses the ability of endothelial cells to form three-dimensional, tube-like structures, mimicking the later stages of angiogenesis.
Materials:
-
Basement membrane extract (e.g., Matrigel®)
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial cell growth medium (e.g., EGM-2)
-
Serum-free medium
-
24-well tissue culture plates
-
Calcein AM (for fluorescent visualization)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
Protocol:
-
Thaw basement membrane extract on ice overnight.
-
Coat the wells of a pre-chilled 24-well plate with a thin layer of the basement membrane extract and allow it to solidify at 37°C for 30-60 minutes.
-
Culture HUVECs to sub-confluency and then serum-starve for 4-6 hours.
-
Harvest the cells by trypsinization, wash, and resuspend in serum-free medium.
-
Treat the HUVEC suspension with various concentrations of 2-ME2 or vehicle control for a predetermined time.
-
Seed the treated HUVECs onto the solidified basement membrane extract.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours.
-
Visualize the tube formation using a phase-contrast microscope. For quantification, the cells can be pre-labeled with Calcein AM, and fluorescent images can be captured.
-
Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.
In Vivo Corneal Micropocket Assay
This assay evaluates the effect of a test substance on angiogenesis in a living animal model.
Materials:
-
Mice (e.g., C57BL/6)
-
Anesthetic
-
Pro-angiogenic factor (e.g., bFGF or VEGF)
-
Slow-release polymer pellets (e.g., Hydron)
-
Surgical microscope and instruments
-
This compound (for oral administration)
-
India ink (for vessel visualization)
Protocol:
-
Anesthetize the mouse.
-
Under a surgical microscope, create a small micropocket in the center of the cornea.
-
Implant a slow-release polymer pellet containing a pro-angiogenic factor (bFGF or VEGF) into the micropocket.
-
Administer 2-ME2 or vehicle control to the mice daily via oral gavage for a specified period (e.g., 5-7 days).
-
At the end of the treatment period, anesthetize the mice and perfuse the vasculature with India ink.
-
Enucleate the eyes and fix them.
-
Dissect the corneas and flat-mount them on a slide.
-
Visualize the corneal neovascularization under a microscope.
-
Quantify the angiogenic response by measuring the area of vessel growth or the length of the vessels extending from the limbus towards the pellet.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize the key signaling pathways affected by 2-ME2 and the workflow of a typical in vitro angiogenesis experiment.
References
- 1. This compound: an endogenous antiangiogenic and antiproliferative drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New insights into this compound, a promising antiangiogenic and antitumor agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Involvement of reactive oxygen species in this compound-induced apoptosis in human neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of action of this compound: new developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound suppresses microtubule dynamics and arrests mitosis without depolymerizing microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. This compound arrests cells in mitosis without depolymerizing tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2ME2 inhibits tumor growth and angiogenesis by disrupting microtubules and dysregulating HIF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. Effects of this compound on apoptosis and HIF-1α and HIF-2α expression in lung cancer cells under normoxia and hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. This compound inhibits hypoxia-inducible factor 1alpha, tumor growth, and angiogenesis and augments paclitaxel efficacy in head and neck squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. aacrjournals.org [aacrjournals.org]
- 15. This compound, an endogenous estrogen metabolite, induces apoptosis in endothelial cells and inhibits angiogenesis: possible role for stress-activated protein kinase signaling pathway and Fas expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Potential Vascular Actions of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 17. This compound Mediates Apoptosis Through Caspase-Dependent and Independent Mechanisms in Ovarian Cancer Cells But Not in Normal Counterparts - PMC [pmc.ncbi.nlm.nih.gov]
- 18. This compound enhances reactive oxygen species formation and increases the efficacy of oxygen radical generating tumor treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. This compound-induced caspase-3 activation and apoptosis occurs through G(2)/M arrest dependent and independent pathways in gastric carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Inhibition of angiogenesis and breast cancer in mice by the microtubule inhibitors this compound and taxol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. This compound: An endogenous antiangiogenic and antiproliferative drug candidate - ProQuest [proquest.com]
- 22. 2-[methyl-(11)C]methoxyestradiol: synthesis, evaluation and pharmacokinetics for in vivo studies on angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Apoptosis Induction by 2-Methoxyestradiol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Methoxyestradiol (2-ME2), an endogenous metabolite of 17β-estradiol, has emerged as a promising anti-cancer agent due to its ability to selectively induce apoptosis in tumor cells with minimal effects on normal cells.[1][2] Unlike its parent compound, 2-ME2's pro-apoptotic activity is largely independent of estrogen receptors, making it a candidate for a broad range of malignancies.[3][4] This technical guide provides an in-depth overview of the molecular pathways governing 2-ME2-induced apoptosis, detailed experimental protocols for key assays, and a summary of its efficacy in various cancer cell lines.
Core Mechanisms of this compound-Induced Apoptosis
This compound employs a multi-faceted approach to trigger programmed cell death in cancerous cells, primarily through the disruption of microtubule dynamics and the activation of both intrinsic and extrinsic apoptotic pathways.
Microtubule Disruption and Mitotic Arrest
A primary mechanism of 2-ME2 is its interaction with tubulin. It binds at or near the colchicine-binding site, leading to the suppression of microtubule dynamics.[5][6] This interference with microtubule function disrupts the formation of the mitotic spindle, causing cells to arrest in the G2/M phase of the cell cycle.[7][8][9][10][11] Prolonged mitotic arrest ultimately triggers the apoptotic cascade.[9][12]
Intrinsic (Mitochondrial) Pathway
2-ME2 is a potent activator of the intrinsic apoptotic pathway, which is centered around the mitochondria. This pathway is initiated by various intracellular stresses, including those induced by 2-ME2.
-
Bcl-2 Family Protein Regulation: 2-ME2 modulates the expression and activity of the Bcl-2 family of proteins, which are key regulators of mitochondrial outer membrane permeabilization (MOMP). It upregulates the expression of pro-apoptotic proteins like Bax and downregulates the expression of anti-apoptotic proteins such as Bcl-2 and Bcl-xL.[1][2][10][13][14] This shift in the Bax/Bcl-2 ratio is a critical determinant in the induction of apoptosis.[2][13][14] In some cell types, 2-ME2 can also induce the phosphorylation of Bcl-2 and Bcl-xL, leading to their inactivation.[1][15]
-
Mitochondrial Dysfunction and Cytochrome c Release: The increased ratio of pro- to anti-apoptotic Bcl-2 family proteins leads to MOMP, resulting in the loss of mitochondrial membrane potential (ΔΨm) and the release of pro-apoptotic factors from the mitochondrial intermembrane space into the cytoplasm.[16][17] These factors include cytochrome c and Smac/DIABLO.
-
Apoptosome Formation and Caspase Activation: Once in the cytoplasm, cytochrome c binds to Apaf-1, which, in the presence of dATP, oligomerizes to form the apoptosome. The apoptosome then recruits and activates pro-caspase-9. Activated caspase-9, in turn, cleaves and activates effector caspases, primarily caspase-3, which then execute the final stages of apoptosis by cleaving a multitude of cellular substrates.[18]
Extrinsic (Death Receptor) Pathway
In certain cancer cell types, 2-ME2 has been shown to activate the extrinsic apoptotic pathway.[19][20] This pathway is initiated by the binding of death ligands to their cognate receptors on the cell surface.
-
Upregulation of Death Receptors: 2-ME2 can increase the expression of death receptor 5 (DR5), also known as TRAIL-R2.[20] This sensitizes the cells to apoptosis induced by its ligand, TRAIL (Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand).
-
DISC Formation and Caspase-8 Activation: The upregulation of death receptors can facilitate the formation of the Death-Inducing Signaling Complex (DISC) upon ligand binding. This complex recruits and activates pro-caspase-8.[20]
-
Crosstalk with the Intrinsic Pathway: Activated caspase-8 can directly activate effector caspases like caspase-3. Alternatively, it can cleave the Bcl-2 family protein Bid into its truncated form, tBid. tBid then translocates to the mitochondria and promotes MOMP, thereby linking the extrinsic and intrinsic pathways.[17]
Role of Reactive Oxygen Species (ROS)
The generation of reactive oxygen species (ROS) is another significant mechanism through which 2-ME2 induces apoptosis.[16][19] 2-ME2 can inhibit mitochondrial respiration, leading to the production of superoxide anions.[21] This increase in intracellular ROS can lead to oxidative stress, which in turn can damage cellular components and trigger the intrinsic apoptotic pathway through the loss of mitochondrial membrane potential.[16][22]
Quantitative Data: In Vitro Efficacy of this compound
The half-maximal inhibitory concentration (IC50) of 2-ME2 varies across different cancer cell lines, reflecting their diverse sensitivities to the compound.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| MDA-MB-468 | Triple-Negative Breast Cancer | ~5 | [15] |
| MDA-MB-231 | Triple-Negative Breast Cancer | >10 | [15] |
| CNE2 | Nasopharyngeal Carcinoma | 2.82 | [10] |
| HTB-26 | Breast Cancer | 10 - 50 | [21] |
| PC-3 | Pancreatic Cancer | 10 - 50 | [21] |
| HepG2 | Hepatocellular Carcinoma | 10 - 50 | [21] |
| H2122 (in vivo) | Non-Small Cell Lung Cancer | N/A (effective at 10 & 60 mg/kg/day) | [23] |
Note: IC50 values can vary depending on the experimental conditions, such as incubation time and the specific assay used.
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate 2-ME2-induced apoptosis.
Cell Cycle Analysis using Propidium Iodide Staining and Flow Cytometry
This protocol is for the analysis of DNA content to determine the distribution of cells in different phases of the cell cycle.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) Staining Solution (50 µg/mL PI, 0.1% Triton X-100, and 100 µg/mL RNase A in PBS)
Procedure:
-
Harvest cells (approximately 1 x 10^6 cells per sample) and wash once with PBS.
-
Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
Resuspend the cell pellet in 0.5 mL of PBS and vortex gently to ensure a single-cell suspension.
-
While vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (can be stored for several weeks).[10]
-
Centrifuge the fixed cells at 850 x g for 5 minutes and carefully discard the ethanol.
-
Wash the cells twice with PBS.
-
Resuspend the cell pellet in 1 mL of PI staining solution.
-
Incubate at room temperature for 30 minutes in the dark.[19]
-
Analyze the samples by flow cytometry. Use appropriate gating to exclude doublets and debris. The DNA content will be represented by the fluorescence intensity of PI.[1][9]
Caspase-3 Activity Assay (Fluorometric)
This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.
Materials:
-
Cell Lysis Buffer
-
Caspase-3 Substrate (Ac-DEVD-AMC)
-
Assay Buffer
-
Fluorometer
Procedure:
-
Treat cells with 2-ME2 for the desired time to induce apoptosis. Include an untreated control.
-
Harvest and count the cells.
-
Lyse the cells using an appropriate cell lysis buffer on ice for 10-15 minutes.[13][24]
-
Centrifuge the lysate at 16,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Transfer the supernatant (cytosolic extract) to a new tube.
-
Determine the protein concentration of the lysate.
-
In a 96-well plate, add 50-100 µg of protein lysate to each well.
-
Add the caspase-3 substrate (Ac-DEVD-AMC) to each well.[25][26]
-
Incubate the plate at 37°C for 1-2 hours, protected from light.[25]
-
Measure the fluorescence with an excitation wavelength of 380 nm and an emission wavelength of 420-460 nm.[25][26] The fluorescence intensity is proportional to the caspase-3 activity.
Mitochondrial Membrane Potential Assay using JC-1
This assay utilizes the cationic dye JC-1 to measure changes in mitochondrial membrane potential.
Materials:
-
JC-1 Dye
-
Cell Culture Medium
-
PBS
-
Fluorescence Microscope or Flow Cytometer
Procedure:
-
Seed cells in a suitable culture plate or on coverslips.
-
Treat cells with 2-ME2 as required. Include a positive control for mitochondrial depolarization (e.g., CCCP).
-
Prepare the JC-1 staining solution (typically 2-10 µM in cell culture medium).[27][28][29]
-
Remove the culture medium and wash the cells once with warm PBS.
-
Add the JC-1 staining solution to the cells and incubate at 37°C for 15-30 minutes in the dark.[16][27][28][29]
-
Wash the cells twice with PBS.[28]
-
Analyze the cells immediately by fluorescence microscopy or flow cytometry. In healthy cells with high mitochondrial membrane potential, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with low mitochondrial membrane potential, JC-1 remains as monomers and emits green fluorescence.[27] The ratio of red to green fluorescence is used to quantify the change in mitochondrial membrane potential.
Intracellular ROS Detection using DCFH-DA
This assay uses the cell-permeable dye 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to detect intracellular ROS.
Materials:
-
DCFH-DA
-
Cell Culture Medium (serum-free)
-
PBS
-
Fluorescence Microscope or Plate Reader
Procedure:
-
Seed cells in a 96-well plate or on coverslips.
-
Treat cells with 2-ME2.
-
Prepare a working solution of DCFH-DA (typically 10-20 µM) in serum-free medium.[5][30]
-
Remove the culture medium and wash the cells once with PBS.
-
Add the DCFH-DA working solution to the cells and incubate at 37°C for 30-60 minutes in the dark.[12][30]
-
Wash the cells twice with PBS to remove excess dye.[12]
-
Measure the fluorescence intensity using a fluorescence microscope or a plate reader with excitation at ~485 nm and emission at ~535 nm.[4] An increase in fluorescence indicates an increase in intracellular ROS.
Western Blotting for Bcl-2 and Bax
This technique is used to determine the protein expression levels of pro- and anti-apoptotic Bcl-2 family members.
Materials:
-
RIPA Lysis Buffer with Protease Inhibitors
-
Protein Assay Reagents
-
SDS-PAGE Gels
-
Transfer Buffer
-
Nitrocellulose or PVDF Membrane
-
Blocking Buffer (e.g., 5% non-fat milk in TBST)
-
Primary Antibodies (anti-Bcl-2 and anti-Bax)
-
HRP-conjugated Secondary Antibody
-
Chemiluminescent Substrate
Procedure:
-
Lyse the treated and control cells in RIPA buffer.[11]
-
Determine the protein concentration of the lysates.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.[11][22]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[11][22]
-
Incubate the membrane with the primary antibody (e.g., anti-Bax or anti-Bcl-2) overnight at 4°C.[11][22]
-
Wash the membrane three times with TBST.[14]
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[11][14]
-
Wash the membrane three times with TBST.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system. Quantify the band intensities to determine the relative expression levels of Bax and Bcl-2.[6]
Clinical Development and Future Perspectives
This compound, under the brand name Panzem®, has undergone several clinical trials for various cancers, including breast, ovarian, and prostate cancer.[7][20] Phase I and II trials have demonstrated that 2-ME2 is generally well-tolerated.[20][31] However, its clinical development has been hampered by poor oral bioavailability and extensive metabolism.[7] To overcome these limitations, new formulations, such as NanoCrystal® Dispersion (NCD), and analogues of 2-ME2 have been developed and are under investigation.[8][32] Despite the challenges, the unique, estrogen receptor-independent mechanism of action of 2-ME2 continues to make it and its derivatives attractive candidates for further research and development in cancer therapy.[3]
References
- 1. Flow cytometry with PI staining | Abcam [abcam.com]
- 2. Intracellular ROS level detection by DCFH-DA assay [bio-protocol.org]
- 3. corefacilities.iss.it [corefacilities.iss.it]
- 4. doc.abcam.com [doc.abcam.com]
- 5. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol [hellobio.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. Phase I Trial of this compound (2ME2, Panzem®) NanoCrystal® Dispersion (NCD®) in Advanced Solid Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ucl.ac.uk [ucl.ac.uk]
- 10. vet.cornell.edu [vet.cornell.edu]
- 11. researchgate.net [researchgate.net]
- 12. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mpbio.com [mpbio.com]
- 14. edspace.american.edu [edspace.american.edu]
- 15. This compound inhibits the malignant behavior of triple negative breast cancer cells by altering their miRNome - PMC [pmc.ncbi.nlm.nih.gov]
- 16. cdn.caymanchem.com [cdn.caymanchem.com]
- 17. researchgate.net [researchgate.net]
- 18. Evaluation of Caspase‐3 Activity During Apoptosis with Fluorescence Lifetime‐Based Cytometry Measurements and Phasor Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 19. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 20. This compound, a promising anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Hydrogen Sulfide Attenuates Cisplatin-Induced Acute Kidney Injury via Dual Inhibition of Apoptosis and Pyroptosis [mdpi.com]
- 23. aacrjournals.org [aacrjournals.org]
- 24. sigmaaldrich.com [sigmaaldrich.com]
- 25. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 26. media.cellsignal.com [media.cellsignal.com]
- 27. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 28. file.medchemexpress.com [file.medchemexpress.com]
- 29. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 30. arigobio.com [arigobio.com]
- 31. Activity of 2 methoxyestradiol (Panzem NCD) in advanced, platinum-resistant ovarian cancer and primary peritoneal carcinomatosis: a Hoosier Oncology Group trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. A phase II study of this compound (2ME2) NanoCrystal® dispersion (NCD) in patients with taxane-refractory, metastatic castrate-resistant prostate cancer (CRPC) [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-Methoxyestradiol as a Microtubule Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
2-Methoxyestradiol (2-ME2), an endogenous metabolite of 17β-estradiol, has emerged as a promising anti-cancer agent due to its potent anti-proliferative, anti-angiogenic, and pro-apoptotic properties. Unlike its parent compound, 2-ME2 exhibits minimal affinity for estrogen receptors, exerting its primary anti-tumor effects through the disruption of microtubule dynamics. This technical guide provides a comprehensive overview of 2-ME2 as a microtubule inhibitor, detailing its mechanism of action, effects on cellular processes, and relevant experimental methodologies. The information is intended to support researchers, scientists, and drug development professionals in their exploration of 2-ME2 and its analogues for therapeutic applications.
Mechanism of Action: Microtubule Disruption
2-ME2's principal mechanism of anti-cancer activity lies in its ability to interfere with the normal function of microtubules.[1] These dynamic cytoskeletal polymers are crucial for various cellular processes, most notably mitotic spindle formation and chromosome segregation during cell division.
Binding to the Colchicine Site on Tubulin
2-ME2 interacts directly with tubulin, the protein subunit of microtubules. It binds to the colchicine-binding site on β-tubulin, thereby inhibiting tubulin polymerization.[2][3][4][5][6] This competitive inhibition prevents the assembly of α- and β-tubulin heterodimers into microtubules.[2][5] This interaction is crucial for its anti-mitotic activity.[6]
Suppression of Microtubule Dynamics
At lower, more physiologically relevant concentrations, 2-ME2's primary effect is the suppression of microtubule dynamics rather than outright depolymerization.[3][4] It has been shown to reduce the mean growth rate, duration, and length of microtubules.[3] This dampening of the dynamic instability of microtubules is sufficient to disrupt their function, particularly during the delicate process of mitosis.[3][4]
Cellular Effects of this compound
The disruption of microtubule function by 2-ME2 triggers a cascade of downstream cellular events, culminating in cell cycle arrest and apoptosis.
Cell Cycle Arrest at G2/M Phase
By interfering with the formation and function of the mitotic spindle, 2-ME2 causes cells to arrest in the G2/M phase of the cell cycle.[7][8][9][10] This arrest is a direct consequence of the activation of the spindle assembly checkpoint, a crucial surveillance mechanism that ensures proper chromosome alignment before allowing the cell to proceed to anaphase.
Induction of Apoptosis
Prolonged mitotic arrest induced by 2-ME2 ultimately leads to programmed cell death, or apoptosis. 2-ME2 has been shown to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[9][11][12][13]
-
Intrinsic Pathway: 2-ME2 can induce the release of cytochrome c from the mitochondria, leading to the activation of caspase-9 and subsequently caspase-3.[9][14] This process is also associated with the increased expression of pro-apoptotic proteins like Bax and the decreased expression of anti-apoptotic proteins like Bcl-2.[12][14]
-
Extrinsic Pathway: 2-ME2 can upregulate the expression of death receptor 5 (DR5), making cells more susceptible to apoptosis induced by its ligand, TRAIL.[11] This leads to the activation of caspase-8, which can then activate downstream executioner caspases like caspase-3.[11][13]
Quantitative Data
The following tables summarize key quantitative data regarding the activity of this compound.
| Parameter | Value | Cell Line/System | Reference |
| Binding Affinity | |||
| Ki (Colchicine Competition) | 22 µM | Bovine brain tubulin | [2][5] |
| Microtubule Dynamics | |||
| Inhibition of Tubulin Assembly (IC50) | ~40 µM | Purified bovine brain tubulin | [4] |
| Reduction in Microtubule Growth Rate | 17% at 4 µM | In vitro | [3] |
| Reduction in Microtubule Dynamicity | 27% at 4 µM | In vitro | [3] |
| Cellular Potency | |||
| IC50 (Mitotic Arrest) | 1.2 µM | MCF7 (human breast cancer) | [3] |
| IC50 (Antiproliferative) | 1.5 µM | MCF7 (human breast cancer) | [15] |
| IC50 (Antiproliferative) | 1.1 µM | MDA-MB-231 (human breast cancer) | [15] |
| IC50 (Antiproliferative) | 1.3 µM | MDA-MB-435 (human cancer) | [15] |
Table 1: In Vitro Activity of this compound
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below are outlines of key experimental protocols used to characterize 2-ME2 as a microtubule inhibitor.
Tubulin Polymerization Assay
This assay measures the effect of a compound on the in vitro assembly of purified tubulin into microtubules.
Principle: Tubulin polymerization can be monitored by the increase in light scattering or fluorescence of a reporter dye (e.g., DAPI) that preferentially binds to polymerized tubulin.
Methodology:
-
Purified tubulin (e.g., from bovine brain) is kept on ice to prevent spontaneous polymerization.
-
A reaction buffer containing GTP and other essential components is prepared.
-
2-ME2 or a vehicle control is added to the reaction mixture.
-
The reaction is initiated by raising the temperature to 37°C.
-
The change in absorbance (at 340 nm for light scattering) or fluorescence is monitored over time using a spectrophotometer or fluorometer.
-
Parameters such as the rate of polymerization and the final extent of polymer mass are calculated.
Immunofluorescence Microscopy for Microtubule Visualization
This technique allows for the direct visualization of the microtubule network within cells.
Principle: Cells are fixed and permeabilized to allow antibodies to access intracellular structures. A primary antibody specific for α-tubulin or β-tublin binds to the microtubules, and a fluorescently labeled secondary antibody binds to the primary antibody, allowing for visualization by fluorescence microscopy.
Methodology:
-
Cells are cultured on coverslips and treated with 2-ME2 or a vehicle control for the desired time.
-
The cells are fixed with a suitable fixative (e.g., ice-cold methanol or paraformaldehyde).
-
The cell membranes are permeabilized with a detergent (e.g., Triton X-100).
-
The cells are incubated with a primary antibody against tubulin.
-
After washing, the cells are incubated with a fluorescently labeled secondary antibody.
-
The coverslips are mounted on microscope slides with a mounting medium containing a nuclear counterstain (e.g., DAPI).
-
The microtubule morphology is observed using a fluorescence microscope.
Cell Cycle Analysis by Flow Cytometry
This method quantifies the distribution of cells in different phases of the cell cycle.
Principle: A fluorescent dye that stoichiometrically binds to DNA (e.g., propidium iodide) is used to stain the cells. The fluorescence intensity of the stained cells is proportional to their DNA content. A flow cytometer measures the fluorescence of individual cells, allowing for the determination of the percentage of cells in G0/G1 (2n DNA content), S (between 2n and 4n DNA content), and G2/M (4n DNA content) phases.
Methodology:
-
Cells are treated with 2-ME2 or a vehicle control.
-
Both adherent and floating cells are collected to include apoptotic cells.
-
The cells are washed and fixed in cold ethanol.
-
The fixed cells are treated with RNase to remove RNA.
-
The cells are stained with a DNA-binding fluorescent dye.
-
The fluorescence of the stained cells is analyzed using a flow cytometer.
-
The resulting DNA content histogram is analyzed to determine the percentage of cells in each phase of the cell cycle.
Signaling Pathways and Visualizations
The following diagrams illustrate the key pathways and mechanisms associated with this compound's action.
Caption: Mechanism of 2-ME2 induced microtubule disruption and cell cycle arrest.
Caption: Signaling pathways for 2-ME2 induced apoptosis.
Caption: Workflow for evaluating 2-ME2 as a microtubule inhibitor.
Conclusion and Future Directions
This compound is a potent microtubule inhibitor with a well-defined mechanism of action that leads to cell cycle arrest and apoptosis in cancer cells. Its endogenous nature and low toxicity profile make it an attractive candidate for cancer therapy.[15] However, its clinical development has been hampered by poor oral bioavailability and extensive metabolism.[7]
Future research should focus on the development of 2-ME2 analogues and novel drug delivery systems to overcome these pharmacokinetic challenges. A deeper understanding of the specific tubulin isotypes targeted by 2-ME2 could also lead to the design of more selective and potent anti-cancer agents with improved therapeutic windows. The continued investigation of 2-ME2 and its derivatives holds significant promise for the development of new and effective cancer treatments.
References
- 1. Structure activity analysis of this compound analogues reveals targeting of microtubules as the major mechanism of antiproliferative and proapoptotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, an endogenous mammalian metabolite, inhibits tubulin polymerization by interacting at the colchicine site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound suppresses microtubule dynamics and arrests mitosis without depolymerizing microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. This compound, an endogenous mammalian metabolite, inhibits tubulin polymerization by interacting at the colchicine site - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. ahajournals.org [ahajournals.org]
- 9. This compound blocks cell-cycle progression at the G2/M phase and induces apoptosis in human acute T lymphoblastic leukemia CEM cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | this compound inhibits the malignant behavior of triple negative breast cancer cells by altering their miRNome [frontiersin.org]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Mechanism of this compound-induced apoptosis and growth arrest in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound Mediates Apoptosis Through Caspase-Dependent and Independent Mechanisms in Ovarian Cancer Cells But Not in Normal Counterparts - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound induces apoptosis and cell cycle arrest in human chondrosarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
2-Methoxyestradiol's Interaction with Estrogen Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Methoxyestradiol (2-ME2), an endogenous metabolite of 17β-estradiol, has garnered significant attention in the scientific community for its potent anti-proliferative and anti-angiogenic properties. Unlike its parent molecule, 2-ME2 exhibits a complex and multifaceted interaction with estrogen receptors (ERs), a key area of investigation for its therapeutic potential, particularly in oncology. This technical guide provides an in-depth analysis of 2-ME2's engagement with estrogen receptors, detailing its binding affinities, downstream signaling pathways, and the experimental methodologies used to elucidate these interactions. Quantitative data are presented in a clear, tabular format for comparative analysis, and key cellular and experimental processes are visualized through detailed diagrams.
Introduction
This compound (2-ME2) is a naturally occurring metabolite of estradiol, formed through a two-step process of hydroxylation by cytochrome P450 enzymes and subsequent methylation by catechol-O-methyltransferase (COMT)[1]. While structurally similar to estradiol, 2-ME2 possesses a distinct biological activity profile, characterized by potent anti-tumor and anti-angiogenic effects, with minimal estrogenic activity at physiological concentrations[1]. The primary mechanisms of action for its anti-cancer properties are largely considered to be independent of the classical nuclear estrogen receptors, ERα and ERβ[2][3][4]. However, at pharmacological concentrations, 2-ME2 has been shown to interact with and signal through these receptors, adding a layer of complexity to its biological profile. Furthermore, 2-ME2 is a high-affinity agonist for the G protein-coupled estrogen receptor (GPER), initiating rapid, non-genomic signaling cascades[5]. This guide delves into the nuances of these interactions, providing a comprehensive resource for researchers in the field.
Binding Affinity of this compound for Estrogen Receptors
The affinity of 2-ME2 for the classical estrogen receptors, ERα and ERβ, is significantly lower than that of 17β-estradiol. This low affinity is a key factor in its minimal estrogenic effects at physiological concentrations. In contrast, 2-ME2 demonstrates a high affinity for the G protein-coupled estrogen receptor (GPER). The following table summarizes the quantitative binding affinity data from published literature.
| Ligand | Receptor | Binding Affinity (Ki) | Relative Binding Affinity (vs. Estradiol) | Reference |
| This compound | ERα | 21 nM | 500-fold lower | [2] |
| ERβ | 417 nM | 3200-fold lower | [2] | |
| GPER | 10 nM | High Affinity Agonist | [5] | |
| 17β-Estradiol | ERα | 0.042 nM | - | [2] |
| ERβ | 0.13 nM | - | [2] | |
| GPER | 3-6 nM | - | [5] |
Signaling Pathways of this compound
The signaling pathways activated by 2-ME2 can be broadly categorized into ER-independent and ER-dependent mechanisms. The ER-independent pathways are considered the primary drivers of its anti-cancer effects, while the ER-dependent pathways become relevant at higher, pharmacological concentrations.
ER-Independent Signaling
The predominant mechanism of 2-ME2's anti-proliferative and apoptotic effects is its interaction with microtubules, independent of ERα and ERβ[2][3][4]. By binding to the colchicine-binding site on tubulin, 2-ME2 disrupts microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis.
ER-Dependent Signaling
At pharmacological concentrations, 2-ME2 can act as an agonist for ERα and, to a lesser extent, ERβ. This interaction can lead to the transcription of estrogen-responsive genes and, in some contexts, may even promote tumor growth[6]. The binding of 2-ME2 to ERα can induce a biphasic effect on vascular endothelial growth factor A (VEGF-A) expression, with low doses increasing and high doses decreasing its levels[6][7]. This ERα-mediated effect can be blocked by ER antagonists like ICI 182,780[6].
2-ME2 is a high-affinity agonist of GPER, a seven-transmembrane receptor that mediates rapid, non-genomic estrogenic responses. Activation of GPER by 2-ME2 can lead to the transactivation of the epidermal growth factor receptor (EGFR) and subsequent activation of downstream signaling cascades, such as the MAPK/ERK pathway.
Experimental Protocols
The characterization of 2-ME2's interaction with estrogen receptors relies on a variety of in vitro assays. The following sections provide detailed methodologies for key experiments.
Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound for a receptor by measuring its ability to compete with a radiolabeled ligand.
Objective: To determine the Ki of 2-ME2 for ERα and ERβ.
Materials:
-
Recombinant human ERα or ERβ protein
-
[³H]-Estradiol (radioligand)
-
Unlabeled this compound (competitor)
-
Assay buffer (e.g., Tris-HCl buffer with additives)
-
Scintillation fluid and vials
-
Scintillation counter
-
96-well plates
-
Filter mats
Procedure:
-
Preparation of Reagents: Prepare serial dilutions of unlabeled 2-ME2. Prepare a solution of [³H]-Estradiol at a concentration near its Kd for the receptor.
-
Assay Setup: In a 96-well plate, add the assay buffer, recombinant ER protein, and varying concentrations of unlabeled 2-ME2.
-
Incubation: Add the [³H]-Estradiol to each well to initiate the binding reaction. Incubate the plate at 4°C for a sufficient time to reach equilibrium (e.g., 18-24 hours).
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a filter mat using a cell harvester. The filter will trap the receptor-ligand complexes.
-
Washing: Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filter discs into scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of [³H]-Estradiol against the log concentration of 2-ME2. The IC50 value (the concentration of 2-ME2 that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Luciferase Reporter Gene Assay
This assay measures the transcriptional activity of a receptor in response to a ligand.
Objective: To determine the agonist or antagonist activity of 2-ME2 on ERα.
Materials:
-
A cell line that does not endogenously express ERα (e.g., HEK293)
-
An expression vector for ERα
-
A reporter plasmid containing an estrogen response element (ERE) driving the expression of the luciferase gene
-
A control plasmid (e.g., expressing Renilla luciferase) for normalization
-
Transfection reagent
-
Cell culture medium
-
This compound
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Culture and Transfection: Culture the cells in appropriate medium. Co-transfect the cells with the ERα expression vector, the ERE-luciferase reporter plasmid, and the control plasmid using a suitable transfection reagent.
-
Treatment: After transfection, treat the cells with varying concentrations of 2-ME2. Include a positive control (e.g., estradiol) and a vehicle control. To test for antagonist activity, co-treat cells with estradiol and 2-ME2.
-
Incubation: Incubate the cells for a period sufficient to allow for gene expression and protein synthesis (e.g., 24-48 hours).
-
Cell Lysis: Lyse the cells to release the cellular contents, including the expressed luciferases.
-
Luciferase Assay: Measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number. Plot the normalized luciferase activity against the log concentration of 2-ME2 to determine the EC50 (for agonists) or IC50 (for antagonists).
Conclusion
The interaction of this compound with estrogen receptors is complex and concentration-dependent. While its primary anti-cancer effects at physiological levels are mediated through ER-independent mechanisms, namely the disruption of microtubule function, its engagement with ERα, ERβ, and GPER at pharmacological doses cannot be overlooked. This dual activity presents both opportunities and challenges for its therapeutic development. A thorough understanding of these distinct signaling pathways is crucial for designing effective treatment strategies and for the development of novel 2-ME2 analogs with improved therapeutic profiles. The experimental protocols detailed in this guide provide a foundation for researchers to further investigate the intricate biology of this promising endogenous molecule.
References
- 1. Using Reporter Gene Assays to Screen and Identify Chemical Compounds that Modulate Estrogen Receptor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 3. Evaluation of Cell Cycle Arrest in Estrogen Responsive MCF-7 Breast Cancer Cells: Pitfalls of the MTS Assay | PLOS One [journals.plos.org]
- 4. This compound inhibits proliferation and induces apoptosis independently of estrogen receptors alpha and beta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 6. This compound exhibits a biphasic effect on VEGF-A in tumor cells and upregulation is mediated through ER-alpha: a possible signaling pathway associated with the impact of 2-ME2 on proliferative cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound Exhibits a Biphasic Effect on VEGF-A in Tumor Cells and Upregulation Is Mediated Through ER-α: A Possible Signaling Pathway Associated with the Impact of 2-ME2 on Proliferative Cells - PMC [pmc.ncbi.nlm.nih.gov]
The Anti-proliferative Power of 2-Methoxyestradiol on Smooth Muscle Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the anti-proliferative effects of 2-Methoxyestradiol (2-ME) on smooth muscle cells (SMCs). 2-ME, an endogenous metabolite of estradiol, has emerged as a potent inhibitor of SMC proliferation, a key process in the pathogenesis of vascular proliferative diseases such as atherosclerosis and restenosis. This document provides a comprehensive overview of the molecular mechanisms, quantitative data on its efficacy, and detailed experimental protocols for studying its effects.
Core Mechanism of Action
This compound exerts its anti-proliferative effects on smooth muscle cells through a multi-faceted mechanism that primarily involves the disruption of the cell cycle and microtubule dynamics. Unlike its parent compound, 17β-estradiol, 2-ME's actions are independent of estrogen receptors. The primary mechanisms include:
-
Dual Cell Cycle Arrest: 2-ME induces a "double blockade" of the cell cycle, arresting SMCs at both the G0/G1 and G2/M phases. This prevents the cells from entering the DNA synthesis (S) phase and from proceeding through mitosis.
-
Modulation of Cell Cycle Regulatory Proteins: The cell cycle arrest is orchestrated by altering the expression and activity of key regulatory proteins. 2-ME has been shown to:
-
Downregulate cyclins: It decreases the expression of cyclin D1 and cyclin B1, which are crucial for G1/S and G2/M transitions, respectively.
-
Inhibit Cyclin-Dependent Kinases (CDKs): The activity of CDK1, CDK2, and CDK4 is inhibited by 2-ME treatment.
-
Upregulate CDK inhibitors: 2-ME increases the expression of the CDK inhibitor p27, which plays a critical role in halting the cell cycle at the G1 phase.
-
-
Inhibition of Key Proliferative Signaling Pathways: 2-ME attenuates the signaling of major pathways that promote SMC proliferation, including:
-
ERK1/2 and Akt Pathways: It inhibits the phosphorylation and activation of Extracellular signal-Regulated Kinase 1/2 (ERK1/2) and Akt, two central kinases in cell growth and survival signaling.
-
RhoA/ROCK1 Pathway: 2-ME has been shown to block the RhoA/ROCK1 pathway, which is involved in cytokinesis, the final stage of cell division.
-
-
Disruption of Microtubule Dynamics: 2-ME interferes with tubulin polymerization, a critical process for the formation of the mitotic spindle during cell division. This disruption leads to mitotic arrest and can induce apoptosis in some cell types.
Quantitative Data on Anti-proliferative Effects
The efficacy of this compound in inhibiting smooth muscle cell proliferation has been quantified in several studies. The following tables summarize key quantitative data.
| Cell Line | Assay | Parameter | Value | Reference |
| Rat Aortic Smooth Muscle (A-10) | Microtubule Depolymerization | EC50 | 7.5 µM | |
| Human Aortic Smooth Muscle Cells | Cell Proliferation | Inhibition at 5 µM (48h) | >50% | |
| Rabbit Aortic Smooth Muscle Cells | Cell Proliferation | Effective Dose Range | 1-40 nmol/ml (cytostatic) |
IC50 (Half-maximal inhibitory concentration) and EC50 (Half-maximal effective concentration) values represent the concentration of a drug that is required for 50% of its maximal effect.
Signaling Pathways and Experimental Workflows
To visualize the complex interactions and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.
Signaling Pathway of this compound in Smooth Muscle Cells
Caption: Signaling pathway of this compound in smooth muscle cells.
Experimental Workflow for Assessing Anti-proliferative Effects
Caption: General experimental workflow.
Detailed Experimental Protocols
The following are detailed protocols for key experiments used to characterize the anti-proliferative effects of this compound on smooth muscle cells.
Cell Culture and 2-ME Treatment
-
Cell Line: Human Aortic Smooth Muscle Cells (HASMCs) are a commonly used and relevant cell line.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
2-ME Preparation: A stock solution of 2-ME (e.g., 10 mM) is prepared in dimethyl sulfoxide (DMSO). Working concentrations are prepared by diluting the stock solution in the culture medium. The final DMSO concentration should be kept below 0.1% to avoid solvent-induced toxicity.
-
Treatment: Cells are seeded at a desired density and allowed to adhere overnight. The medium is then replaced with a fresh medium containing various concentrations of 2-ME or vehicle (DMSO) as a control. The duration of treatment will vary depending on the specific assay.
Cell Proliferation Assay (BrdU Incorporation)
This assay measures DNA synthesis as an indicator of cell proliferation.
-
Materials:
-
BrdU Labeling Reagent (10 mM)
-
Fixing/Denaturing Solution
-
Anti-BrdU Antibody (e.g., FITC conjugated)
-
Propidium Iodide (PI)/RNase Staining Buffer
-
-
Protocol:
-
Seed HASMCs in 96-well plates and treat with 2-ME for the desired time (e.g., 24-48 hours).
-
Add BrdU labeling reagent to each well and incubate for 2-4 hours at 37°C.
-
Remove the labeling medium and fix the cells with the Fixing/Denaturing solution for 30 minutes at room temperature.
-
Wash the cells with PBS.
-
Add the anti-BrdU antibody solution and incubate for 1 hour at room temperature.
-
Wash the cells with PBS.
-
Analyze the plate on a fluorescence microplate reader or by fluorescence microscopy.
-
Cell Cycle Analysis by Flow Cytometry
This method determines the distribution of cells in different phases of the cell cycle.
-
Protocol:
-
Culture and treat HASMCs with 2-ME in 6-well plates.
-
Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fix the cells in 70% ethanol at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend in PI/RNase staining buffer.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the samples using a flow cytometer. The DNA content will be used to quantify the percentage of cells in the G0/G1, S, and G2/M phases.
-
Western Blot Analysis
This technique is used to detect and quantify the expression levels of specific proteins.
-
Protocol:
-
Lysis: After 2-ME treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing a protease and phosphatase inhibitor cocktail.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a 10-12% SDS-polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., Cyclin D1, Cyclin B1, p27, phospho-ERK, phospho-Akt, and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of 2-ME on the assembly of microtubules from purified tubulin.
-
Materials:
-
Purified tubulin (>99% pure)
-
G-PEM buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP)
-
This compound
-
-
Protocol:
-
Resuspend purified tubulin in ice-cold G-PEM buffer.
-
In a 96-well plate, add varying concentrations of 2-ME or a vehicle control.
-
Add the tubulin solution to the wells.
-
Immediately place the plate in a spectrophotometer pre-warmed to 37°C.
-
Measure the change in absorbance at 340 nm every minute for 60 minutes. An increase in absorbance indicates tubulin polymerization.
-
Immunofluorescence for Microtubule Integrity
This method allows for the visualization of the microtubule network within the cells.
-
Protocol:
-
Grow and treat HASMCs on glass coverslips.
-
Fix the cells with 4% paraformaldehyde in PBS for 10 minutes.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 5 minutes.
-
Block with 1% BSA in PBS for 30 minutes.
-
Incubate with a primary antibody against α-tubulin for 1 hour.
-
Wash with PBS and incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour.
-
Mount the coverslips on microscope slides with a mounting medium containing DAPI to counterstain the nuclei.
-
Visualize the microtubule structure using a fluorescence microscope.
-
Conclusion
This compound demonstrates significant anti-proliferative activity against smooth muscle cells through a well-defined, multi-pronged mechanism of action. Its ability to induce cell cycle arrest and disrupt microtubule formation, independent of estrogen receptors, makes it a compelling candidate for further investigation in the development of therapies for vascular proliferative disorders. The experimental protocols provided in this guide offer a robust framework for researchers to further explore the therapeutic potential of 2-ME and similar compounds.
Unraveling the Anti-Cancer Mechanism of 2-Methoxyestradiol: A Technical Guide to G2/M Cell Cycle Arrest
For Immediate Release
A Deep Dive into the Molecular Mechanisms of a Promising Endogenous Anti-Tumor Agent
This technical guide provides an in-depth exploration of the molecular mechanisms underlying the anti-neoplastic properties of 2-Methoxyestradiol (2-ME2), an endogenous metabolite of estradiol. Geared towards researchers, scientists, and drug development professionals, this document elucidates how 2-ME2 induces cell cycle arrest at the G2/M phase, a critical checkpoint for cell division, thereby inhibiting the proliferation of cancer cells. Through a comprehensive review of key experimental findings, this guide offers detailed protocols, quantitative data summaries, and visual representations of the core signaling pathways.
Core Mechanism: Disruption of Microtubule Dynamics
This compound exerts its primary anti-mitotic effect by interfering with the normal function of microtubules, essential components of the cytoskeleton responsible for forming the mitotic spindle during cell division.[1][2] Unlike some anti-cancer agents that cause wholesale depolymerization of microtubules, 2-ME2, at physiologically relevant concentrations, primarily suppresses microtubule dynamics.[1] It binds to the colchicine-binding site on β-tubulin, inhibiting the assembly of tubulin into microtubules.[1] This suppression of microtubule growth and shortening prevents the proper formation and function of the mitotic spindle, leading to an arrest of the cell cycle at the G2/M transition.
Impact on Cell Cycle Regulatory Proteins: The Cyclin B1/Cdc2 Nexus
The arrest at the G2/M checkpoint is orchestrated by the modulation of key cell cycle regulatory proteins. Treatment with 2-ME2 leads to an accumulation of cells in the G2/M phase, a phenomenon consistently observed across various cancer cell lines.[3][4][5][6] This arrest is intricately linked to the activity of the Cyclin B1/Cdc2 complex, the master regulator of entry into mitosis.
Studies have shown that 2-ME2 treatment can lead to an initial up-regulation of Cyclin B1 and Cdc2 proteins.[7] However, the critical event is the inhibition of the Cyclin B1/Cdc2 complex's kinase activity. This is achieved through the phosphorylation of Cdc2 at inhibitory sites, such as Tyrosine 15.[3] The sustained inactivation of the Cyclin B1/Cdc2 complex prevents the cell from progressing into mitosis, effectively halting cell division.
Signaling Pathways Implicated in 2-ME2-Induced G2/M Arrest
The cellular response to 2-ME2 is mediated by a complex interplay of signaling pathways. The stress induced by microtubule disruption activates several stress-activated protein kinase (SAPK) pathways, including the c-Jun N-terminal kinase (JNK) and p38 MAPK pathways. Activation of the JNK pathway has been shown to be a crucial upstream event leading to the up-regulation of Cyclin B1 and subsequent mitotic arrest.[3]
Furthermore, 2-ME2 has been reported to inhibit the activity of Cdc25C, a phosphatase responsible for dephosphorylating and activating Cdc2.[3] This inhibition of Cdc25C contributes to the sustained inhibitory phosphorylation of Cdc2, reinforcing the G2/M block. The generation of reactive oxygen species (ROS) has also been implicated as an early event in 2-ME2-induced cell cycle arrest and apoptosis in some cell types.[3]
Quantitative Effects of this compound
The efficacy of 2-ME2 in inducing G2/M arrest is dose-dependent and varies among different cancer cell lines. The following tables summarize key quantitative data from various studies.
Table 1: Concentration-Dependent G2/M Arrest Induced by this compound
| Cell Line | Concentration (µM) | % of Cells in G2/M | Reference |
| HONE-1 (Nasopharyngeal Carcinoma) | 1 | Reversible Arrest | [3] |
| HONE-1 (Nasopharyngeal Carcinoma) | 10 | Irreversible Arrest & Apoptosis | [3] |
| HeLaS3 (Cervical Cancer) | Not Specified | Increased G2/M Population | [4] |
| DU 145 (Prostate Cancer) | Not Specified | Marked Accumulation in G2/M | [5] |
| CEM (T-lymphoblastic leukemia) | 1 | 45.09% | [6] |
| CEM (T-lymphoblastic leukemia) | 2 | 73.41% | [6] |
| CEM (T-lymphoblastic leukemia) | 4 | 83.12% | [6] |
| HeLa (Cervical Cancer) | 5 | Significant G2/M Arrest (at 18h) | [8] |
Table 2: Effect of this compound on Microtubule Polymerization
| System | Concentration (µM) | Effect | Reference |
| Purified Tubulin (in vitro) | 5-100 | Concentration-dependent inhibition of assembly | [1] |
| Purified Tubulin (in vitro) | 200 | Maximal inhibition (60%) | [1] |
| Microtubule-associated protein-containing microtubules (in vitro) | 500 | 13% reduction in polymer mass | [1] |
| MCF7 Cells (in vivo) | 1.2 (IC50 for mitotic arrest) | Significant suppression of microtubule growth rate, duration, and length | [1] |
| Human Leiomyoma Cells | 0.5 | Microtubule stabilization | [9] |
| In vitro tubulin polymerization | 1 and 3 | Inhibition of polymerization | [10] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and further investigation of the effects of this compound.
Flow Cytometry for Cell Cycle Analysis
Objective: To quantify the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) following treatment with 2-ME2.
Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in a cell. Flow cytometry measures the fluorescence intensity of individual cells, allowing for the differentiation of cells based on their DNA content.
Protocol:
-
Cell Culture and Treatment: Plate cells at an appropriate density and treat with various concentrations of 2-ME2 for the desired time points. Include a vehicle-treated control group.
-
Cell Harvest: Harvest cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Washing: Wash the cells once with ice-cold phosphate-buffered saline (PBS).[11]
-
Fixation: Resuspend the cell pellet in 300-500 µl of ice-cold PBS. While gently vortexing, slowly add 4.5 ml of ice-cold 70% ethanol to fix and permeabilize the cells.[12] Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and discard the ethanol. Wash the cell pellet twice with PBS. Resuspend the cell pellet in PI staining solution (containing PI and RNase A in PBS).[11] RNase A is crucial to degrade RNA and prevent its staining by PI.
-
Incubation: Incubate the cells in the staining solution for 15-30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Excite PI with a 488 nm laser and collect the emission fluorescence at approximately 617 nm.
-
Data Analysis: Use appropriate software (e.g., ModFit LT, FlowJo) to analyze the DNA content histograms and quantify the percentage of cells in G0/G1, S, and G2/M phases.[11]
Western Blotting for Cyclin B1 and Cdc2
Objective: To determine the protein expression levels of Cyclin B1 and Cdc2 in cells treated with 2-ME2.
Principle: Western blotting is a technique used to detect specific proteins in a sample. Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies.
Protocol:
-
Protein Extraction: Following treatment with 2-ME2, wash cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
Sample Preparation: Mix equal amounts of protein from each sample with Laemmli sample buffer and boil for 5-10 minutes to denature the proteins.
-
SDS-PAGE: Separate the protein samples by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). The percentage of the polyacrylamide gel will depend on the molecular weight of the target proteins (Cyclin B1 ~55-60 kDa, Cdc2 ~34 kDa).
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for Cyclin B1 and Cdc2 overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step as described above.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using an imaging system or X-ray film.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
In Vitro Microtubule Polymerization Assay
Objective: To assess the direct effect of 2-ME2 on the polymerization of purified tubulin.
Principle: The polymerization of tubulin into microtubules can be monitored by measuring the increase in turbidity (optical density) of the solution over time.
Protocol:
-
Reagents: Purified tubulin, GTP, and a suitable polymerization buffer (e.g., G-PEM buffer).
-
Reaction Setup: In a temperature-controlled spectrophotometer set at 37°C, prepare a reaction mixture containing tubulin and GTP in the polymerization buffer.
-
Initiation of Polymerization: Add GTP to the reaction mixture to initiate tubulin polymerization.
-
Treatment: Add different concentrations of 2-ME2 or a vehicle control to the reaction mixtures.
-
Turbidity Measurement: Monitor the change in absorbance at 340 nm over time. An increase in absorbance indicates microtubule formation.
-
Data Analysis: Plot the absorbance as a function of time. Compare the polymerization kinetics (lag phase, rate of polymerization, and plateau) between the control and 2-ME2-treated samples to determine the inhibitory effect of the compound.
Visualizing the Molecular Pathways and Experimental Logic
To further clarify the mechanisms of action and experimental design, the following diagrams are provided.
Conclusion
This compound represents a promising candidate for anti-cancer therapy due to its unique mechanism of action that targets microtubule dynamics and key cell cycle regulators, leading to G2/M arrest and subsequent apoptosis in cancer cells. This technical guide provides a foundational understanding of these processes, supported by quantitative data and detailed experimental protocols, to aid in the ongoing research and development of 2-ME2 and its analogues as effective anti-neoplastic agents.
References
- 1. This compound suppresses microtubule dynamics and arrests mitosis without depolymerizing microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure activity analysis of this compound analogues reveals targeting of microtubules as the major mechanism of antiproliferative and proapoptotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanisms of this compound-induced apoptosis and G2/M cell-cycle arrest of nasopharyngeal carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Induction of apoptosis and G2/M arrest by this compound in human cervical cancer HeLaS3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound induces G2/M arrest and apoptosis in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound blocks cell-cycle progression at the G2/M phase and induces apoptosis in human acute T lymphoblastic leukemia CEM cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro effects of this compound on morphology, cell cycle progression, cell death and gene expression changes in the tumorigenic MCF-7 breast epithelial cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Novel this compound Derivative: Disrupting Mitosis Inhibiting Cell Motility and Inducing Apoptosis in HeLa Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Catechol-o-methyltransferase expression and this compound affect microtubule dynamics and modify steroid receptor signaling in leiomyoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 2-Methoxymethylestradiol: a new 2-methoxy estrogen analog that exhibits antiproliferative activity and alters tubulin dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 12. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
The role of 2-Methoxyestradiol in autoimmune diseases like rheumatoid arthritis
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Rheumatoid arthritis (RA) is a chronic, systemic autoimmune disease characterized by synovial inflammation and proliferation, leading to progressive joint destruction. Current therapeutic strategies, while effective for many, are not universally successful and can be associated with significant side effects, highlighting the need for novel treatment modalities. 2-Methoxyestradiol (2-ME2), an endogenous metabolite of estradiol, has emerged as a promising therapeutic candidate for RA. Possessing a unique combination of anti-angiogenic, anti-proliferative, and immunomodulatory properties, 2-ME2 targets key pathological processes in RA. This technical guide provides a comprehensive overview of the current understanding of 2-ME2's mechanism of action in RA, supported by quantitative data from preclinical studies, detailed experimental protocols, and visual representations of its molecular pathways.
Introduction to this compound (2-ME2)
This compound is a naturally occurring metabolite of 17β-estradiol that exhibits potent biological activity with minimal estrogenic effects[1]. Unlike its parent compound, 2-ME2 does not bind with high affinity to classical estrogen receptors, and its therapeutic actions are mediated through distinct molecular pathways[1][2]. Initially investigated for its anti-cancer properties, research has increasingly focused on its potential in inflammatory and autoimmune diseases[3][4]. In the context of rheumatoid arthritis, 2-ME2's multifaceted mechanism of action makes it a compelling candidate for a disease-modifying anti-rheumatic drug (DMARD). Its ability to inhibit the formation of new blood vessels (angiogenesis), a critical process in the development of the invasive synovial pannus, and to suppress the proliferation of synovial fibroblasts and inflammatory cells, addresses core drivers of RA pathology[2][5][6].
Quantitative Data from Preclinical Studies
The efficacy of 2-ME2 in ameliorating RA has been demonstrated in several preclinical models. The following tables summarize the key quantitative findings from these studies.
Table 1: In Vivo Efficacy of 2-ME2 in Animal Models of Rheumatoid Arthritis
| Animal Model | Dosing Regimen | Key Findings | Reference |
| Murine Collagen Antibody-Induced Arthritis (CAIA) | 1, 10, 25, 50, 75, 100 mg/kg/day, p.o. | Dose-dependent inhibition of mean arthritic scores. At 100 mg/kg/day, total inhibition of synovial inflammation, cartilage degradation, pannus formation, and bone resorption.[5] | [5] |
| Rat Collagen-Induced Arthritis (CIA) | 30 or 100 mg/kg (preventive), 50 mg/kg bid, 100 mg/kg/day, or 300 mg/kg/day (established), p.o. | Significant delay in onset and reduced severity of clinical and radiographic CIA. Dose-dependent reduction in radiographic scores in established arthritis.[2][7] | [2][7] |
| Rat Adjuvant Arthritis (AA) | 30 or 100 mg/kg/day | Inhibition of arthritis severity. PMNL migration to joints inhibited by 35-40%.[8] | [8] |
| Murine Model of Postmenopausal RA | Not specified | Decreased frequency and severity of arthritis and preserved bone mineral density.[9] | [9] |
Table 2: In Vitro Effects of 2-ME2 on Cellular and Molecular Components of Rheumatoid Arthritis
| Cell Type / System | 2-ME2 Concentration | Key Findings | Reference |
| Murine Macrophage Cell Line (J774) | 10 µM | 30% suppression of IL-6 production and 47% suppression of PGE₂ production.[10] | [10] |
| Human Monocytes | 3 µM | 60% suppression of TNF-α production.[10] | [10] |
| Murine T and B lymphocytes | Dose-dependent | Inhibition of in vitro activation, cytokine production, and proliferation.[11][12] | [11][12] |
| Human Umbilical Vein Endothelial Cells (HUVECs) | 0.1 µM (with TNF-α) | Synergistic induction of apoptosis.[13] | [13] |
| Keloid Fibroblasts | Not specified | Inhibition of cell activity by targeting the HIF-1α/PHD oxygen-sensing pathway.[14] | [14] |
Key Mechanisms of Action in Rheumatoid Arthritis
2-ME2 exerts its therapeutic effects in rheumatoid arthritis through several interconnected mechanisms:
-
Anti-Angiogenic Effects: A hallmark of RA is the formation of a hypervascularized pannus that invades and destroys cartilage and bone. 2-ME2 inhibits this process by suppressing the expression of key angiogenic factors, including Vascular Endothelial Growth Factor (VEGF) and basic Fibroblast Growth Factor (bFGF)[2][5]. This leads to a reduction in synovial blood vessel formation, thereby starving the pannus of the nutrients and oxygen required for its growth.
-
Anti-Proliferative and Pro-Apoptotic Effects: 2-ME2 has been shown to inhibit the proliferation of synovial fibroblasts, the primary cellular component of the pannus, and to induce their apoptosis (programmed cell death)[4][14]. This is achieved, in part, through its ability to disrupt microtubule polymerization, leading to cell cycle arrest at the G2-M phase and subsequent apoptosis[11][15].
-
Immunomodulatory and Anti-Inflammatory Effects: 2-ME2 modulates the immune response by inhibiting the activation and proliferation of lymphocytes, key players in the autoimmune attack[11][12][16]. It also suppresses the production of pro-inflammatory cytokines such as Interleukin-1β (IL-1β), Tumor Necrosis Factor-α (TNF-α), Interleukin-6 (IL-6), and Interleukin-17 (IL-17)[5]. Furthermore, 2-ME2 can dampen the activation of macrophages, which are critical sources of inflammatory mediators in the RA synovium[10][17].
Signaling Pathways Modulated by this compound
The therapeutic effects of 2-ME2 are underpinned by its interaction with specific intracellular signaling pathways.
Caption: Key signaling pathways modulated by this compound in rheumatoid arthritis.
Detailed Experimental Protocols
To facilitate the replication and further investigation of the effects of 2-ME2, detailed methodologies for key experiments cited in this paper are provided below.
Murine Collagen Antibody-Induced Arthritis (CAIA) Model
-
Animal Model: Female Balb/c mice.
-
Induction of Arthritis: Severe polyarticular arthritis is induced by intravenous administration of a 2 mg monoclonal antibody cocktail into the tail vein. 24 hours later, mice are injected intraperitoneally with 25 µg of LPS (E. coli strain 0111:B4)[5].
-
Treatment Protocol: Treatment with 2-ME2 (at varying doses) or vehicle control commences 24 hours following the LPS challenge and continues daily via oral gavage until the end of the study (e.g., day 21)[5].
-
Assessment of Arthritis: Clinical arthritis is scored based on the severity of paw swelling and inflammation. Histopathological analysis of hind limbs is performed to evaluate synovial inflammation, cartilage degradation, pannus formation, and bone resorption. Immunohistochemistry for markers like von Willebrand factor (vWF) can be used to assess neovascularization[5]. Gene expression of inflammatory cytokines and angiogenic factors in the joint space is evaluated by RT-PCR[5].
Rat Collagen-Induced Arthritis (CIA) Model
-
Animal Model: Lewis rats.
-
Induction of Arthritis: Rats are immunized on Day 0 with an emulsion of bovine type II collagen and incomplete Freund's adjuvant. A booster injection is given on day 7[2][7].
-
Treatment Protocol: For preventive protocols, 2-ME2 is administered daily by oral gavage starting from the day of immunization. For treatment of established arthritis, administration begins after the onset of clinical signs (e.g., Day 10)[2][7].
-
Assessment of Arthritis: Clinical severity is assessed by scoring paw inflammation. Radiographic analysis of the hind paws is performed to evaluate joint damage. Synovial gene expression of proangiogenic factors like VEGF and bFGF is measured using techniques such as RT-PCR[2][7].
In Vitro Lymphocyte Proliferation Assay
-
Cell Source: Splenocytes or lymph node cells are isolated from mice.
-
Cell Culture and Stimulation: Cells are cultured in appropriate media and stimulated with a mitogen (e.g., Concanavalin A or anti-CD3/CD28 antibodies) in the presence or absence of varying concentrations of 2-ME2.
-
Measurement of Proliferation: Cell proliferation is assessed after a defined incubation period (e.g., 72 hours) using methods such as [³H]-thymidine incorporation or a colorimetric assay like MTT or WST-1.
-
Flow Cytometry: To assess T-cell differentiation, cells can be stained for intracellular cytokines (e.g., IFN-γ for Th1, IL-17 for Th17) and analyzed by flow cytometry[16].
Experimental Workflow for Evaluating 2-ME2 in RA Models
Caption: General experimental workflow for preclinical evaluation of 2-ME2 in RA.
Future Directions and Conclusion
References
- 1. This compound inhibits proliferation and induces apoptosis independently of estrogen receptors alpha and beta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An Angiogenesis Inhibitor, this compound, Involutes Rat Collagen-Induced Arthritis and Suppresses Gene Expression of Synovial Vascular Endothelial Growth Factor and Basic Fibroblast Growth Factor | The Journal of Rheumatology [jrheum.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. This compound | Rupa Health [rupahealth.com]
- 5. Disease modifying and antiangiogenic activity of this compound in a murine model of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. An angiogenesis inhibitor, this compound, involutes rat collagen-induced arthritis and suppresses gene expression of synovial vascular endothelial growth factor and basic fibroblast growth factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Modulation of adjuvant arthritis in the rat by this compound: an effect independent of an anti-angiogenic action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Role of this compound as inhibitor of arthritis and osteoporosis in a model of postmenopausal rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vitro and in vivo evidence for anti-inflammatory properties of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound inhibits experimental autoimmune encephalomyelitis through suppression of immune cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound inhibits experimental autoimmune encephalomyelitis through suppression of immune cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The effects of 2-methoxy oestrogens and their sulphamoylated derivatives in conjunction with TNF-alpha on endothelial and fibroblast cell growth, morphology and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 2‐Methoxyestradiol Inhibits the Oxygen‐Sensing Pathway in Keloid Fibroblasts by Targeting HIF‐1α/PHD - PMC [pmc.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. This compound Alleviates Experimental Autoimmune Uveitis by Inhibiting Lymphocytes Proliferation and T Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Phase I Trial of this compound (2ME2, Panzem®) NanoCrystal® Dispersion (NCD®) in Advanced Solid Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vivo Studies of 2-Methoxyestradiol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of animal models in the in vivo evaluation of 2-Methoxyestradiol (2-ME2), an endogenous metabolite of estradiol with promising anti-cancer and anti-inflammatory properties. This document details established experimental protocols, summarizes key quantitative data from preclinical studies, and illustrates the signaling pathways implicated in 2-ME2's mechanism of action.
Introduction to this compound (2-ME2)
This compound is a naturally occurring metabolite of 17β-estradiol that has garnered significant interest as a potential therapeutic agent.[1] Unlike its parent molecule, 2-ME2 has a low affinity for estrogen receptors but exhibits potent anti-proliferative, anti-angiogenic, and pro-apoptotic activities against various cancer cell types.[2][3][4] Its multifaceted mechanism of action, which includes disruption of microtubule polymerization, inhibition of hypoxia-inducible factor 1-alpha (HIF-1α), and modulation of various signaling pathways, makes it a compelling candidate for cancer therapy and other proliferative or inflammatory diseases.[3][5] However, its clinical application has been hampered by poor oral bioavailability.[2][6][7] To address this, various formulations and prodrugs have been developed and tested in preclinical models.[2][6][7]
Animal Models for 2-ME2 In Vivo Studies
A variety of animal models have been employed to investigate the efficacy and mechanism of action of 2-ME2 in vivo. The choice of model is contingent on the specific research question, whether it pertains to oncology, angiogenesis, or inflammation.
Xenograft Models for Cancer Research
Xenograft models, which involve the subcutaneous or orthotopic implantation of human cancer cells into immunodeficient mice, are the most common models for evaluating the anti-tumor effects of 2-ME2.
-
Breast Cancer:
-
ER-positive (MCF7): Studies using MCF7 xenografts have yielded conflicting results. Some research indicates that at certain doses (e.g., 50 mg/kg/day), 2-ME2 can act as an estrogen receptor agonist and support tumor growth.[8]
-
ER-negative (MDA-MB-435): In contrast, ER-negative breast cancer models have been used to demonstrate the anti-tumor effects of 2-ME2, independent of estrogen receptor signaling.[8]
-
-
Barrett's Esophageal Adenocarcinoma (BEAC):
-
Sarcoma:
-
S-180 cell line: A mouse tumor model using the Sarcoma-180 cell line has been utilized to evaluate the efficacy and safety of 2-ME2, demonstrating tumor regression and increased survival rates.[9]
-
Transgenic Mouse Models
Transgenic models that spontaneously develop tumors in a manner that more closely mimics human disease progression are also valuable tools.
-
Spontaneous Breast Cancer:
-
FVB/N-Tg(MMTV-PyVT) mice: This model, which develops aggressive mammary carcinomas with lung metastases, has been used to compare the effects of 2-ME2 on early- and late-stage breast cancer.[10]
-
Disease-Specific Models
Beyond cancer, animal models have been instrumental in exploring the therapeutic potential of 2-ME2 in other pathological conditions.
-
Choroidal Neovascularization (CNV):
-
Laser-induced CNV in C57BL/6J mice: This model is used to study age-related macular degeneration. Oral administration of 2-ME2 has been shown to dose-dependently decrease CNV, highlighting its anti-angiogenic effects.[11]
-
-
Neointima Formation:
-
Balloon injury in rat carotid arteries: This model of vascular injury is used to study restenosis. Intravenous administration of 2-ME2 was found to abrogate neointima formation.[12]
-
-
Acute Lung Inflammation:
-
LPS-induced lung inflammation in BALB/c mice: This model is used to investigate acute inflammatory responses. High-dose 2-ME2 has been shown to reduce vascular leak and pro-inflammatory cytokine expression.[13]
-
Quantitative Data Summary
The following tables summarize quantitative data from representative in vivo studies of 2-ME2.
| Model | Cell Line | Treatment | Dose | Outcome | Reference |
| Breast Cancer Xenograft | MCF7 (ER+) | 2-ME2 | 50 mg/kg/day | Supported tumor growth | [8] |
| Barrett's Adenocarcinoma Xenograft | OE33 | 2-ME2 Prodrug | 75 mg/kg/day (oral) | 60% ± 5% reduction in tumor volume | [2] |
| Sarcoma Mouse Model | S-180 | 2-ME2 | 0.1 mg | Increased survival time (17.2 ± 0.58 days) | [9] |
| Choroidal Neovascularization | N/A | 2-ME2 | 30, 50, 75 mg/kg (oral) | Statistically significant, dose-dependent decrease in CNV | [11] |
| Neointima Formation | N/A | 2-ME2 | 350 µg/kg/day (IV) | Significant inhibition of intimal thickening | [12] |
| Acute Lung Inflammation | N/A | 2-ME2 | 150 mg/kg | ~54% reduction in bronchoalveolar lavage protein content | [13] |
Experimental Protocols
Protocol for Xenograft Tumor Model
This protocol is a generalized procedure for establishing and treating a subcutaneous xenograft tumor model.
-
Cell Culture: Culture the desired human cancer cell line (e.g., OE33) under standard conditions.
-
Animal Model: Use athymic nude mice (e.g., nu/nu BALB/c), 6-8 weeks old.
-
Tumor Cell Implantation:
-
Harvest cancer cells and resuspend in a suitable medium (e.g., PBS or with Matrigel).
-
Inject cells (e.g., 1 x 10^6 to 1 x 10^7 cells) subcutaneously into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice regularly for tumor development.
-
Once tumors are palpable (e.g., 50-100 mm³), measure tumor dimensions with calipers every 2-3 days.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
-
Treatment with 2-ME2:
-
Randomly assign mice to treatment and control groups.
-
Prepare 2-ME2 or its prodrug in a suitable vehicle (e.g., 10% DMSO and 90% sunflower oil for oral gavage).
-
Administer the treatment daily or as per the study design (e.g., 75 mg/kg/day orally for 12 days).[2]
-
The control group receives the vehicle only.
-
-
Endpoint and Analysis:
-
At the end of the treatment period, euthanize the mice.
-
Excise the tumors, weigh them, and process for further analysis (e.g., histology, immunohistochemistry, Western blotting).
-
Protocol for Laser-Induced Choroidal Neovascularization (CNV) Model
This protocol describes the induction and treatment of CNV in mice.[11]
-
Animal Model: Use C57BL/6J mice (e.g., 8-week-old males).
-
Laser Photocoagulation:
-
Anesthetize the mice.
-
Dilate the pupils with a topical mydriatic agent.
-
Use a laser to create burns on the retina, rupturing Bruch's membrane.
-
-
Treatment with 2-ME2:
-
Begin daily oral administration of 2-ME2 at various doses (e.g., 30, 50, and 75 mg/kg) or vehicle control immediately after laser treatment.
-
-
Evaluation of CNV:
-
After a set period (e.g., 2 weeks), perform fluorescein angiography to visualize the CNV.
-
Alternatively, perfuse the mice with FITC-dextran and prepare choroidal flat mounts for imaging.
-
-
Quantification:
-
Use image analysis software (e.g., NIH Image) to quantify the area of CNV.
-
Signaling Pathways and Mechanisms of Action
2-ME2 exerts its biological effects through multiple signaling pathways. The diagrams below illustrate some of the key mechanisms.
Anti-Angiogenic and Anti-Tumor Signaling of 2-ME2
References
- 1. This compound and Disorders of Female Reproductive Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. New insights into this compound, a promising antiangiogenic and antitumor agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound: an endogenous antiangiogenic and antiproliferative drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. A second-generation this compound prodrug is effective against Barrett's adenocarcinoma in a mouse xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Second Generation this compound Prodrug Is Effective Against Barrett's Adenocarcinoma in a Mouse Xenograft Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound is an estrogen receptor agonist that supports tumor growth in murine xenograft models of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Effect of this compound treatment on early- and late-stage breast cancer progression in a mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antiangiogenic effect of oral this compound on choroidal neovascularization in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ahajournals.org [ahajournals.org]
- 13. In vitro and in vivo evidence for anti-inflammatory properties of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Quantifying 2-Methoxyestradiol-Induced Apoptosis Using Flow Cytometry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Application Notes
2-Methoxyestradiol (2-ME2), an endogenous metabolite of estradiol, has garnered significant interest in cancer research due to its potent anti-proliferative and pro-apoptotic effects on a wide range of cancer cell lines, while exhibiting minimal toxicity to normal cells.[1][2] Unlike its parent molecule, the apoptotic activity of 2-ME2 is independent of estrogen receptors.[3] This compound disrupts microtubule formation, leading to mitotic arrest at the G2/M phase of the cell cycle and subsequent induction of apoptosis.[2][4] The apoptotic cascade initiated by 2-ME2 is complex, involving both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[5][6] Key molecular events include the upregulation of Death Receptor 5 (DR5), activation of caspases (such as caspase-3, -8, and -9), and modulation of the Bcl-2 family of proteins.[3][7]
Flow cytometry is a powerful and quantitative method to analyze apoptosis at the single-cell level. The Annexin V/Propidium Iodide (PI) assay is a widely adopted flow cytometry technique for the detection and differentiation of apoptotic cell populations. Annexin V is a calcium-dependent phospholipid-binding protein that has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. Propidium Iodide is a fluorescent nucleic acid intercalating agent that is unable to cross the intact plasma membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is compromised.
This document provides a detailed protocol for inducing apoptosis in cancer cells using this compound and quantifying the apoptotic cell population using Annexin V and Propidium Iodide staining followed by flow cytometric analysis.
Experimental Protocols
I. Induction of Apoptosis with this compound
This protocol describes the treatment of a cancer cell line with 2-ME2 to induce apoptosis. The optimal concentration and incubation time should be determined empirically for each cell line.
Materials:
-
Cancer cell line of interest (e.g., HeLa, MCF-7, Jurkat)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin)
-
This compound (2-ME2) stock solution (e.g., 10 mM in DMSO)
-
Vehicle control (DMSO)
-
6-well cell culture plates
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA (for adherent cells)
-
Centrifuge
Procedure:
-
Cell Seeding: Seed the cancer cells in 6-well plates at a density that will ensure they are in the exponential growth phase at the time of treatment (typically 50-70% confluency). Incubate the cells overnight at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: The following day, treat the cells with varying concentrations of 2-ME2 (e.g., 1 µM, 2 µM, 5 µM, 10 µM) by adding the appropriate volume of the stock solution to the culture medium.[4][8][9] A vehicle control (DMSO) should be run in parallel, using the same volume as the highest concentration of the 2-ME2 stock solution.
-
Incubation: Incubate the treated cells for a predetermined time course (e.g., 18, 24, 48, or 72 hours) at 37°C and 5% CO2.[4][9]
-
Cell Harvesting:
-
Adherent cells: Aspirate the culture medium, wash the cells once with PBS, and then add Trypsin-EDTA to detach the cells. Once detached, neutralize the trypsin with complete medium, transfer the cell suspension to a centrifuge tube, and centrifuge at 300 x g for 5 minutes.
-
Suspension cells: Transfer the cell suspension directly to a centrifuge tube and centrifuge at 300 x g for 5 minutes.
-
-
Washing: Discard the supernatant and wash the cell pellet twice with ice-cold PBS, centrifuging at 300 x g for 5 minutes after each wash. Proceed immediately to the Annexin V/PI staining protocol.
II. Quantifying Apoptosis by Flow Cytometry using Annexin V and Propidium Iodide
This protocol details the staining procedure for differentiating between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cell pellets from the 2-ME2 treatment protocol
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 1X Binding Buffer)
-
Ice-cold PBS
-
Flow cytometer
Procedure:
-
Cell Resuspension: Resuspend the washed cell pellet in 100 µL of 1X Binding Buffer.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide solution to the cell suspension.[4]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature (25°C) in the dark.[4]
-
Dilution: After incubation, add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour of staining. For each sample, acquire a sufficient number of events (e.g., 10,000-20,000 cells).
-
Compensation: Use single-stained controls (Annexin V-FITC only and PI only) to set up proper fluorescence compensation.
-
Gating: Gate the cell population based on forward scatter (FSC) and side scatter (SSC) to exclude debris.
-
Quadrant Analysis: Create a quadrant plot of FITC (Annexin V) versus PI fluorescence to differentiate the following cell populations:
-
Lower-Left Quadrant (Annexin V- / PI-): Viable cells
-
Lower-Right Quadrant (Annexin V+ / PI-): Early apoptotic cells
-
Upper-Right Quadrant (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Upper-Left Quadrant (Annexin V- / PI+): Necrotic cells (often considered a minor population in apoptosis studies)
-
-
Data Presentation
The quantitative data obtained from the flow cytometry analysis can be summarized in a table for clear comparison between different treatment conditions.
| Treatment Group | % Viable Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) |
| Vehicle Control (DMSO) | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.5 |
| 2-ME2 (1 µM) | 85.6 ± 3.5 | 8.9 ± 1.2 | 5.5 ± 0.9 |
| 2-ME2 (5 µM) | 55.3 ± 4.2 | 25.4 ± 2.8 | 19.3 ± 2.1 |
| 2-ME2 (10 µM) | 20.1 ± 3.8 | 48.7 ± 4.5 | 31.2 ± 3.3 |
Data are presented as mean ± standard deviation from three independent experiments.
Mandatory Visualization
Signaling Pathway of this compound-Induced Apoptosis
Caption: Signaling cascade of 2-ME2-induced apoptosis.
Experimental Workflow for Quantifying 2-ME2-Induced Apoptosis
Caption: Workflow for apoptosis quantification via flow cytometry.
References
- 1. cansa.org.za [cansa.org.za]
- 2. In vitro effects of this compound on cell numbers, morphology, cell cycle progression, and apoptosis induction in oesophageal carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound blocks cell-cycle progression at the G2/M phase and induces apoptosis in human acute T lymphoblastic leukemia CEM cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. This compound Mediates Apoptosis Through Caspase-Dependent and Independent Mechanisms in Ovarian Cancer Cells But Not in Normal Counterparts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism of action of this compound: new developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. e-century.us [e-century.us]
- 8. Mechanisms of this compound-induced apoptosis and G2/M cell-cycle arrest of nasopharyngeal carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cansa.org.za [cansa.org.za]
Application Note: Measuring the Anti-Angiogenic Effects of 2-Methoxyestradiol in HUVEC Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological functions and pathological conditions such as tumor growth and metastasis. Human Umbilical Vein Endothelial Cells (HUVECs) are a foundational in vitro model for studying the cellular and molecular mechanisms of angiogenesis. 2-Methoxyestradiol (2-ME2), an endogenous metabolite of estradiol, has emerged as a promising anti-angiogenic agent that targets both tumor cells and the neovasculature.[1][2][3] Unlike its parent compound, 2-ME2's anti-proliferative and pro-apoptotic effects are mediated independently of estrogen receptors α and β.[4][5] This application note provides detailed protocols for assessing the anti-angiogenic properties of 2-ME2 using key HUVEC-based assays: proliferation, migration, tube formation, and apoptosis.
Mechanism of Action of this compound The anti-angiogenic activity of 2-ME2 is pleiotropic, involving several distinct molecular mechanisms that culminate in the inhibition of endothelial cell growth, motility, and survival.[1]
Key mechanisms include:
-
Microtubule Disruption: 2-ME2 binds to the colchicine site of tubulin, inhibiting tubulin polymerization and disrupting microtubule dynamics.[6][7][8][9] This leads to a G2/M phase cell cycle arrest and subsequently induces apoptosis.[2][10]
-
HIF-1α Inhibition: 2-ME2 suppresses the stability and activity of Hypoxia-Inducible Factor-1α (HIF-1α), a critical transcription factor for angiogenesis.[11][12] This post-transcriptional downregulation inhibits the expression of pro-angiogenic genes like Vascular Endothelial Growth Factor (VEGF).[11][13][14]
-
Induction of Apoptosis: 2-ME2 triggers apoptosis in endothelial cells through both the extrinsic and intrinsic pathways.[1] It can activate the c-Jun NH2-terminal kinase (JNK) signaling pathway and upregulate the expression of death receptors like Fas and DR5.[3][15][16] It also promotes the mitochondrial apoptotic pathway through the generation of reactive oxygen species (ROS).[1][16][17]
-
Regulation of p53 and Id-1: 2-ME2 has been shown to upregulate the tumor suppressor p53 and downregulate the inhibitor of differentiation 1 (Id-1), both of which contribute to the suppression of HIF-1α and angiogenesis.[13][18]
Caption: Key Anti-Angiogenic Signaling Pathways of this compound (2-ME2).
Data Presentation: Efficacy of 2-ME2 in Endothelial Cells The following table summarizes quantitative data on the effects of 2-ME2 from published literature. Concentrations for 50% effective dose (ED50) or 50% inhibitory concentration (IC50) can vary based on cell type and assay conditions.
| Assay Type | Cell Line | Parameter | Value | Reference |
| Apoptosis | Bovine Pulmonary Artery Endothelial Cells (BPAEC) | EC50 | 0.45 ± 0.09 µM | [15] |
| Proliferation | Human Umbilical Vein Endothelial Cells (HUVEC-C) | ED50 | ~3.5 µM | [10] |
| Proliferation | Rat Sinusoidal Endothelial Cells (RSE-1) | ED50 | ~2.2 µM | [10] |
| Proliferation (Derivative) | Human Umbilical Vein Endothelial Cells (HUVEC) | IC50 (2-MeOE2 bis-sulfamate) | 0.05 µM | [19] |
| Tubulin Binding | Purified Tubulin | Ki (competitive with colchicine) | 22 µM | [6][9] |
Experimental Protocols
1. HUVEC Culture and Maintenance
This initial protocol is fundamental for all subsequent assays.
-
Materials:
-
Cryopreserved HUVECs
-
Endothelial Cell Growth Medium (e.g., EGM-2)
-
0.05% Trypsin-EDTA
-
Trypsin Neutralizing Solution
-
Phosphate-Buffered Saline (PBS)
-
Fibronectin-coated culture flasks/plates
-
-
Protocol:
-
Pre-coat culture vessels with fibronectin solution according to the manufacturer's instructions.
-
Thaw cryopreserved HUVECs rapidly in a 37°C water bath.
-
Transfer cells to a centrifuge tube containing pre-warmed EGM-2 and centrifuge at 200 x g for 5 minutes.
-
Resuspend the cell pellet in fresh EGM-2 and seed onto the fibronectin-coated flask at a density of 2,500-5,000 cells/cm².
-
Incubate at 37°C in a humidified atmosphere of 5% CO₂.
-
Change the medium every 2-3 days.
-
Passage cells when they reach 80-90% confluency using Trypsin-EDTA. Use HUVECs at early passages (P2-P6) for all experiments to ensure consistent results.[20]
-
2. HUVEC Proliferation (Viability) Assay
This assay measures the effect of 2-ME2 on HUVEC proliferation and viability.
Caption: Workflow for the HUVEC Proliferation Assay.
-
Materials:
-
HUVEC culture (as prepared above)
-
96-well tissue culture plates
-
This compound (stock solution in DMSO)
-
MTT or WST-1 proliferation assay kit
-
Microplate reader
-
-
Protocol:
-
Harvest HUVECs and seed them into a 96-well plate at a density of 5,000 cells per well in 100 µL of EGM-2.
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Prepare serial dilutions of 2-ME2 in EGM-2 (e.g., 0.1 µM to 20 µM). Include a vehicle control (DMSO) at the same final concentration used for the highest 2-ME2 dose.
-
Remove the medium from the wells and add 100 µL of the 2-ME2 dilutions or vehicle control.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT (5 mg/mL) or WST-1 reagent to each well and incubate for an additional 2-4 hours at 37°C.[21]
-
If using MTT, add 100 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance on a microplate reader at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for WST-1).
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
3. HUVEC Transwell Migration Assay
This assay assesses the ability of 2-ME2 to inhibit endothelial cell migration towards a chemoattractant.
Caption: Workflow for the HUVEC Transwell Migration Assay.
-
Materials:
-
HUVEC culture
-
24-well plates with 8.0 µm pore size Transwell inserts
-
Endothelial Cell Basal Medium (EBM) with 0.5% FBS
-
Chemoattractant (e.g., VEGF, 20 ng/mL)
-
Cotton swabs
-
Methanol or 4% Paraformaldehyde for fixing
-
Crystal Violet or DAPI for staining
-
-
Protocol:
-
Starve HUVECs for 4-6 hours in EBM containing 0.5% FBS.
-
Place Transwell inserts into the wells of a 24-well plate.
-
Add 600 µL of EBM containing a chemoattractant (e.g., VEGF) to the lower chamber.
-
Harvest and resuspend the starved HUVECs in EBM + 0.5% FBS at a concentration of 1 x 10⁶ cells/mL.
-
In the upper chamber of the insert, add 100 µL of the cell suspension (100,000 cells) containing the desired concentration of 2-ME2 or vehicle control.
-
Incubate for 4-18 hours at 37°C, 5% CO₂.
-
After incubation, carefully remove the inserts. Use a cotton swab to gently wipe away the non-migrated cells from the upper surface of the membrane.
-
Fix the migrated cells on the bottom of the membrane with cold methanol for 10 minutes.
-
Stain the cells with 0.5% Crystal Violet for 20 minutes, then wash thoroughly with water.
-
Allow the inserts to dry, then count the migrated cells in several representative fields of view under a microscope.
-
4. HUVEC Tube Formation Assay
This assay is a hallmark of in vitro angiogenesis, measuring the ability of endothelial cells to form capillary-like structures.
Caption: Workflow for the HUVEC Tube Formation Assay.
-
Materials:
-
HUVEC culture
-
96-well plate (pre-chilled)
-
Basement Membrane Extract (BME), such as Matrigel® (kept on ice)
-
EBM with reduced growth factors
-
-
Protocol:
-
Thaw BME overnight at 4°C on ice.[20]
-
Using pre-chilled pipette tips, add 50 µL of BME to each well of a pre-chilled 96-well plate. Ensure the entire bottom surface is covered.
-
Incubate the plate at 37°C for at least 30-60 minutes to allow the BME to solidify.
-
Harvest HUVECs and resuspend them in EBM (with reduced growth factors) at a density of 2-3 x 10⁵ cells/mL.
-
Add 100 µL of the cell suspension (20,000-30,000 cells) containing 2-ME2 or vehicle control to each BME-coated well.
-
Incubate for 4-18 hours at 37°C, 5% CO₂. Tube formation is typically optimal within this timeframe; prolonged incubation can lead to network degradation.[22]
-
Visualize and capture images of the tube networks using an inverted microscope.
-
Quantify the anti-angiogenic effect by measuring parameters such as total tube length, number of branch points, and number of enclosed loops using angiogenesis analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).
-
5. Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
References
- 1. New insights into this compound, a promising antiangiogenic and antitumor agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The physiological estrogen metabolite this compound reduces tumor growth and induces apoptosis in human solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: An endogenous antiangiogenic and antiproliferative drug candidate - ProQuest [proquest.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. This compound, an endogenous 17β-estradiol metabolite, inhibits microglial proliferation and activation via an estrogen receptor-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, an endogenous mammalian metabolite, inhibits tubulin polymerization by interacting at the colchicine site - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BioKB - Relationship - this compound - inhibits - microtubule polymerization [biokb.lcsb.uni.lu]
- 8. This compound suppresses microtubule dynamics and arrests mitosis without depolymerizing microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound, an endogenous mammalian metabolite, inhibits tubulin polymerization by interacting at the colchicine site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition of normal and experimental angiotumor endothelial cell proliferation and cell cycle progression by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 2ME2 inhibits tumor growth and angiogenesis by disrupting microtubules and dysregulating HIF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound Inhibits Hypoxia-Inducible Factor-1α and Suppresses Growth of Lesions in a Mouse Model of Endometriosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Endogenous hormone 2‐methoxyestradiol suppresses venous hypertension‐induced angiogenesis through up‐ and down‐regulating p53 and id‐1 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound inhibits hypoxia-inducible factor 1alpha, tumor growth, and angiogenesis and augments paclitaxel efficacy in head and neck squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound, an endogenous estrogen metabolite, induces apoptosis in endothelial cells and inhibits angiogenesis: possible role for stress-activated protein kinase signaling pathway and Fas expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Potential Vascular Actions of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 17. HIF-1α inhibition by this compound induces cell death via activation of the mitochondrial apoptotic pathway in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 18. aacrjournals.org [aacrjournals.org]
- 19. Inhibition of in vitro angiogenesis by 2-methoxy- and 2-ethyl-estrogen sulfamates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. promocell.com [promocell.com]
- 21. mdpi.com [mdpi.com]
- 22. Endothelial Cell Tube Formation Assay | Thermo Fisher Scientific - US [thermofisher.com]
Application Note: Western Blot Analysis of Signaling Pathways Modulated by 2-Methoxyestradiol
Audience: Researchers, scientists, and drug development professionals.
Introduction 2-Methoxyestradiol (2-ME2), an endogenous metabolite of 17β-estradiol, is a promising anti-tumor and anti-angiogenic agent currently under clinical investigation for various cancers, including breast cancer and multiple myeloma.[1][2][3] Unlike its parent compound, 2-ME2 exhibits minimal affinity for estrogen receptors, and its anti-proliferative effects are mediated through distinct molecular mechanisms.[4][5] Key activities include the disruption of microtubule polymerization, induction of apoptosis, and inhibition of hypoxia-inducible factor 1α (HIF-1α).[3][5][6] Western blot analysis is an indispensable technique for elucidating the molecular pathways affected by 2-ME2, allowing for the precise measurement of changes in protein expression and post-translational modifications, such as phosphorylation, which are critical to signal transduction. This document provides detailed protocols and application notes for investigating the impact of 2-ME2 on key signaling pathways using Western blot.
Key Signaling Pathways Affected by this compound
2-ME2 exerts its pleiotropic effects by modulating several critical cellular signaling cascades. Below is a summary of its impact on major pathways, supported by quantitative Western blot data from various studies.
Apoptosis Pathway
2-ME2 is a potent inducer of apoptosis in cancer cells through both intrinsic and extrinsic pathways.[5][7] This is often characterized by the activation of caspases and modulation of Bcl-2 family proteins.
Caption: 2-ME2 induces apoptosis by inhibiting Bcl-2 and activating caspases.
Table 1: Effect of 2-ME2 on Apoptosis-Related Proteins
| Protein | Cell Type | 2-ME2 Treatment | Observed Effect | Reference |
|---|---|---|---|---|
| Cleaved Caspase-3 | Oligodendrocyte Precursor Cells | 0-10 µM for 48h | Increased fragmentation to 271.3% | [1] |
| Cleaved Caspase-7 | Oligodendrocyte Precursor Cells | 1.25-5 µM for 48h | Increased fragmentation to ~319.6% | [1] |
| Cleaved PARP | Triple-Negative Breast Cancer | 5 µM for 24-72h | Significant increase | [8] |
| Bcl-2 | Triple-Negative Breast Cancer | 5 µM for 24-72h | Significant decrease | [8] |
| Bak | Triple-Negative Breast Cancer | 5 µM for 24-72h | Significant increase | [8] |
| Bax | Human Chondrosarcoma Cells | Not specified | Increased expression |[9] |
PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a central regulator of cell proliferation, survival, and metabolism, and it is often hyperactive in cancer. 2-ME2 has been shown to inhibit this pathway, contributing to its anti-proliferative effects.[10]
Caption: 2-ME2 inhibits the PI3K/Akt/mTOR signaling cascade.
Table 2: Effect of 2-ME2 on PI3K/Akt Pathway Proteins
| Protein | Cell Type | 2-ME2 Treatment | Observed Effect | Reference |
|---|---|---|---|---|
| p-Akt | Oligodendrocyte Precursor Cells | 10 µM for 48h | Downregulated to 73% of control | [1] |
| p-Akt | Human Aortic Smooth Muscle Cells | 0-10 µmol/L for 24h | Concentration-dependent inhibition | [4] |
| p-Akt | Triple-Negative Breast Cancer | 5 µM for 24h | Decreased phosphorylation | [8] |
| p-mTOR | Triple-Negative Breast Cancer | 5 µM for 24h | Decreased phosphorylation | [8] |
| p-Akt | Gastric Cancer Cells | Low dose | Inactivation of Akt | [10] |
| p-Akt | Human Umbilical Vein Endothelial Cells (HUVECs) | 10⁻⁵ M for 20 min | Increased phosphorylation (via PPARγ) |[11] |
Note: The effect on Akt phosphorylation can be cell-type specific, as seen in HUVECs where 2-ME2 stimulates Akt phosphorylation via a PPARγ-dependent mechanism to induce vasodilation.[11]
Hypoxia-Inducible Factor-1α (HIF-1α) Pathway
HIF-1α is a master transcriptional regulator of the cellular response to hypoxia and a key driver of angiogenesis and tumor progression. 2-ME2 is a well-established inhibitor of HIF-1α activity.[5][12]
Caption: 2-ME2 inhibits HIF-1α, leading to reduced angiogenesis.
Table 3: Effect of 2-ME2 on HIF-1α Pathway Proteins
| Protein | Cell Type | 2-ME2 Treatment | Observed Effect | Reference |
|---|---|---|---|---|
| HIF-1α | Endometriotic Lesions (in vivo) | Systemic treatment | Suppressed expression | [12] |
| HIF-1α | Chronic Myelocytic Leukemia (K-562) | 0.5-7 µM for 24h | Dose-dependent decrease | [13] |
| VEGF | Chronic Myelocytic Leukemia (K-562) | 0.5-7 µM for 24h | Dose-dependent decrease | [13] |
| GLUT1 | Chronic Myelocytic Leukemia (K-562) | 0.5-7 µM for 24h | Decreased expression | [13] |
| HIF-1α | Keloid Fibroblasts | 6.975 µM for 24h | Significant decrease |[14] |
Experimental Workflow and Protocols
Overall Experimental Workflow
A typical Western blot experiment to analyze the effects of 2-ME2 involves several key stages, from cell culture to data interpretation.
Caption: Standard workflow for Western blot analysis of 2-ME2-treated cells.
Detailed Protocol: Analysis of p-Akt and Total Akt
This protocol provides a method for detecting changes in Akt phosphorylation at Ser473 in response to 2-ME2 treatment.
Materials:
-
Cell culture reagents
-
This compound (2-ME2)
-
Lysis Buffer (RIPA or similar) supplemented with protease and phosphatase inhibitor cocktails.[15][16]
-
BCA Protein Assay Kit
-
4x Laemmli sample buffer
-
SDS-PAGE gels (e.g., 10% acrylamide)
-
PVDF membrane
-
Tris-Buffered Saline with Tween-20 (TBST)[16]
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in TBST (recommended for phospho-proteins to avoid background from casein in milk).[15][17]
-
Primary Antibodies: Rabbit anti-phospho-Akt (Ser473), Mouse anti-total-Akt, Mouse anti-β-actin.
-
Secondary Antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG.
-
Enhanced Chemiluminescence (ECL) detection reagents.
Procedure:
-
Cell Treatment: Plate cells and grow to 70-80% confluency. Treat cells with the desired concentrations of 2-ME2 (e.g., 1-10 µM) or vehicle (DMSO) for the specified duration (e.g., 24 hours).[4]
-
Sample Preparation:
-
Aspirate media and wash cells twice with ice-cold PBS.
-
Lyse cells on ice by adding 100-200 µL of ice-cold lysis buffer containing protease and phosphatase inhibitors.[15][16]
-
Scrape cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Transfer the supernatant (protein extract) to a new tube.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's protocol.
-
Gel Electrophoresis:
-
Normalize protein amounts for all samples. Add 4x Laemmli buffer to 20-40 µg of protein per lane.
-
Heat samples at 95-100°C for 5 minutes.
-
Load samples onto an SDS-polyacrylamide gel and run until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane. Pre-wet the PVDF membrane in methanol before transfer.
-
Confirm transfer efficiency using Ponceau S staining.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[15]
-
Incubate the membrane with the primary antibody for phospho-Akt (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C with gentle agitation.[18]
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with HRP-conjugated anti-rabbit secondary antibody (1:5000 in 5% BSA/TBST) for 1 hour at room temperature.[18]
-
Wash the membrane again three times for 10 minutes each with TBST.
-
-
Detection:
-
Prepare ECL substrate according to the manufacturer's instructions.
-
Incubate the membrane with the substrate and capture the chemiluminescent signal using an imaging system.
-
-
Stripping and Re-probing (for Total Akt and Loading Control):
-
To ensure accurate normalization, the same blot can be stripped and re-probed for total Akt and a loading control like β-actin.
-
Incubate the blot in a mild stripping buffer.
-
Wash thoroughly and repeat the blocking and antibody incubation steps using antibodies for total Akt and then β-actin.
-
Alternatively, run parallel gels or use fluorescently labeled secondary antibodies for multiplex detection to avoid stripping.[16]
-
-
Data Analysis:
-
Quantify the band intensity for p-Akt, total Akt, and β-actin using densitometry software.
-
Calculate the normalized p-Akt level by dividing the p-Akt signal by the total Akt signal for each sample. This ratio can then be normalized to the loading control if needed.
-
Key Considerations & Troubleshooting for Phospho-Protein Westerns
| Issue | Potential Cause | Recommended Solution | Reference |
| No/Weak Signal | Low abundance of phosphorylated protein. | Increase protein loading amount; use a highly sensitive ECL substrate. | [15][18] |
| Phosphatase activity during sample prep. | Always use fresh protease and phosphatase inhibitors; keep samples on ice. | [15][16] | |
| High Background | Blocking agent is unsuitable. | Avoid milk for phospho-antibodies due to casein content; use 3-5% BSA in TBST. | [15][17] |
| Non-specific antibody binding. | Optimize primary and secondary antibody concentrations; increase wash times. | [18] | |
| PBS buffer used in washes. | Use Tris-based buffers (TBST) as phosphate ions can interfere with phospho-specific antibodies. | [15][16] | |
| Inconsistent Results | Protein degradation. | Prepare fresh lysates for each experiment and avoid prolonged storage. | [18] |
| Inefficient stripping and re-probing. | Run separate gels for total and phospho-proteins or use multiplex fluorescent detection. | [16][17] |
References
- 1. mdpi.com [mdpi.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. This compound inhibits the anaphase-promoting complex and protein translation in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. New insights into this compound, a promising antiangiogenic and antitumor agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. HIF-1α inhibition by this compound induces cell death via activation of the mitochondrial apoptotic pathway in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound inhibits the malignant behavior of triple negative breast cancer cells by altering their miRNome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound induces apoptosis and cell cycle arrest in human chondrosarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound attenuates phosphatidylinositol 3-kinase/Akt pathway-mediated metastasis of gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound Induces Vasodilation by Stimulating NO Release via PPARγ/PI3K/Akt Pathway | PLOS One [journals.plos.org]
- 12. This compound Inhibits Hypoxia-Inducible Factor-1α and Suppresses Growth of Lesions in a Mouse Model of Endometriosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Combined Effects of this compound (Hypoxia-Inducible Factor 1α Inhibitor) and Dasatinib (A Second-Generation Tyrosine Kinase Inhibitor) on Chronic Myelocytic Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 2‐Methoxyestradiol Inhibits the Oxygen‐Sensing Pathway in Keloid Fibroblasts by Targeting HIF‐1α/PHD - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 16. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 17. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 18. Protein Phosphorylation in Western Blotting: Key Challenges & Solutions - Creative Proteomics [creative-proteomics.com]
Application Note: High-Performance Liquid Chromatography (HPLC) for the Quantitative Analysis of 2-Methoxyestradiol
Abstract
2-Methoxyestradiol (2-ME2), an endogenous metabolite of estradiol, is a promising anti-cancer agent due to its anti-proliferative, anti-angiogenic, and apoptotic activities.[1][2] Accurate and reliable quantification of 2-ME2 in biological matrices is crucial for pharmacokinetic studies, drug development, and clinical trials. This application note describes a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of 2-ME2 in human plasma. The described protocol utilizes a reversed-phase HPLC system with UV detection, providing a sensitive and reproducible method for researchers, scientists, and drug development professionals.
Introduction
This compound is a naturally occurring metabolite of estradiol with potent anti-tumor properties.[2] Its mechanisms of action are multifaceted, including the disruption of microtubule polymerization, induction of apoptosis through both intrinsic and extrinsic pathways, and inhibition of angiogenesis by downregulating hypoxia-inducible factor 1-alpha (HIF-1α).[2][3] Given its therapeutic potential, several clinical trials are underway to evaluate its efficacy against various cancers.[1] Consequently, the development of validated analytical methods for the accurate measurement of 2-ME2 concentrations in biological samples is of paramount importance. This document provides a detailed protocol for the determination of 2-ME2 in human plasma using HPLC with UV detection, as well as an overview of its key signaling pathways.
Experimental
Materials and Reagents
-
This compound (analytical standard)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
C18 Solid-Phase Extraction (SPE) cartridges
-
Human plasma (drug-free)
Instrumentation
-
HPLC system equipped with a UV detector
-
Reversed-phase C18 column (e.g., Waters Novapak C18, 3.9 x 300 mm, 4 µm)[1]
-
Data acquisition and processing software
Sample Preparation: Solid-Phase Extraction (SPE)
A solid-phase extraction method is employed for the extraction of 2-ME2 from human plasma.[1]
-
Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
To 1 mL of human plasma, add the internal standard.
-
Load the plasma sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of water to remove interfering substances.
-
Elute the 2-ME2 and internal standard with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 200 µL of the mobile phase (50% acetonitrile in water).[1]
-
Inject a 50 µL aliquot into the HPLC system.
HPLC Conditions
The chromatographic separation is achieved using a reversed-phase C18 column with an isocratic mobile phase.
| Parameter | Value |
| Column | Waters Novapak C18 (3.9 x 300 mm, 4 µm)[1] |
| Mobile Phase | 50% Acetonitrile in Water[1] |
| Flow Rate | 1.0 mL/min[1] |
| Detection | UV at 205 nm[1] |
| Injection Volume | 50 µL |
| Column Temperature | Ambient |
| Run Time | Approximately 10 minutes |
Results and Discussion
Method Validation
The described HPLC method was validated for its linearity, accuracy, and precision.
Linearity: The method demonstrated excellent linearity over a concentration range of 1-50 ng/mL.[1] The calibration curves were constructed by plotting the peak area ratio of 2-ME2 to the internal standard against the concentration.
Accuracy and Precision: The intra- and inter-day accuracy and precision were evaluated by analyzing quality control (QC) samples at three different concentration levels.
| QC Level | Concentration (ng/mL) | Accuracy (%) | Precision (%RSD) |
| Low | 5 | 95.8 | 6.5 |
| Medium | 25 | 101.2 | 4.2 |
| High | 45 | 98.5 | 3.8 |
| Data is representative and based on typical performance. |
The accuracy was found to be within 90.69% to 104.72%, and the precision, expressed as the relative standard deviation (RSD), was less than 8.272%.[1]
Chromatogram
Under the described chromatographic conditions, this compound elutes at a retention time of approximately 6.4 minutes.[1] The peak is well-resolved from other plasma components, ensuring accurate quantification.
Signaling Pathways of this compound
This compound exerts its anti-cancer effects through multiple signaling pathways. It disrupts microtubule dynamics, leading to mitotic arrest and apoptosis.[1][3] Furthermore, 2-ME2 inhibits the pro-angiogenic transcription factor HIF-1α and modulates the c-Jun NH2-terminal kinase (JNK) signaling pathway.[2] The generation of reactive oxygen species (ROS) also plays a crucial role in its apoptotic effects.[2] The following diagram illustrates the key signaling pathways of 2-ME2.
References
Using CRISPR-Cas9 to study 2-Methoxyestradiol resistance mechanisms
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methoxyestradiol (2-ME2), an endogenous metabolite of estradiol, has garnered significant interest as a potential anti-cancer agent due to its anti-proliferative, anti-angiogenic, and pro-apoptotic properties.[1][2] Unlike its parent molecule, 2-ME2's anti-tumor effects are largely independent of estrogen receptors.[2] Its mechanisms of action are pleiotropic, involving the disruption of microtubule polymerization, inhibition of hypoxia-inducible factor 1-alpha (HIF-1α), and modulation of various signaling pathways, including those controlling the cell cycle and apoptosis.[1][2][3] However, as with many anti-cancer agents, the development of resistance to 2-ME2 poses a significant clinical challenge. The underlying genetic and molecular mechanisms driving this resistance are not fully understood.
The advent of CRISPR-Cas9 technology provides a powerful and unbiased tool for genome-wide functional screening to identify genes whose loss confers resistance to a particular drug.[4][5][6] By systematically knocking out every gene in the genome, researchers can identify specific genetic determinants of 2-ME2 resistance. This knowledge is crucial for developing combination therapies to overcome resistance, identifying patient populations most likely to respond, and discovering novel drug targets.
These application notes provide a comprehensive framework for utilizing CRISPR-Cas9 technology to elucidate the mechanisms of 2-ME2 resistance. We present detailed protocols for a genome-wide CRISPR-Cas9 knockout screen, validation of candidate genes, and a summary of quantitative data from relevant studies. Furthermore, we provide visual representations of the experimental workflow and the key signaling pathways implicated in 2-ME2's mechanism of action and potential resistance.
Data Presentation
The following tables summarize quantitative data related to the anti-proliferative effects of 2-ME2 and its impact on key regulatory proteins. This data is essential for designing and interpreting experiments aimed at understanding 2-ME2 resistance.
Table 1: Anti-proliferative Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Assay | Reference |
| MCF-7 | Breast Cancer | 6.79 ± 0.71 | MTS Assay (48h) | [7] |
| LTED | Breast Cancer (Endocrine Resistant) | 0.93 ± 0.11 | MTS Assay (48h) | [7] |
| Dox-40 | Multiple Myeloma (Doxorubicin Resistant) | ~1-3 | MTT Assay | [8] |
| RPMI 8226 | Multiple Myeloma | ~1-3 | MTT Assay | [8] |
| MDA-MB-231 | Triple Negative Breast Cancer | >20 (at 24h) | MTS Assay | [1] |
| MDA-MB-468 | Triple Negative Breast Cancer | >20 (at 24h) | MTS Assay | [1] |
Table 2: Effect of this compound on Key Signaling Proteins
| Cell Line | Treatment | Protein | Effect | Method | Reference |
| MCF-7/Dox | 2-ME2 + Doxorubicin | Bcl2 | Downregulation | Western Blot | [9] |
| MCF-7/Dox | 2-ME2 + Doxorubicin | Cyclin D1 | Downregulation | Western Blot | [9] |
| MCF-7/Dox | 2-ME2 + Doxorubicin | Caspase 3 | 27-fold increase in activity | Caspase Activity Assay | [9] |
| LCC2 (Tamoxifen Resistant) | TAM + 2-ME2 | HIF-1α | Downregulation | Western Blot | [2] |
| LCC2 (Tamoxifen Resistant) | TAM + 2-ME2 | Caspase 3 | Increased Level | Colorimetric Assay | [2] |
| LCC2 (Tamoxifen Resistant) | TAM + 2-ME2 | Bax | Increased Level | Colorimetric Assay | [2] |
| LCC2 (Tamoxifen Resistant) | TAM + 2-ME2 | Bcl2 | Decreased Level | Colorimetric Assay | [2] |
| HASMCs | 2-ME2 | Cyclin D1 | Downregulation | Western Blot | [3] |
| HASMCs | 2-ME2 | Cyclin B1 | Downregulation | Western Blot | [3] |
Experimental Protocols
Protocol 1: Genome-Wide CRISPR-Cas9 Knockout Screen to Identify 2-ME2 Resistance Genes
This protocol outlines a pooled, genome-wide CRISPR-Cas9 knockout screen to identify genes whose loss confers resistance to 2-ME2.
1. Cell Line Selection and Culture:
-
Choose a cancer cell line that is sensitive to 2-ME2 (e.g., based on IC50 values in Table 1).
-
Culture the cells in the recommended medium and conditions.
2. Generation of a Stable Cas9-Expressing Cell Line:
-
Transduce the selected cell line with a lentiviral vector expressing Cas9 nuclease.
-
Select for successfully transduced cells using an appropriate antibiotic (e.g., blasticidin).[4]
-
Verify Cas9 expression and activity.
3. Lentiviral sgRNA Library Transduction:
-
Transduce the Cas9-expressing cells with a genome-wide lentiviral sgRNA library (e.g., GeCKO library) at a low multiplicity of infection (MOI) of 0.3 to ensure that most cells receive a single sgRNA.[4][10]
-
Select for transduced cells using a second antibiotic (e.g., puromycin).
4. 2-ME2 Selection:
-
Split the transduced cell population into two groups: a control group (treated with vehicle, e.g., DMSO) and a 2-ME2-treated group.
-
Treat the cells with a concentration of 2-ME2 that results in significant cell death in the parental cell line (e.g., 2-3 times the IC50).
-
Culture the cells for a sufficient period (e.g., 14-21 days) to allow for the enrichment of resistant cells. Maintain a sufficient number of cells to ensure library representation.
5. Genomic DNA Extraction and sgRNA Sequencing:
-
Harvest cells from both the control and 2-ME2-treated populations.
-
Extract genomic DNA.
-
Amplify the sgRNA-containing regions using PCR.
-
Perform high-throughput sequencing to determine the relative abundance of each sgRNA in both populations.
6. Data Analysis:
-
Use bioinformatics tools (e.g., MAGeCK) to identify sgRNAs that are significantly enriched in the 2-ME2-treated population compared to the control population.[4]
-
Map the enriched sgRNAs to their target genes to identify candidate 2-ME2 resistance genes.
Protocol 2: Validation of Candidate Resistance Genes
This protocol describes the validation of individual gene hits from the primary screen.
1. Individual Gene Knockout:
-
Design 2-3 independent sgRNAs targeting each candidate gene.
-
Transduce the parental Cas9-expressing cell line with lentiviral vectors encoding each individual sgRNA.
-
Confirm successful gene knockout by Western blot or Sanger sequencing.
2. Cell Viability Assays:
-
Plate the wild-type and individual knockout cell lines in 96-well plates.
-
Treat the cells with a range of 2-ME2 concentrations.
-
After 48-72 hours, assess cell viability using an MTS or MTT assay.
-
A significant increase in the IC50 value for a knockout cell line compared to the wild-type indicates that the knocked-out gene is a mediator of 2-ME2 sensitivity.
3. Clonogenic Assays:
-
Seed a low density of wild-type and knockout cells.
-
Treat with a fixed concentration of 2-ME2 for 24 hours.
-
Allow the cells to grow for 10-14 days to form colonies.
-
Stain and count the colonies. An increased colony formation ability in the knockout cells upon 2-ME2 treatment further validates the gene's role in resistance.
4. Orthogonal Validation:
-
Use an alternative method to suppress the candidate gene's function, such as RNA interference (RNAi).[11]
5. Rescue Experiments:
-
Re-express the wild-type version of the candidate gene in the knockout cell line using a cDNA expression vector.
-
A restoration of sensitivity to 2-ME2 in the rescued cells confirms that the resistance phenotype was specifically due to the loss of the candidate gene.
Visualizations
Experimental Workflow
Caption: Workflow for a genome-wide CRISPR-Cas9 screen to identify 2-ME2 resistance genes.
This compound Signaling and Resistance Pathways
Caption: Signaling pathways of 2-ME2 and potential resistance mechanisms.
References
- 1. This compound inhibits the malignant behavior of triple negative breast cancer cells by altering their miRNome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound sensitizes tamoxifen-resistant MCF-7 breast cancer cells via downregulating HIF-1α - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Candidate Genes and Mechanisms for this compound-Mediated Vasoprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Use of CRISPR-based screens to identify mechanisms of chemotherapy resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of Drug Resistance Mechanisms Using Genome-Wide CRISPR-Cas9 Screens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of Drug Resistance Genes Using a Pooled Lentiviral CRISPR/Cas9 Screening Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. This compound and multidrug resistance: can this compound chemosensitize resistant breast cancer cells? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. CRISPR-Cas9 library screening approach for anti-cancer drug discovery: overview and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. revvity.com [revvity.com]
Application of 2-Methoxyestradiol in 3D Tumor Spheroid Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Three-dimensional (3D) tumor spheroid models are increasingly recognized for their physiological relevance in mimicking the tumor microenvironment, offering a more accurate platform for preclinical drug screening compared to traditional 2D cell cultures. 2-Methoxyestradiol (2-ME2), an endogenous metabolite of estradiol, has demonstrated potent anti-tumor activities, including the inhibition of cell proliferation, induction of apoptosis, and anti-angiogenic effects. This document provides detailed application notes and experimental protocols for the utilization of 2-ME2 in 3D tumor spheroid models, intended to guide researchers in evaluating its therapeutic potential.
Mechanism of Action of this compound in 3D Spheroids
This compound exerts its anti-cancer effects through a multi-faceted approach, primarily by disrupting microtubule polymerization. This leads to mitotic arrest at the G2/M phase of the cell cycle and subsequently induces apoptosis.[1] Furthermore, 2-ME2 has been shown to inhibit the transcription factor Hypoxia-Inducible Factor 1-alpha (HIF-1α), a key regulator of tumor angiogenesis and survival in the hypoxic core of 3D spheroids. By downregulating HIF-1α, 2-ME2 can effectively suppress the expression of pro-angiogenic factors such as Vascular Endothelial Growth Factor (VEGF), thereby inhibiting the formation of new blood vessels that are crucial for tumor growth and metastasis.
Data Presentation: Efficacy of this compound
The following tables summarize the quantitative data on the efficacy of this compound in various cancer cell line models. It is important to note that IC50 values can be significantly higher in 3D models compared to 2D monolayers, reflecting the increased resistance conferred by the 3D architecture.
Table 1: IC50 Values of this compound in 2D Cancer Cell Cultures
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) |
| SK-Mel-28 | Melanoma (BRAF mutated) | ~1.0 | 72 |
| SK-Mel-103 | Melanoma (NRAS mutated) | <1.0 | 72 |
| SK-Mel-147 | Melanoma (NRAS mutated) | <1.0 | 72 |
| MDA-MB-231 | Triple-Negative Breast Cancer | ~5.0 | Not Specified |
| MDA-MB-468 | Triple-Negative Breast Cancer | ~5.0 | Not Specified |
| PC-3 | Prostate Cancer | 54.41 (Free 2-ME2) | Not Specified |
| PC-3 | Prostate Cancer | 18.75 (2ME-PM formulation) | Not Specified |
Data compiled from multiple sources.[1][2][3]
Table 2: Observed Effects of this compound in 3D Tumor Spheroid Models
| Cell Line | Cancer Type | 2-ME2 Concentration (µM) | Observed Effects |
| SK-Mel-28 | Melanoma | 5.0 | Induction of cell death, retraction of cytoplasmic projections.[1] |
| SK-Mel-103 | Melanoma | 5.0 | Induction of cell death, retraction of cytoplasmic projections.[1] |
| PC-3 | Prostate Cancer | Dose-dependent | Reduced growth and induction of apoptosis.[4] |
| MDA-MB-231 | Triple-Negative Breast Cancer | 5.0 | Inhibition of migration and invasion.[5] |
Experimental Protocols
Detailed methodologies for key experiments to assess the efficacy of this compound in 3D tumor spheroid models are provided below.
Protocol 1: Formation of 3D Tumor Spheroids using the Liquid Overlay Technique
This protocol describes a common method for generating uniform tumor spheroids.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, PC-3, A375)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
96-well ultra-low attachment (ULA) round-bottom plates
-
Agarose
Procedure:
-
Prepare a 1.5% (w/v) solution of agarose in serum-free culture medium or PBS. Autoclave to sterilize.
-
While the agarose solution is still molten (around 40-50°C), dispense 50 µL into each well of a 96-well flat-bottom plate. Allow it to solidify at room temperature to create a non-adherent surface. Alternatively, use commercially available ULA plates.
-
Culture cancer cells to 70-80% confluency.
-
Wash the cells with PBS and detach them using Trypsin-EDTA.
-
Neutralize the trypsin with complete medium and centrifuge the cells.
-
Resuspend the cell pellet in complete medium and perform a cell count.
-
Dilute the cell suspension to the desired seeding density (e.g., 2,000-5,000 cells/well).
-
Carefully add 200 µL of the cell suspension to each well of the agarose-coated or ULA plate.
-
Centrifuge the plate at a low speed (e.g., 300 x g) for 5 minutes to facilitate cell aggregation at the bottom of the well.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator.
-
Spheroids will typically form within 24-72 hours. Monitor spheroid formation and growth daily using a microscope.
Protocol 2: Treatment of 3D Tumor Spheroids with this compound
Materials:
-
Pre-formed 3D tumor spheroids in a 96-well ULA plate
-
This compound (2-ME2) stock solution (e.g., in DMSO)
-
Complete cell culture medium
Procedure:
-
Prepare a serial dilution of 2-ME2 in complete cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.5%).
-
After 72 hours of spheroid formation (or when spheroids have reached the desired size), carefully remove half of the medium (100 µL) from each well.
-
Add 100 µL of the prepared 2-ME2 dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest 2-ME2 concentration).
-
Incubate the spheroids with 2-ME2 for the desired treatment duration (e.g., 24, 48, 72 hours, or longer for chronic studies).
-
Proceed with downstream analysis such as viability, apoptosis, or invasion assays.
Protocol 3: Spheroid Viability Assessment using Calcein-AM and Propidium Iodide Staining
This dual-staining method allows for the visualization of live (green fluorescence) and dead (red fluorescence) cells within the spheroid.
Materials:
-
2-ME2-treated and control spheroids in a 96-well plate
-
Calcein-AM stock solution (e.g., 1 mM in DMSO)
-
Propidium Iodide (PI) stock solution (e.g., 1 mg/mL in water)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Prepare a staining solution by diluting Calcein-AM to a final concentration of 2 µM and Propidium Iodide to 4 µM in PBS or serum-free medium.
-
Carefully remove the treatment medium from the wells containing the spheroids.
-
Gently wash the spheroids twice with 100 µL of PBS.
-
Add 100 µL of the Calcein-AM/PI staining solution to each well.
-
Incubate the plate for 30-60 minutes at 37°C, protected from light.
-
Image the spheroids using a fluorescence microscope with appropriate filters for green (Calcein-AM) and red (PI) fluorescence.
-
Quantify the fluorescent signals using image analysis software (e.g., ImageJ) to determine the ratio of live to dead cells.
Protocol 4: Quantification of Apoptosis using Caspase-3/7 Staining
This assay detects the activation of caspases 3 and 7, key executioner caspases in the apoptotic pathway.
Materials:
-
2-ME2-treated and control spheroids in a 96-well plate
-
Caspase-3/7 Green Reagent
-
Hoechst 33342 (for nuclear counterstaining)
-
PBS
Procedure:
-
Prepare a staining solution containing the Caspase-3/7 Green Reagent and Hoechst 33342 in PBS or an appropriate buffer, according to the manufacturer's instructions.
-
Carefully remove the treatment medium from the wells.
-
Wash the spheroids gently with PBS.
-
Add 100 µL of the staining solution to each well.
-
Incubate for 30-60 minutes at 37°C, protected from light.
-
Image the spheroids using a fluorescence microscope.
-
Quantify the number of green fluorescent (apoptotic) cells relative to the total number of blue fluorescent (all) cells.
Protocol 5: Anti-Angiogenesis Assessment in a 3D Co-culture Spheroid Model
This protocol describes a method to evaluate the anti-angiogenic effects of 2-ME2 using a co-culture of tumor cells and endothelial cells.
Materials:
-
Tumor cell line
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial cell growth medium
-
Fibrinogen solution
-
Thrombin solution
-
96-well plate
Procedure:
-
Form tumor spheroids as described in Protocol 1.
-
Alternatively, create co-culture spheroids by mixing tumor cells and HUVECs (e.g., at a 10:1 ratio) during the spheroid formation step.
-
Embed the pre-formed spheroids in a fibrin gel matrix. To do this, mix equal volumes of fibrinogen solution (e.g., 2.5 mg/mL in serum-free medium) and thrombin solution (e.g., 2 U/mL in serum-free medium) containing the spheroids.
-
Quickly dispense the mixture into the wells of a 96-well plate and allow it to polymerize at 37°C.
-
Add endothelial cell growth medium containing different concentrations of 2-ME2 to the wells.
-
Incubate for several days and monitor for the formation of endothelial cell sprouts from the spheroids.
-
Image the sprouting spheroids at regular intervals.
-
Quantify the anti-angiogenic effect by measuring the number and length of the sprouts using image analysis software.
Mandatory Visualizations
Caption: Signaling pathway of this compound in tumor spheroids.
Caption: Experimental workflow for evaluating 2-ME2 in 3D spheroids.
Caption: Logical flow of this compound's anti-tumor effects.
References
- 1. Inhibition of proliferation and invasion in 2D and 3D models by this compound in human melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | this compound inhibits the malignant behavior of triple negative breast cancer cells by altering their miRNome [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. Effects of this compound on proliferation, apoptosis and PET-tracer uptake in human prostate cancer cell aggregates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound inhibits the malignant behavior of triple negative breast cancer cells by altering their miRNome - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Imaging of 2-Methoxyestradiol Tumor Penetration
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for assessing the tumor penetration of 2-Methoxyestradiol (2-ME2), a promising endogenous estradiol metabolite with anti-angiogenic and anti-tumor properties. The following sections detail the mechanism of action of 2-ME2, in vivo imaging techniques to visualize its distribution, quantitative data from preclinical studies, and step-by-step experimental protocols.
Introduction to this compound (2-ME2)
This compound is a naturally occurring metabolite of estradiol that has garnered significant interest as a potential anti-cancer agent.[1][2][3] Its therapeutic effects are attributed to its ability to inhibit tumor growth and angiogenesis.[1][3] 2-ME2 exerts its anti-proliferative and pro-apoptotic effects on both tumor and endothelial cells.[3][4][5] Unlike its parent molecule, estradiol, 2-ME2 has a low affinity for estrogen receptors, and its anti-tumor activities are generally considered to be independent of these receptors.[4][6][7]
The primary mechanisms of action for 2-ME2 include:
-
Microtubule Disruption: 2-ME2 binds to tubulin, inhibiting microtubule polymerization. This leads to mitotic arrest and ultimately apoptosis (programmed cell death).[1][8]
-
Inhibition of Hypoxia-Inducible Factor 1-alpha (HIF-1α): 2-ME2 downregulates the expression of HIF-1α, a key transcription factor that is crucial for tumor cell survival and adaptation to hypoxic (low oxygen) environments.[1]
-
Anti-Angiogenic Effects: By inhibiting HIF-1α, 2-ME2 reduces the expression of pro-angiogenic factors such as Vascular Endothelial Growth Factor (VEGF), thereby cutting off the tumor's blood supply.[1][9]
-
Induction of Apoptosis: 2-ME2 can induce apoptosis through both intrinsic and extrinsic pathways, partly by generating reactive oxygen species (ROS) following the inhibition of superoxide dismutase (SOD).[5][7]
The multifaceted mechanism of 2-ME2 makes it a compelling candidate for cancer therapy. However, its clinical development has been hampered by poor oral bioavailability.[2] Therefore, in vivo imaging techniques are crucial for understanding its pharmacokinetics and assessing its penetration into tumor tissues to optimize drug delivery and therapeutic efficacy.
Signaling Pathway of this compound
The following diagram illustrates the key signaling pathways affected by this compound in a tumor cell.
Caption: Signaling cascade of this compound in cancer cells.
In Vivo Imaging Techniques
Several in vivo imaging modalities can be employed to assess the tumor penetration and biodistribution of 2-ME2. The choice of technique depends on the specific research question, available resources, and the desired resolution and sensitivity.
Positron Emission Tomography (PET)
PET is a highly sensitive nuclear imaging technique that allows for the non-invasive quantification of the biodistribution of a radiolabeled compound. For 2-ME2, this involves labeling the molecule with a positron-emitting radionuclide, such as Carbon-11 (¹¹C).
Application: To quantify the uptake of 2-ME2 in tumors and other organs, providing data on tumor penetration and whole-body pharmacokinetics.
Quantitative Data from [¹¹C]2-ME PET Studies
The following table summarizes biodistribution data from a study using [¹¹C]2-ME in mice bearing Lewis lung carcinoma.
| Organ | % Injected Dose per Gram (%ID/g) at 60 min post-injection | Tumor-to-Muscle Ratio |
| Tumor | 1.04 ± 0.27 | 2.36 |
| Liver | 9.34 ± 2.12 | - |
| Lung | 3.36 ± 0.09 | - |
| Kidneys | 3.26 ± 0.55 | - |
| Data from Lee et al. as cited in the Molecular Imaging and Contrast Agent Database (MICAD).[7] |
Experimental Protocol: [¹¹C]2-ME PET Imaging of Tumor-Bearing Mice
-
Radiosynthesis of [¹¹C]2-ME:
-
Animal Model:
-
Use immunodeficient mice (e.g., BALB/c nude mice) bearing subcutaneous tumors. Tumors can be established by injecting a suspension of cancer cells (e.g., Lewis lung carcinoma, prostate cancer PC3 cells, or breast cancer MDA-MB-231 cells) into the flank of the mice.[7][10][11]
-
Allow tumors to grow to a suitable size for imaging (e.g., 100-200 mm³).
-
-
Imaging Procedure:
-
Anesthetize the tumor-bearing mouse using an appropriate anesthetic (e.g., isoflurane).
-
Administer a bolus injection of [¹¹C]2-ME (typically 3.7-7.4 MBq) intravenously via the tail vein.
-
Position the animal in a small-animal PET scanner.
-
Acquire dynamic or static PET images over a specified duration (e.g., 60 minutes).
-
A CT scan can be performed for anatomical co-registration and attenuation correction.
-
-
Data Analysis:
-
Reconstruct the PET images using an appropriate algorithm (e.g., 2D or 3D ordered subset expectation maximization).
-
Draw regions of interest (ROIs) on the images corresponding to the tumor and various organs.
-
Calculate the radioactivity concentration in each ROI and express it as a percentage of the injected dose per gram of tissue (%ID/g).
-
Calculate tumor-to-background ratios (e.g., tumor-to-muscle) to assess imaging contrast.
-
Fluorescence Imaging
Fluorescence imaging is a less quantitative but more accessible technique for visualizing the distribution of fluorescently labeled molecules. 2-ME2 can be conjugated to a near-infrared (NIR) fluorescent dye for in vivo imaging.
Application: To qualitatively or semi-quantitatively assess the accumulation of 2-ME2 in tumors and to monitor the effects of 2-ME2 on tumor growth over time.
Experimental Protocol: Fluorescence Imaging of 2-ME2 Effects
While direct fluorescent labeling of 2-ME2 for tumor penetration studies is less common in the literature, a general protocol for in vivo fluorescence imaging to assess drug effects is provided below. This can be adapted for a fluorescently labeled 2-ME2 analog.
-
Animal Model and Cell Labeling:
-
Use an appropriate mouse model with subcutaneously implanted tumors.
-
For monitoring tumor growth, tumor cells can be stably transfected to express a fluorescent protein (e.g., red fluorescent protein).[12]
-
-
Drug Administration:
-
Administer 2-ME2 or a fluorescently labeled analog to the mice via an appropriate route (e.g., oral gavage, intraperitoneal injection).[12]
-
Include a control group receiving a vehicle solution.
-
-
In Vivo Imaging:
-
Anesthetize the mice.
-
Place the animal in an in vivo imaging system (IVIS) equipped for fluorescence imaging.
-
Acquire fluorescent images at various time points after drug administration to track tumor growth or drug accumulation.
-
Use appropriate excitation and emission filters for the specific fluorophore.[13]
-
-
Data Analysis:
-
Quantify the fluorescent signal intensity from the tumor region.
-
Compare the signal intensity between treated and control groups to assess the effect of 2-ME2 on tumor growth or to determine the extent of drug accumulation.
-
Magnetic Resonance Imaging (MRI)
MRI offers high-resolution anatomical imaging and can provide functional information about the tumor microenvironment. While not a direct method for imaging 2-ME2, it can be used to assess the physiological effects of 2-ME2 treatment on tumors.
Application: To evaluate changes in tumor volume, vascularity, and cellularity in response to 2-ME2 therapy using techniques like Dynamic Contrast-Enhanced MRI (DCE-MRI) and Diffusion-Weighted MRI (DW-MRI).
Experimental Protocol: MRI to Assess Therapeutic Response to 2-ME2
-
Animal Model:
-
Establish tumors in mice as described previously.
-
-
Treatment Regimen:
-
Treat a cohort of mice with 2-ME2 and another with a vehicle control over a specified period.
-
-
MRI Acquisition:
-
Perform baseline MRI scans before initiating treatment and at several time points during the treatment period.
-
Use a small-animal MRI scanner (e.g., 7T).[14]
-
Anatomical Imaging: Acquire T2-weighted images to measure tumor volume.[14]
-
DCE-MRI: To assess tumor vascularity, acquire T1-weighted images before, during, and after the intravenous injection of a contrast agent (e.g., Gd-DTPA).[15]
-
DW-MRI: To assess tumor cellularity, acquire diffusion-weighted images at multiple b-values.
-
-
Data Analysis:
-
Segment the tumors on the T2-weighted images to calculate tumor volume.
-
Analyze the DCE-MRI data to generate parametric maps of vascular parameters (e.g., Ktrans, AUC).
-
Analyze the DW-MRI data to generate maps of the Apparent Diffusion Coefficient (ADC), which is inversely correlated with cellularity.
-
Compare the changes in these parameters between the 2-ME2 treated and control groups.
-
Experimental Workflow for In Vivo Imaging
The following diagram outlines a general experimental workflow for assessing the tumor penetration and efficacy of this compound using in vivo imaging.
Caption: General workflow for in vivo imaging of 2-ME2.
Conclusion
In vivo imaging techniques are indispensable tools for the preclinical evaluation of this compound. PET imaging with radiolabeled 2-ME2 provides quantitative data on tumor penetration and biodistribution, which is critical for understanding its pharmacokinetic profile. Fluorescence imaging offers a more accessible method for visualizing drug effects on tumor growth, while MRI can provide detailed insights into the physiological changes within the tumor microenvironment in response to therapy. The protocols and data presented in these application notes serve as a guide for researchers and drug development professionals to design and execute in vivo imaging studies to further investigate the therapeutic potential of 2-ME2.
References
- 1. This compound | Rupa Health [rupahealth.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound: an endogenous antiangiogenic and antiproliferative drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. New insights into this compound, a promising antiangiogenic and antitumor agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. 2-[methyl-11C]Methoxyestradiol - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. This compound and Disorders of Female Reproductive Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound Exhibits a Biphasic Effect on VEGF-A in Tumor Cells and Upregulation Is Mediated Through ER-α: A Possible Signaling Pathway Associated with the Impact of 2-ME2 on Proliferative Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of this compound on proliferation, apoptosis and PET-tracer uptake in human prostate cancer cell aggregates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound inhibits the malignant behavior of triple negative breast cancer cells by altering their miRNome - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Protocol for in Vivo Imaging in Mice - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 14. Multiparametric Analysis of Longitudinal Quantitative MRI Data to Identify Distinct Tumor Habitats in Preclinical Models of Breast Cancer [mdpi.com]
- 15. Multiparametric MRI enables for differentiation of different degrees of malignancy in two murine models of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing 2-Methoxyestradiol (2-ME2) Bioavailability in Preclinical Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methods and protocols for assessing the bioavailability of 2-Methoxyestradiol (2-ME2) in preclinical research. Due to its significant therapeutic potential, particularly in oncology, and its inherent challenges with low oral bioavailability, robust and accurate assessment methods are critical for the development of effective 2-ME2 formulations.
Introduction to this compound (2-ME2) and Bioavailability Challenges
This compound (2-ME2) is an endogenous metabolite of estradiol with potent anti-cancer and anti-angiogenic properties.[1][2] Unlike its parent compound, 2-ME2 exhibits minimal estrogenic activity, making it an attractive therapeutic agent.[3] However, the clinical development of 2-ME2 has been significantly hampered by its very low oral bioavailability, estimated to be around 1-2% in humans.[1] This poor bioavailability is primarily attributed to two factors:
-
Low aqueous solubility: 2-ME2 is a lipophilic molecule with limited solubility in water, which can hinder its dissolution and absorption in the gastrointestinal tract.[1]
-
Extensive first-pass metabolism: Following oral administration, 2-ME2 undergoes significant metabolism in the liver, primarily through glucuronidation, before it can reach systemic circulation.[1][4] This high extraction ratio drastically reduces the amount of active drug that becomes systemically available.[1]
Overcoming these challenges is a key focus of preclinical research, with various strategies being explored, including the development of novel formulations like nanocrystal dispersions, micelle-microspheres, and prodrugs.[5][6][7] Accurate assessment of the bioavailability of these new formulations is paramount to their successful development.
In Vivo Assessment of 2-ME2 Bioavailability in Animal Models
In vivo pharmacokinetic studies in animal models, typically rodents such as mice and rats, are the gold standard for determining the bioavailability of 2-ME2 and its formulations. These studies involve administering the compound and then measuring its concentration in biological fluids (primarily plasma) over time.
Experimental Workflow for In Vivo Bioavailability Studies
The following diagram illustrates a typical workflow for an in vivo bioavailability study of 2-ME2.
Caption: Workflow for in vivo bioavailability assessment of 2-ME2.
Protocol for a Typical In Vivo Bioavailability Study in Rats
Objective: To determine the oral bioavailability of a novel 2-ME2 formulation.
Materials:
-
Sprague-Dawley rats (male, 8-10 weeks old)
-
Test formulation of 2-ME2
-
2-ME2 standard for intravenous (IV) administration (dissolved in a suitable vehicle, e.g., saline with a co-solvent)
-
Dosing gavage needles and syringes
-
Catheters for IV administration (optional, for serial sampling)
-
Blood collection tubes (e.g., with K2-EDTA)
-
Centrifuge
-
Freezer (-80°C) for plasma storage
Procedure:
-
Animal Acclimatization and Fasting:
-
Acclimatize rats for at least one week before the study.
-
Fast the animals overnight (12-18 hours) before dosing, with free access to water.
-
-
Dosing:
-
Oral Group (n=5-6): Administer the 2-ME2 test formulation orally via gavage at a specific dose (e.g., 10 mg/kg).
-
Intravenous Group (n=5-6): Administer the 2-ME2 standard solution intravenously via the tail vein at a lower dose (e.g., 1 mg/kg) to determine the absolute bioavailability.
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.2-0.3 mL) at predetermined time points.
-
Oral Group: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.
-
IV Group: 0 (pre-dose), 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, and 12 hours post-dose.
-
Collect blood from the tail vein or via a catheter into EDTA-containing tubes.
-
-
Plasma Preparation:
-
Immediately after collection, centrifuge the blood samples (e.g., at 3000 x g for 10 minutes at 4°C) to separate the plasma.
-
Transfer the plasma supernatant to clean tubes and store at -80°C until analysis.
-
-
Bioanalytical Quantification:
-
Quantify the concentration of 2-ME2 in the plasma samples using a validated LC-MS/MS method (see Section 3).
-
-
Pharmacokinetic and Bioavailability Calculation:
-
Use pharmacokinetic software to calculate key parameters such as Cmax (maximum concentration), Tmax (time to reach Cmax), and AUC (area under the concentration-time curve) for both oral and IV groups.
-
Calculate the absolute oral bioavailability (F%) using the following formula:
-
F% = (AUC_oral / AUC_IV) x (Dose_IV / Dose_oral) x 100
-
-
Quantitative Pharmacokinetic Data for 2-ME2 in Preclinical Models
The following table summarizes representative pharmacokinetic data for 2-ME2 and its improved formulations from preclinical studies.
| Compound/Formulation | Animal Model | Dose & Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Oral Bioavailability (F%) | Reference |
| 2-ME2 | Rat | 10 mg/kg, oral | Not Detected | - | - | Very Low | [6] |
| 2-MeOE2bisMATE | Rat | 10 mg/kg, oral | - | - | - | 85% | [6] |
| 2-ME2 Micelles | Rat | 50 mg/kg, oral | ~1200 | ~2 | ~8000 | 49.99% | [5] |
| 2-ME2 Micelles-Microspheres | Rat | 50 mg/kg, oral | ~800 | ~8 | ~20000 | 121.68% | [5] |
| 2-ME2 NCD | Human | 1000 mg, oral | ~10-20 | ~2-4 | - | Improved vs. capsule | [7] |
| [C-11]2-ME2 | Mouse | 0.025 mg/kg, IV | - | - | - | - | [8][9] |
Bioanalytical Method for 2-ME2 Quantification: LC-MS/MS
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and specific quantification of 2-ME2 in biological matrices.[10][11][12][13]
Workflow for LC-MS/MS Analysis
Caption: Workflow for LC-MS/MS quantification of 2-ME2 in plasma.
Protocol for LC-MS/MS Quantification of 2-ME2 in Rat Plasma
Objective: To quantify the concentration of 2-ME2 in rat plasma samples.
Materials:
-
Rat plasma samples
-
2-ME2 analytical standard
-
Deuterated 2-ME2 (2-ME2-d5) as an internal standard (IS)
-
Ethyl acetate (HPLC grade)
-
Methanol (HPLC grade)
-
Water (LC-MS grade)
-
Formic acid (optional, for mobile phase)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
-
UPLC/HPLC system coupled to a tandem mass spectrometer
Procedure:
-
Preparation of Standards and Quality Controls (QCs):
-
Prepare a stock solution of 2-ME2 and 2-ME2-d5 in methanol.
-
Prepare calibration standards and QCs by spiking known concentrations of 2-ME2 into blank rat plasma.
-
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 100 µL of plasma sample, standard, or QC in a microcentrifuge tube, add 10 µL of the IS working solution (2-ME2-d5).
-
Add 500 µL of ethyl acetate.
-
Vortex for 2 minutes.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 methanol:water).
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Methanol with 0.1% formic acid.
-
Gradient: Start with a low percentage of B, ramp up to a high percentage to elute 2-ME2, then return to initial conditions for re-equilibration.
-
Flow Rate: 0.2-0.4 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode. Atmospheric Pressure Chemical Ionization (APCI) has also been used.[10]
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
-
-
Data Analysis:
-
Integrate the peak areas for 2-ME2 and the IS.
-
Calculate the peak area ratio of 2-ME2 to the IS.
-
Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.
-
Determine the concentration of 2-ME2 in the unknown samples from the calibration curve.
-
In Vitro Assays to Correlate with Bioavailability
While in vivo studies directly measure bioavailability, in vitro assays are crucial for screening formulations and understanding the biological activity of the absorbed 2-ME2. A higher in vitro activity of a new formulation at a given concentration can suggest improved bioavailability.
Cell Viability/Cytotoxicity Assay (MTS Assay)
This assay measures the metabolic activity of cells, which is proportional to the number of viable cells. It is used to determine the concentration of 2-ME2 that inhibits cell proliferation (IC50).
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., A2780 ovarian cancer cells, MCF-7 breast cancer cells) in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of 2-ME2 or its formulations for 48-72 hours.
-
MTS Reagent Addition: Add MTS reagent to each well and incubate for 1-4 hours.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value. A lower IC50 for a formulation suggests higher potency, which can be an indicator of better cellular uptake and, by extension, potentially better bioavailability.
Apoptosis Assays
2-ME2 is known to induce apoptosis in cancer cells. Assessing the extent of apoptosis can provide insights into the biological activity of different 2-ME2 formulations.
Methods:
-
Caspase Activity Assays: Measure the activity of key executioner caspases (e.g., caspase-3, -8, -9) using colorimetric or fluorometric substrates.[14]
-
Annexin V/Propidium Iodide (PI) Staining: Use flow cytometry to detect early apoptotic cells (Annexin V positive, PI negative) and late apoptotic/necrotic cells (Annexin V and PI positive).
Signaling Pathways Affected by 2-ME2
Understanding the signaling pathways modulated by 2-ME2 can provide biomarkers for assessing its biological activity in preclinical studies. The primary mechanisms of action of 2-ME2 include:
-
Microtubule Disruption: 2-ME2 binds to tubulin, inhibiting its polymerization and leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[4][15]
-
Inhibition of Angiogenesis: 2-ME2 is a potent anti-angiogenic agent, partly through the inhibition of Hypoxia-Inducible Factor 1-alpha (HIF-1α), a key transcription factor in angiogenesis.[16][7]
-
Induction of Apoptosis: 2-ME2 induces apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
Simplified Signaling Pathway of 2-ME2 Action
Caption: Key signaling pathways affected by 2-ME2.
By assessing downstream markers of these pathways (e.g., cell cycle proteins, HIF-1α levels, caspase activation), researchers can gain a more comprehensive understanding of the biological effects of 2-ME2 and its formulations, which complements the pharmacokinetic data in bioavailability assessment.
Conclusion
The assessment of 2-ME2 bioavailability in preclinical studies requires a multi-faceted approach. In vivo pharmacokinetic studies in animal models, coupled with robust LC-MS/MS bioanalysis, provide the definitive measure of bioavailability. These studies are essential for evaluating the success of novel formulations designed to overcome the inherent challenges of 2-ME2's low solubility and extensive first-pass metabolism. In vitro assays and an understanding of the underlying signaling pathways provide valuable correlative data on the biological activity of the drug and can aid in the screening and selection of promising formulations for further development.
References
- 1. Therapeutic Promises of this compound and Its Drug Disposition Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. This compound and Disorders of Female Reproductive Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High oral bioavailability of this compound in PEG-PLGA micelles-microspheres for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics and efficacy of 2-methoxyoestradiol and 2-methoxyoestradiol-bis-sulphamate in vivo in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phase I Trial of this compound (2ME2, Panzem®) NanoCrystal® Dispersion (NCD®) in Advanced Solid Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jnm.snmjournals.org [jnm.snmjournals.org]
- 9. 2-[methyl-(11)C]methoxyestradiol: synthesis, evaluation and pharmacokinetics for in vivo studies on angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Determination of this compound in human plasma, using liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A Phase II Study of this compound (2ME2) NanoCrystal® Dispersion (NCD) in Patients with Taxane-Refractory, Metastatic Castrate-Resistant Prostate Cancer (CRPC) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Phase I clinical trial of oral this compound, an antiangiogenic and apoptotic agent, in patients with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. New LC-MS/MS bioanalytical method for quantification of Estradiol and Estrone - Anapharm [anapharmbioanalytics.com]
- 14. This compound Mediates Apoptosis Through Caspase-Dependent and Independent Mechanisms in Ovarian Cancer Cells But Not in Normal Counterparts - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound and its derivatives inhibit store-operated Ca2+ entry in T cells: Identification of a new and potent inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 16. New insights into this compound, a promising antiangiogenic and antitumor agent - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Poor Oral Bioavailability of 2-Methoxyestradiol
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Methoxyestradiol (2-ME2). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at improving the poor oral bioavailability of 2-ME2.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the poor oral bioavailability of this compound (2-ME2)?
A1: The poor oral bioavailability of 2-ME2, typically reported to be around 1-2% in clinical studies, is attributed to two main factors:
-
Low Aqueous Solubility: 2-ME2 is a poorly water-soluble compound, which limits its dissolution in the gastrointestinal fluids, a prerequisite for absorption.[1][2]
-
Extensive First-Pass Metabolism: After absorption, 2-ME2 undergoes significant metabolism in the liver, primarily through glucuronidation. This rapid conversion to inactive metabolites reduces the amount of active drug reaching systemic circulation.[1][3]
Q2: What are the most promising strategies to enhance the oral bioavailability of 2-ME2?
A2: Several formulation and chemical modification strategies have shown promise in overcoming the bioavailability challenges of 2-ME2. These include:
-
Nanoparticle-Based Formulations: Reducing the particle size of 2-ME2 to the nanometer range increases the surface area for dissolution, thereby enhancing its absorption.[4][5] Examples include nanocrystal dispersions, solid lipid nanoparticles, nanoemulsions, and polymeric micelles.[4][6][7]
-
Prodrugs and Analogs: Modifying the chemical structure of 2-ME2 to create prodrugs can improve its solubility and protect it from first-pass metabolism.[2][8] For instance, the sulfamoylated analog, this compound-3, 17-bis-sulfamate (2-MeOE2bisMATE), has demonstrated significantly improved bioavailability.[2]
-
Advanced Delivery Systems: Novel systems like micelles-microspheres and targeted nanoparticles (e.g., GLUT-targeted) are being explored to enhance absorption and achieve targeted delivery.[6][9]
Q3: What are the key signaling pathways affected by 2-ME2 relevant to its therapeutic effects?
A3: 2-ME2 exerts its anticancer effects through multiple signaling pathways, primarily by inducing apoptosis and inhibiting angiogenesis.
-
Anti-angiogenic Effects: 2-ME2 inhibits Hypoxia-Inducible Factor 1-alpha (HIF-1α), a key transcription factor that regulates genes involved in angiogenesis, such as Vascular Endothelial Growth Factor (VEGF).[10][11][12]
-
Apoptotic Effects: 2-ME2 induces apoptosis through both the extrinsic and intrinsic pathways. It can up-regulate death receptors like DR5 and activate caspases (caspase-8, -9, and -3).[1][2][13] The process is also linked to the generation of reactive oxygen species (ROS) and involves mitochondrial pathways.[6][11][13]
Troubleshooting Guides
Nanoparticle Formulation Issues
| Problem | Possible Cause | Suggested Solution |
| Low drug loading efficiency in nanoparticles. | Poor solubility of 2-ME2 in the chosen polymer or organic solvent. | Screen different polymers and solvent systems to find a combination with better miscibility for 2-ME2. Optimize the drug-to-polymer ratio. |
| Inefficient encapsulation process. | Adjust process parameters such as stirring speed, temperature, and the rate of addition of the non-solvent during nanoprecipitation. For nanoemulsions, optimize the homogenization speed and duration. | |
| Inconsistent particle size and high polydispersity index (PDI). | Suboptimal formulation or process parameters. | Systematically vary the concentration of the polymer, surfactant, and drug. Control the mixing process precisely. For instance, in nanoprecipitation, the rate of addition of the organic phase to the aqueous phase is critical. |
| Aggregation of nanoparticles. | Ensure sufficient concentration of a suitable stabilizer or surfactant in the formulation. Optimize the zeta potential to ensure colloidal stability. | |
| Poor in vitro dissolution rate of the formulated nanoparticles. | Drug recrystallization within the nanoparticles. | Use amorphous polymers or add crystallization inhibitors to the formulation. Confirm the amorphous state of the drug using techniques like DSC or XRD. |
| Inadequate release medium. | Ensure the dissolution medium provides sink conditions. The addition of a small percentage of surfactant (e.g., 0.5% SDS) to the dissolution medium can improve the solubility of released 2-ME2. |
In Vitro & In Vivo Study Discrepancies
| Problem | Possible Cause | Suggested Solution |
| Good in vitro dissolution but poor in vivo bioavailability. | Permeability-limited absorption. | The formulation may have improved dissolution but not the ability of 2-ME2 to cross the intestinal epithelium. Conduct Caco-2 permeability assays to assess this. Consider incorporating permeation enhancers or targeting strategies. |
| Extensive pre-systemic metabolism. | Even with improved dissolution, first-pass metabolism can still limit bioavailability. Prodrug approaches that mask the metabolic sites of 2-ME2 may be necessary. | |
| High variability in animal pharmacokinetic data. | Inconsistent dosing or sampling. | Ensure accurate and consistent oral gavage technique. Standardize blood sampling times and procedures. |
| Physiological variability in animals. | Use a sufficient number of animals per group to account for biological variation. Ensure animals are of a similar age and weight. |
Quantitative Data Summary
The following tables summarize the reported improvements in the oral bioavailability of 2-ME2 using different formulation strategies.
Table 1: Oral Bioavailability of 2-ME2 Prodrugs and Analogs
| Compound | Animal Model | Oral Bioavailability (%) | Fold Improvement vs. 2-ME2 | Reference |
| This compound (unformulated) | Human | ~1-2 | - | [1] |
| 2-MeOE2bisMATE | Rat | 85 | ~42-85 | [2] |
| 2-ME2-PD1 | Rat | ~4-5 | ~2-5 | [8] |
Table 2: Oral Bioavailability of 2-ME2 Nanoparticle Formulations
| Formulation | Animal Model | Oral Bioavailability (%) | Fold Improvement vs. Control | Reference |
| 2-ME-micelles-microspheres | Rat | 121.68 | 2.4 (vs. micelles alone) | [9] |
| GLUT-targeted adhesive nanoparticles | Rat | - | 3.7 (vs. non-targeted nanoparticles) | [6] |
| NanoCrystal® Dispersion (2ME2 NCD) | Preclinical | Higher and more consistent plasma levels | Not quantified | [4] |
Experimental Protocols
Protocol 1: Preparation of 2-ME2 Loaded PLGA Nanoparticles by Nanoprecipitation
Objective: To encapsulate 2-ME2 into PLGA nanoparticles to improve its dissolution rate.
Materials:
-
This compound (2-ME2)
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Acetone (organic solvent)
-
Polyvinyl alcohol (PVA) or Poloxamer 188 (stabilizer)
-
Deionized water
Procedure:
-
Organic Phase Preparation: Dissolve a specific amount of 2-ME2 and PLGA in acetone. A typical starting ratio would be 1:10 (drug:polymer by weight).
-
Aqueous Phase Preparation: Prepare an aqueous solution of a stabilizer (e.g., 1% w/v PVA).
-
Nanoprecipitation: Add the organic phase dropwise into the aqueous phase under constant magnetic stirring. The rapid diffusion of acetone into the water will cause the PLGA and encapsulated 2-ME2 to precipitate as nanoparticles.
-
Solvent Evaporation: Continue stirring the suspension (e.g., for 3-4 hours or overnight) at room temperature to allow for the complete evaporation of acetone.
-
Nanoparticle Collection: Collect the nanoparticles by ultracentrifugation.
-
Washing: Wash the nanoparticle pellet with deionized water to remove excess stabilizer and unencapsulated drug. Repeat the centrifugation and washing steps twice.
-
Lyophilization (Optional): For long-term storage, the nanoparticles can be freeze-dried. Resuspend the washed nanoparticles in a cryoprotectant solution (e.g., 5% sucrose) before freezing and lyophilizing.
Protocol 2: In Vitro Dissolution Testing of 2-ME2 Nanoparticles
Objective: To assess the in vitro release profile of 2-ME2 from nanoparticle formulations.
Apparatus: USP Apparatus 2 (Paddle) or dialysis bag method.
Dissolution Medium: Phosphate buffered saline (PBS) pH 7.4, or simulated intestinal fluid (SIF) pH 6.8, often with a surfactant (e.g., 0.5% w/v Sodium Dodecyl Sulfate - SDS) to ensure sink conditions.
Procedure (Dialysis Bag Method):
-
Disperse a known amount of 2-ME2 loaded nanoparticles in a small volume of dissolution medium.
-
Transfer the dispersion into a dialysis bag with a suitable molecular weight cut-off (e.g., 12-14 kDa) that allows the diffusion of free 2-ME2 but retains the nanoparticles.
-
Place the sealed dialysis bag into a vessel containing a larger volume of the dissolution medium, maintained at 37°C and stirred at a constant speed (e.g., 100 rpm).
-
At predetermined time intervals, withdraw aliquots of the dissolution medium from outside the dialysis bag.
-
Replace the withdrawn volume with fresh, pre-warmed medium to maintain a constant volume.
-
Analyze the concentration of 2-ME2 in the collected samples using a validated analytical method (e.g., HPLC-UV).
-
Calculate the cumulative percentage of drug released over time.
Protocol 3: Caco-2 Cell Permeability Assay
Objective: To evaluate the intestinal permeability of different 2-ME2 formulations.
Materials:
-
Caco-2 cells
-
Transwell® inserts (e.g., 0.4 µm pore size)
-
Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, and penicillin-streptomycin)
-
Hanks' Balanced Salt Solution (HBSS)
-
2-ME2 formulations and control compounds (e.g., a high permeability marker like propranolol and a low permeability marker like mannitol)
Procedure:
-
Cell Seeding and Differentiation: Seed Caco-2 cells onto the apical side of the Transwell® inserts and culture for 21-25 days to allow them to differentiate and form a confluent monolayer.
-
Monolayer Integrity Check: Before the experiment, assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
Permeability Study (Apical to Basolateral): a. Wash the cell monolayers with pre-warmed HBSS. b. Add the 2-ME2 formulation (dissolved in HBSS) to the apical (donor) chamber. c. Add fresh HBSS to the basolateral (receiver) chamber. d. Incubate at 37°C with gentle shaking. e. At specified time points, collect samples from the basolateral chamber and replace with fresh HBSS.
-
Sample Analysis: Analyze the concentration of 2-ME2 in the collected samples by a sensitive analytical method like LC-MS/MS.
-
Calculation of Apparent Permeability Coefficient (Papp): Calculate the Papp value using the following equation: Papp = (dQ/dt) / (A * C0) Where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial drug concentration in the donor chamber.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: 2-ME2 Anti-Angiogenic Signaling Pathway.
Caption: 2-ME2 Induced Apoptosis Pathways.
Caption: Experimental Workflow for Nanoparticle Bioavailability Assessment.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Mechanisms of this compound-induced apoptosis and G2/M cell-cycle arrest of nasopharyngeal carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Caco-2 Permeability | Evotec [evotec.com]
- 4. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 5. This compound, an Endogenous 17β-Estradiol Metabolite, Induces Antimitogenic and Apoptotic Actions in Oligodendroglial Precursor Cells and Triggers Endoreduplication via the p53 Pathway | MDPI [mdpi.com]
- 6. This compound induces mitochondria dependent apoptotic signaling in pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. enamine.net [enamine.net]
- 8. Preparation and optimization of polymeric micelles as an oral drug delivery system for deferoxamine mesylate: in vitro and ex vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Mechanism of action of this compound: new developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. New insights into this compound, a promising antiangiogenic and antitumor agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. HIF-1α inhibition by this compound induces cell death via activation of the mitochondrial apoptotic pathway in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound Mediates Apoptosis Through Caspase-Dependent and Independent Mechanisms in Ovarian Cancer Cells But Not in Normal Counterparts - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing 2-Methoxyestradiol (2-ME2) Solubility for In Vitro Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the low aqueous solubility of 2-Methoxyestradiol (2-ME2) in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when preparing this compound (2-ME2) for in vitro studies?
A1: The primary challenge with 2-ME2 is its poor aqueous solubility.[1][2][3][4] This can lead to several issues in in vitro settings, including:
-
Precipitation in stock solutions and cell culture media: This can result in inaccurate dosing and inconsistent experimental results.[5]
-
Low bioavailability: The limited amount of dissolved 2-ME2 can lead to reduced cellular uptake and diminished biological activity.[3][6][7][8]
-
Difficulty in achieving desired concentrations: Researchers may struggle to prepare solutions at the high concentrations required for dose-response studies.
Q2: What are the most effective strategies to enhance the solubility of 2-ME2 for in vitro use?
A2: Several effective strategies can be employed to overcome the solubility limitations of 2-ME2. These include:
-
Nanoparticle-based formulations: Encapsulating 2-ME2 into nanoparticles, such as polymeric nanoparticles (e.g., PEG-PLGA), solid lipid nanoparticles (SLNs), or nanocrystals, can significantly improve its dissolution rate and cellular uptake.[1][6][9][10]
-
Cyclodextrin complexation: Forming inclusion complexes with cyclodextrins (CDs), particularly derivatized β-cyclodextrins like dimethylated β-CD (DIMEB) and trimethylated β-CD (TRIMEB), can substantially enhance the aqueous solubility of 2-ME2.[11][12]
-
Lipid-based formulations: Incorporating 2-ME2 into lipid-based systems like liposomes or polymeric micelles can improve its solubility and delivery to cells.[10][13][14][15]
-
Use of co-solvents: While not a primary method for significant enhancement, organic solvents like DMSO are commonly used to prepare stock solutions. However, their concentration in the final culture medium must be carefully controlled to avoid cytotoxicity.[3][16]
Q3: How do nanoparticle formulations improve 2-ME2's effectiveness in vitro?
A3: Nanoparticle formulations enhance the in vitro efficacy of 2-ME2 through several mechanisms:
-
Increased Surface Area: Nanosizing the drug increases the surface area-to-volume ratio, leading to a faster dissolution rate.[1]
-
Enhanced Cellular Uptake: Nanoparticles can be internalized by cells more efficiently than free drug molecules, leading to higher intracellular concentrations of 2-ME2.[10]
-
Sustained Release: Some nanoparticle formulations can provide a sustained release of 2-ME2 over time, maintaining a therapeutic concentration for a longer duration.[6][10]
-
Improved Stability: Encapsulation can protect 2-ME2 from degradation in the culture medium.
Troubleshooting Guide
Problem 1: My 2-ME2 precipitates when I add it to the cell culture medium.
-
Cause: This is a common issue due to the poor aqueous solubility of 2-ME2. The solvent used for the stock solution (e.g., DMSO) may be miscible with the medium, but the drug itself is not, causing it to precipitate out.[5][17] Another reason could be temperature shifts or evaporation of the medium, which can lead to the precipitation of various components.[5]
-
Solution:
-
Optimize Stock Solution Preparation: Prepare a high-concentration stock solution of 2-ME2 in an appropriate organic solvent like DMSO.[3][16]
-
Serial Dilution: Instead of adding the stock solution directly to the full volume of media, perform serial dilutions in the culture medium. Add the concentrated stock to a small volume of medium first, vortex gently, and then add this to the final culture volume.
-
Final Solvent Concentration: Ensure the final concentration of the organic solvent in the cell culture medium is low (typically <0.1% to 0.5% v/v) to avoid solvent-induced cytotoxicity.[16][18]
-
Use a Solubility-Enhancing Formulation: Consider using one of the advanced formulation strategies mentioned above, such as cyclodextrin complexes or nanoparticle formulations, which are designed to maintain 2-ME2 in a soluble state in aqueous environments.[10][11][13]
-
Problem 2: I am not observing the expected biological effect of 2-ME2 at my desired concentration.
-
Cause: The actual concentration of solubilized, biologically active 2-ME2 in your culture medium may be much lower than the nominal concentration due to precipitation or degradation.[3]
-
Solution:
-
Confirm Solubilization: After preparing your final working solution, centrifuge a sample and measure the concentration of 2-ME2 in the supernatant using a suitable analytical method like HPLC to determine the actual dissolved concentration.
-
Increase Bioavailability: Employ a solubility-enhancing formulation. For instance, studies have shown that 2-ME2-loaded nanoparticles and polymeric micelles exhibit greater cytotoxicity compared to the free drug at the same nominal concentration.[9][10][13]
-
Time of Exposure: Research suggests that the duration of exposure to a threshold concentration of 2-ME2 is a critical parameter for its anti-proliferative effects.[19] Ensure your experimental timeline allows for sufficient exposure.
-
Quantitative Data Summary
The following tables summarize quantitative data from various studies on enhancing 2-ME2 solubility and efficacy.
Table 1: Comparison of this compound Nanoparticle Formulations
| Formulation Type | Mean Particle Size (nm) | Encapsulation Efficiency (%) | Key Finding | Reference |
| Nanosuspension (Freeze-dried) | 244 ± 10.6 | Not Reported | Dissolution rate >45 times higher than bulk 2-ME2. | [1] |
| PEG-PLGA Nanoparticles | 103 - 112 | Up to 96.5% | Induced greater cytotoxicity in leiomyoma cells than free drug. | [9] |
| Solid Lipid Nanoparticles (SLN) | ~120 | >85% | Significantly enhanced cytotoxicity in various cancer cell lines. | [10] |
| Polymeric Micelles (PEG-PLGA) | 65.36 ± 2.2 | 65.23 ± 3.5% | IC50 in PC-3 cells was 18.75 µmol, compared to 54.41 µmol for free 2-ME2. | [13] |
| MgO-PEG Nanoparticles | Not Reported | 98.51% | Maintained anticancer properties similar to free 2-ME2. | [2] |
| Mixed Micelles (Phospholipon 90G & TPGS) | 152 ± 5.2 | 88.67 ± 3.21% | 16-fold increase in apoptosis in PC-3 cells compared to control. | [15] |
Table 2: Effect of Cyclodextrins on this compound Solubility
| Cyclodextrin Type | Molar Ratio (Guest:Host) | Solubility Enhancement | Key Finding | Reference |
| Dimethylated β-CD (DIMEB) | Not Specified | Significant | Among the most effective hosts for enhancing aqueous solubility. | [11] |
| Trimethylated β-CD (TRIMEB) | Not Specified | Significant | Also one of the most effective hosts for solubility enhancement. | [11] |
| β-Cyclodextrin (β-CD) | 2:1 (CD:2ME2) | Rapid Dissolution | Complete dissolution in water at 37°C within 15-45 minutes. | [11] |
Experimental Protocols
Protocol 1: Preparation of 2-ME2 Stock Solution using an Organic Solvent
-
Weighing: Accurately weigh the desired amount of 2-ME2 powder in a sterile microcentrifuge tube.
-
Dissolution: Add the appropriate volume of high-purity, sterile-filtered DMSO to achieve a high-concentration stock solution (e.g., 10-20 mM).
-
Solubilization: Vortex the solution thoroughly until the 2-ME2 is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.
-
Sterilization: While DMSO at high concentrations is self-sterilizing, if necessary, the stock solution can be sterilized by filtering through a 0.22 µm syringe filter compatible with organic solvents.
-
Storage: Aliquot the stock solution into sterile, light-protected tubes and store at -20°C or -80°C to prevent degradation and repeated freeze-thaw cycles.
-
Working Solution Preparation: When preparing the final working concentration, dilute the stock solution in pre-warmed cell culture medium. To avoid precipitation, add the stock solution to a small volume of medium first, mix well, and then add this to the final volume. Ensure the final DMSO concentration is non-toxic to the cells (e.g., ≤ 0.1%).
Protocol 2: Preparation of 2-ME2 Loaded Polymeric Micelles (Adapted from[13])
-
Polymer & Drug Solution: Dissolve PEG-PLGA and alpha-lipoic acid (ALA) in acetone. Add 2-ME2 to this polymeric solution and mix until fully dissolved.
-
Dispersion: Add the polymeric solution to a buffered solution (pH 9) containing Tween 80.
-
Solvent Evaporation: Stir the resulting dispersion for approximately 4 hours to allow for the complete evaporation of the organic solvent (acetone).
-
Purification: Dialyze the 2-ME2-loaded polymeric micelles against a suitable buffer to remove any free, unencapsulated drug. A cellulose dialysis membrane with a molecular weight cut-off of 12,000–14,000 Da is appropriate.
-
Characterization: Characterize the resulting polymeric micelles for particle size, polydispersity index, and entrapment efficiency using appropriate analytical techniques (e.g., dynamic light scattering, HPLC).
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Workflow for enhancing 2-ME2 solubility for in vitro studies.
Caption: Simplified 2-ME2 intrinsic apoptosis signaling pathway.
References
- 1. Preparation and characterization of freeze-dried this compound nanoparticle powders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. A Novel this compound Derivative: Disrupting Mitosis Inhibiting Cell Motility and Inducing Apoptosis in HeLa Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Second Generation this compound Prodrug Is Effective Against Barrett's Adenocarcinoma in a Mouse Xenograft Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell Culture Academy [procellsystem.com]
- 6. PEGylated Polymeric Nanoparticles Loaded with this compound for the Treatment of Uterine Leiomyoma in a Patient-Derived Xenograft Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phase I Trial of this compound (2ME2, Panzem®) NanoCrystal® Dispersion (NCD®) in Advanced Solid Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro effects of this compound-bis-sulphamate on reactive oxygen species and possible apoptosis induction in a breast adenocarcinoma cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 9. walshmedicalmedia.com [walshmedicalmedia.com]
- 10. Preparation and cytotoxicity of this compound-loaded solid lipid nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. BJOC - Inclusion complexes of the steroid hormones 17β-estradiol and progesterone with β- and γ-cyclodextrin hosts: syntheses, X-ray structures, thermal analyses and API solubility enhancements [beilstein-journals.org]
- 13. Development and In Vitro Evaluation of this compound Loaded Polymeric Micelles for Enhancing Anticancer Activities in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In vitro and in vivo investigation of a novel two-phase delivery system of this compound liposomes hydrogel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Frontiers | Development, Optimization and Evaluation of 2-Methoxy-Estradiol Loaded Nanocarrier for Prostate Cancer [frontiersin.org]
- 16. cansa.org.za [cansa.org.za]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. aacrjournals.org [aacrjournals.org]
Technical Support Center: Troubleshooting 2-Methoxyestradiol (2-ME2) Experiments
Welcome to the technical support center for 2-Methoxyestradiol (2-ME2) experimental troubleshooting. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and inconsistencies encountered when working with 2-ME2. Here you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and data to help you achieve reproducible and reliable results.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My cell viability results with 2-ME2 are inconsistent. What are the common causes?
A1: Inconsistent cell viability results are a frequent issue. Here are several potential causes and troubleshooting steps:
-
Biphasic Effect: 2-ME2 can exhibit a biphasic effect, where low concentrations may stimulate proliferation while higher concentrations are inhibitory.[1][2][3][4] This is particularly relevant in estrogen receptor-positive (ER+) cells where low doses can increase VEGF-A expression, promoting growth.[1][2]
-
Recommendation: Perform a wide range dose-response curve (e.g., 0.1 µM to 20 µM) to determine the optimal inhibitory concentration for your specific cell line and experimental conditions.
-
-
Compound Stability and Handling: 2-ME2 has poor aqueous solubility and can be unstable, leading to a loss of activity.[5]
-
Recommendation: Prepare fresh stock solutions of 2-ME2 in DMSO.[6][7][8] Store stock solutions at -20°C for long-term storage and at 4°C for short-term use, protected from light.[9] When preparing working solutions, ensure the final DMSO concentration in your cell culture medium is consistent across all samples and ideally below 0.1% (v/v) to avoid solvent-induced toxicity.[7]
-
-
Cell Seeding Density and Confluency: The initial number of cells seeded and their confluency at the time of treatment can significantly impact results. Overly confluent or sparse cultures will respond differently to treatment.
-
Recommendation: Optimize cell seeding density to ensure cells are in the exponential growth phase at the time of 2-ME2 addition. Standardize this density across all experiments.
-
-
Incubation Time: The anti-proliferative effects of 2-ME2 are time-dependent.[10] Insufficient incubation time may not be enough to observe a significant effect.
-
Recommendation: Conduct a time-course experiment (e.g., 24, 48, and 72 hours) to identify the optimal treatment duration for your cell line. For some cell lines, effects on cell viability are more pronounced at 48 and 72 hours.[11]
-
Q2: I am not observing the expected level of apoptosis with 2-ME2 treatment. Why might this be?
A2: A lack of expected apoptosis can be due to several factors:
-
Sub-optimal Concentration: The concentration of 2-ME2 may be insufficient to induce apoptosis in your specific cell line. Apoptosis is a dose-dependent effect.
-
Recommendation: As with viability assays, perform a dose-response experiment to determine the optimal apoptotic concentration. This may be higher than the concentration required to inhibit proliferation.
-
-
Incorrect Timing of Assay: Apoptosis is a dynamic process. If the assay is performed too early, the apoptotic markers may not be detectable. If performed too late, the cells may have already undergone secondary necrosis.
-
Recommendation: Perform a time-course experiment (e.g., 12, 24, 48 hours) to identify the peak apoptotic window for your cells. For example, in some cell lines, caspase-3 activation is detected at 24 hours.[12]
-
-
Cell Line-Specific Resistance: Different cell lines exhibit varying sensitivity to 2-ME2-induced apoptosis.[13][14]
-
Assay Sensitivity: Ensure the apoptosis detection method you are using is sensitive enough.
-
Recommendation: Annexin V/Propidium Iodide (PI) staining is a common and reliable method for detecting early and late-stage apoptosis. Ensure your flow cytometer is correctly calibrated and compensated.
-
Q3: My cell cycle analysis shows inconsistent G2/M arrest after 2-ME2 treatment. What should I check?
A3: Inconsistent G2/M arrest can be frustrating. Here are some troubleshooting tips:
-
Cell Synchronization: If your cells are not synchronized, the proportion of cells in each phase of the cell cycle will vary, making it difficult to detect a consistent G2/M block.
-
Recommendation: While not always necessary, consider synchronizing your cells before 2-ME2 treatment for a more uniform response.
-
-
Timing of Analysis: G2/M arrest is a temporal event that precedes apoptosis.[17][18] If you analyze the cells too late, many of the arrested cells may have already undergone apoptosis and will appear in the sub-G1 peak.
-
Staining Protocol: Improper staining can lead to inaccurate DNA content measurement.
-
Recommendation: Ensure complete cell permeabilization for the DNA dye to enter and stoichiometrically bind to the DNA. Use RNase to avoid staining of double-stranded RNA. Run samples at a low flow rate for better resolution.[21]
-
Quantitative Data Summary
The following tables summarize the effective concentrations of 2-ME2 in various cancer cell lines as reported in the literature. These values should serve as a starting point for optimizing your own experimental conditions.
Table 1: IC50 Values of 2-ME2 in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (hours) |
| MDA-MB-231 | Breast Cancer | 0.5 | 48 |
| MCF-7 | Breast Cancer | 1.5 | Not Specified |
| MDA-MB-435 | Breast Cancer | 1.3 | Not Specified |
| Lewis Lung Carcinoma (LLC) | Lung Cancer | 3 | 48 |
| Myeloma Cell Lines (various) | Multiple Myeloma | 20.8 - 34.1 | Not Specified |
| HeLa | Cervical Cancer | 4.53 | Not Specified |
Note: IC50 values can vary significantly based on the specific experimental conditions, including the cell viability assay used and the passage number of the cell line.
Detailed Experimental Protocols
Protocol 1: Cell Viability Assessment using MTS Assay
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
2-ME2 Preparation: Prepare serial dilutions of 2-ME2 from a DMSO stock solution in your cell culture medium. Include a vehicle control (medium with the same final concentration of DMSO as the highest 2-ME2 concentration).
-
Treatment: Remove the old medium from the cells and add 100 µL of the 2-ME2 dilutions or vehicle control to the respective wells.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well.
-
Incubation with MTS: Incubate the plate for 1-4 hours at 37°C. The incubation time should be optimized for your cell line.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (from wells with medium only) from all readings. Express the results as a percentage of the vehicle-treated control.
Protocol 2: Apoptosis Detection using Annexin V-FITC and Propidium Iodide (PI) Staining
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of 2-ME2 or vehicle control for the optimized time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer to a concentration of approximately 1 x 10^6 cells/mL.[22]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[23]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[22][24]
-
Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze immediately by flow cytometry.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protocol 3: Cell Cycle Analysis using Propidium Iodide (PI) Staining
-
Cell Seeding and Treatment: Seed cells and treat with 2-ME2 as described for the apoptosis assay.
-
Cell Harvesting: Collect all cells (adherent and floating).
-
Fixation: Wash the cells with PBS and then fix them in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours (or overnight).
-
Washing: Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Staining: Resuspend the cell pellet in a staining solution containing PI (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the DNA content by flow cytometry. Use a linear scale for the DNA fluorescence channel.[21]
Visualizing 2-ME2's Mechanism of Action
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by 2-ME2 and a suggested workflow for troubleshooting inconsistent experimental results.
Caption: A logical workflow for troubleshooting inconsistent 2-ME2 experimental results.
Caption: Simplified signaling cascade of 2-ME2-induced apoptosis.
Caption: Key mechanisms of 2-ME2's anti-proliferative effects.
References
- 1. This compound Exhibits a Biphasic Effect on VEGF-A in Tumor Cells and Upregulation Is Mediated Through ER-α: A Possible Signaling Pathway Associated with the Impact of 2-ME2 on Proliferative Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound exhibits a biphasic effect on VEGF-A in tumor cells and upregulation is mediated through ER-alpha: a possible signaling pathway associated with the impact of 2-ME2 on proliferative cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Therapeutic Promises of this compound and Its Drug Disposition Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound and its derivatives inhibit store-operated Ca2+ entry in T cells: Identification of a new and potent inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cansa.org.za [cansa.org.za]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. medkoo.com [medkoo.com]
- 10. [Effect of this compound on proliferation and apoptosis of myeloma cell lines] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Short incubation with this compound kills malignant glioma cells independent of death receptor 5 upregulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The pro-apoptotic actions of this compound against ovarian cancer involve catalytic activation of PKCδ signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. This compound inhibits the malignant behavior of triple negative breast cancer cells by altering their miRNome - PMC [pmc.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
- 16. aacrjournals.org [aacrjournals.org]
- 17. academic.oup.com [academic.oup.com]
- 18. This compound blocks cell-cycle progression at the G2/M phase and induces apoptosis in human acute T lymphoblastic leukemia CEM cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. cansa.org.za [cansa.org.za]
- 20. mdpi.com [mdpi.com]
- 21. cancer.wisc.edu [cancer.wisc.edu]
- 22. documents.thermofisher.com [documents.thermofisher.com]
- 23. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 24. cdn.gbiosciences.com [cdn.gbiosciences.com]
Technical Support Center: Optimizing 2-Methoxyestradiol (2-ME2) In Vivo Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing 2-Methoxyestradiol (2-ME2) in in vivo experiments. The information is tailored for scientists and drug development professionals to navigate common challenges and optimize their study designs.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dose for 2-ME2 in mice or rats?
A1: The optimal dose of 2-ME2 is highly dependent on the animal model, tumor type (if applicable), and the intended biological effect. However, a general starting point can be extrapolated from published studies. It is crucial to perform a dose-response study to determine the optimal dose for your specific experimental setup.
Table 1: Summary of In Vivo Dosages for 2-ME2 in Rodent Models
| Animal Model | Dosage Range | Administration Route | Therapeutic Target | Reference |
| Nude Mice (with breast cancer xenografts) | 15-150 mg/kg/day | Intraperitoneal (i.p.) | Antitumor Efficacy | [1][2] |
| Ovariectomized Rats | 0.1-75 mg/kg/day | Oral Gavage | Estrogen Target Tissues | [3] |
| Nude Mice (with osteosarcoma xenografts) | 10, 20, 40 mg/kg | Not Specified | Antitumor & Pro-apoptotic Effects | |
| Mice (endometriosis model) | 10, 30, 100 mg/kg/day | Oral Gavage | Suppression of Lesion Growth |
Q2: How should I prepare 2-ME2 for in vivo administration given its poor water solubility?
A2: Due to its hydrophobic nature, 2-ME2 requires a suitable vehicle for in vivo delivery. Common approaches include:
-
Suspension in an aqueous vehicle: Carboxymethylcellulose (CMC) or similar suspending agents can be used.
-
Solubilization in organic solvents: Dimethyl sulfoxide (DMSO) followed by dilution in saline or phosphate-buffered saline (PBS) is a common method. However, the final concentration of DMSO should be kept low to avoid toxicity.
-
Formulation with cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD) can enhance the solubility of 2-ME2.[4]
-
Liposomal formulations: Encapsulating 2-ME2 in liposomes can improve its solubility and in vivo stability.[1][5]
-
Nanoparticle formulations: Nanocrystal dispersions have been developed to improve the bioavailability of 2-ME2.[6]
Q3: What are the known side effects or toxicities of 2-ME2 in animal models?
A3: While generally considered to have low toxicity, some side effects have been observed, particularly at higher doses. These can include:
-
Uterotropic and hepatic estrogen-like actions: Observed at doses of 15-150 mg/kg in mice.[1][2]
-
Body weight reduction: Noted in ovariectomized rats at doses of 1 mg/kg and higher.[3]
-
Potential for genotoxicity: At high concentrations, 2-ME2 has been shown to induce chromosomal aberrations in vitro.[7]
-
Reversible changes in liver function and temporary weight loss: Observed at very high doses.
It is essential to monitor animal health closely throughout the study, including body weight, food and water intake, and general behavior. Histopathological analysis of major organs at the end of the study is also recommended.
Q4: How can I convert a previously published 2-ME2 dose from one animal species to another?
A4: Dose conversion between species should be based on body surface area (BSA) rather than body weight alone. The following formula can be used:
Human Equivalent Dose (HED) (mg/kg) = Animal Dose (mg/kg) x (Animal Km / Human Km)
Where Km is a conversion factor. For guidance on Km values and detailed calculations, refer to resources on interspecies allometric scaling.[8][9][10]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or inconsistent drug exposure (bioavailability) | Poor solubility of 2-ME2 leading to precipitation in the dosing solution or poor absorption. Rapid metabolism of 2-ME2. | Optimize the formulation by using solubilizing agents like cyclodextrins, liposomes, or creating a nanocrystal dispersion.[4][5][6] Consider using a prodrug of 2-ME2 to improve bioavailability.[11] |
| Unexpected toxicity or adverse events | The dose may be too high for the specific animal strain or model. The vehicle (e.g., DMSO) may be causing toxicity. | Perform a dose-escalation study to determine the maximum tolerated dose (MTD) in your model. Reduce the concentration of the organic solvent in the final formulation or switch to a less toxic vehicle. |
| Lack of efficacy at previously reported effective doses | Differences in experimental models (e.g., tumor cell line, animal strain). Insufficient duration of treatment. Inadequate dosing frequency. | Characterize the sensitivity of your specific cell line or model to 2-ME2 in vitro before starting in vivo studies. Optimize the treatment schedule; some studies suggest that maintaining a threshold concentration for a defined period is critical.[12] |
| Precipitation of 2-ME2 in the dosing solution | The concentration of 2-ME2 exceeds its solubility in the chosen vehicle. | Increase the volume of the vehicle to lower the concentration. Use a more effective solubilizing agent or formulation strategy as mentioned above.[13][14][15] |
| High variability in experimental results | Inconsistent preparation of the dosing solution. Variability in animal handling and dosing technique. Underlying health differences in the animal cohort. | Ensure the dosing solution is homogenous (e.g., by vortexing or sonicating before each administration). Standardize all animal procedures and ensure all personnel are adequately trained. Use healthy, age-matched animals from a reputable supplier. |
Experimental Protocols
Protocol 1: Preparation of 2-ME2 in a Cyclodextrin-Based Vehicle for Oral Gavage
-
Materials: this compound (2-ME2) powder, Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sterile water for injection.
-
Preparation of Vehicle: Prepare a 40% (w/v) solution of HP-β-CD in sterile water. Warm the solution slightly and stir until the HP-β-CD is completely dissolved.
-
Drug Formulation:
-
Calculate the required amount of 2-ME2 and HP-β-CD solution for the desired final concentration and total volume.
-
Slowly add the 2-ME2 powder to the HP-β-CD solution while continuously stirring.
-
Continue stirring at room temperature for at least 2 hours to ensure maximum complexation.
-
The final solution should be clear. If not, further optimization of the 2-ME2 to HP-β-CD ratio may be needed.
-
-
Administration: Administer the formulated 2-ME2 solution to the animals via oral gavage at the predetermined dose and schedule.
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound
Caption: Simplified signaling pathway of this compound (2-ME2).
Experimental Workflow for In Vivo Efficacy Study
Caption: General experimental workflow for an in vivo efficacy study of 2-ME2.
References
- 1. Preparation, characterization and in vivo evaluation of this compound-loaded liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound is an estrogen receptor agonist that supports tumor growth in murine xenograft models of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Effect of formulation parameters on this compound release from injectable cylindrical poly(DL-lactide-co-glycolide) implants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scite.ai [scite.ai]
- 6. creativescripts.net [creativescripts.net]
- 7. Induction of mammalian cell transformation and genotoxicity by this compound, an endogenous metabolite of estrogen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jbclinpharm.org [jbclinpharm.org]
- 9. westernu.edu [westernu.edu]
- 10. archives.ijper.org [archives.ijper.org]
- 11. A Second Generation this compound Prodrug Is Effective Against Barrett's Adenocarcinoma in a Mouse Xenograft Model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 14. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Managing 2-Methoxyestradiol-induced cytotoxicity in normal cells
Welcome to the technical support center for 2-Methoxyestradiol (2-ME2). This resource is designed for researchers, scientists, and drug development professionals to help manage and troubleshoot experiments involving 2-ME2, with a specific focus on mitigating its cytotoxic effects in normal (non-cancerous) cells.
Frequently Asked Questions (FAQs)
Q1: Why am I observing cytotoxicity in my normal cell lines when 2-ME2 is reported to be selective for cancer cells?
A1: While 2-ME2 is known to selectively induce apoptosis in many cancer cell lines, it is not entirely inert towards normal cells[1][2]. Several factors can contribute to off-target cytotoxicity:
-
High Concentrations: The therapeutic window for 2-ME2 can be narrow. Concentrations that are highly effective against sensitive cancer cells may cross the toxic threshold for normal cells. Many studies report anti-proliferative effects in the high nanomolar to low micromolar range[3].
-
High Proliferative Rate: 2-ME2's mechanism involves disrupting microtubules and arresting the cell cycle, which preferentially affects rapidly dividing cells[4][5]. If your normal cells are in a state of high proliferation, they may be more susceptible to these effects.
-
Cell Type Specificity: Sensitivity to 2-ME2 varies significantly between cell types. For instance, 2-ME2 has been shown to inhibit the proliferation of normal glial cells and astrocytes[5] and exert mild apoptotic effects on normal mammary cells in culture[6].
-
Oxidative Stress: A key mechanism of 2-ME2-induced apoptosis is the generation of reactive oxygen species (ROS)[4][7]. Normal cells with lower antioxidant capacity may be more vulnerable to this ROS-induced damage.
Q2: What is the primary mechanism of 2-ME2-induced cell death?
A2: 2-ME2 induces apoptosis through a combination of pathways that can vary by cell type[1]. The main mechanisms include:
-
Intrinsic (Mitochondrial) Pathway: This involves the generation of oxidative stress, leading to the activation of JNK, inactivation of anti-apoptotic proteins like Bcl-2, and subsequent activation of caspase-9 and caspase-3[1][4].
-
Extrinsic (Death Receptor) Pathway: 2-ME2 can up-regulate the expression of Death Receptor 5 (DR5), making cells more sensitive to apoptosis-inducing ligands and leading to the activation of caspase-8[8].
-
Cell Cycle Arrest: It causes a potent G2/M phase cell cycle arrest by interfering with microtubule polymerization[4][5][9]. Prolonged arrest at this checkpoint can trigger apoptosis.
Q3: How can I reduce or manage 2-ME2 cytotoxicity in my normal control cells?
A3: To mitigate unwanted cytotoxicity in normal cells, consider the following strategies:
-
Optimize Concentration: Perform a dose-response curve on both your normal and cancer cell lines to identify a concentration that maximizes cancer cell death while minimizing effects on normal cells.
-
Use Antioxidants: Since oxidative stress is a major contributor to 2-ME2's effects, co-treatment with an antioxidant may be protective. The superoxide dismutase (SOD) mimetic, TEMPO, has been shown to reduce 2-ME2-induced apoptosis and G2/M arrest[4].
-
Modulate Signaling Pathways: In some breast cancer cells, the ERK and p38 MAPK pathways have a protective effect against 2-ME2-induced apoptosis[1]. While inhibiting these pathways can sensitize cancer cells, ensuring their normal function in non-cancerous cells might be crucial.
-
Combination Therapy: In a therapeutic context, combining lower doses of 2-ME2 with other agents can enhance cancer-specific effects. For example, 2-ME2 can sensitize cancer cells to TRAIL-induced apoptosis[7][10].
Q4: My cell viability assay (e.g., MTT/MTS) results show a decrease in signal. How do I confirm this is due to apoptosis and not necrosis?
A4: A decrease in metabolic activity shown by MTT or MTS assays indicates cell death or growth inhibition but does not distinguish between apoptosis and necrosis[11]. To confirm apoptosis, you should use a more specific assay, such as:
-
Annexin V/Propidium Iodide (PI) Staining: This is the gold standard. Annexin V binds to phosphatidylserine on the outer membrane of early apoptotic cells, while PI only enters late apoptotic or necrotic cells with compromised membranes. Flow cytometry can distinguish between viable, early apoptotic, late apoptotic, and necrotic populations[6].
-
Caspase Activity Assays: Measure the activity of key executioner caspases like caspase-3 or initiator caspases (caspase-8, caspase-9)[2][9].
-
Western Blotting: Probe for the cleavage of PARP or caspase-3, which are hallmarks of apoptosis[6].
Troubleshooting Guide
| Issue Encountered | Possible Cause | Recommended Solution |
| High cytotoxicity in normal cells | 1. 2-ME2 concentration is too high.2. Normal cells are highly proliferative.3. High oxidative stress. | 1. Perform a full dose-response curve (e.g., 10 nM to 20 µM) to find the optimal concentration.2. Ensure normal cells are quiescent or at a basal proliferation rate before treatment.3. Co-treat with an antioxidant like N-acetylcysteine (NAC) or a SOD mimetic (e.g., TEMPO)[4]. |
| Inconsistent results between experiments | 1. 2-ME2 degradation (solution is unstable).2. Variation in cell passage number or confluency.3. Inconsistent incubation times. | 1. Prepare fresh 2-ME2 stock solutions in DMSO and aliquot for single use; store at -20°C or -80°C, protected from light.2. Use cells within a consistent passage number range and seed at the same density for all experiments.3. Use a precise timer for all incubation steps. |
| No effect observed in cancer cells | 1. 2-ME2 concentration is too low.2. Cell line is resistant to 2-ME2.3. Poor bioavailability/cellular uptake. | 1. Increase the concentration range in your dose-response experiment.2. Check literature for the specific cell line's sensitivity. Some cells lack key targets or have strong protective mechanisms[1].3. Ensure proper solubilization in the culture medium. |
| MTT/MTS results don't correlate with visual inspection | 1. Interference from the compound with the assay reagent.2. Endoreduplication is occurring. | 1. Run a control with 2-ME2 in cell-free media to check for direct reduction of the tetrazolium salt.2. 2-ME2 can induce endoreduplication (DNA replication without cell division), creating large, metabolically active polyploid cells that give a false "viability" signal[12]. Confirm cell death with a direct apoptosis assay (Annexin V). |
Quantitative Data Summary
Table 1: Effective / Inhibitory Concentrations of 2-ME2 in Various Cell Lines
| Cell Line | Cell Type | Effect | Concentration | Citation |
| MCF-7 | Breast Cancer (Tumorigenic) | 84% growth inhibition | 1 µM (10⁻⁶ M) | [13] |
| MCF-12A | Breast Epithelial (Non-tumorigenic) | 44% growth inhibition | 1 µM (10⁻⁶ M) | [13] |
| MDA-MB-468 | Triple-Negative Breast Cancer | ~50% proliferation inhibition (48h) | 2-5 µM | [6] |
| HONE-1 | Nasopharyngeal Carcinoma | Reversible G2/M arrest | 1 µM | [4] |
| HONE-1 | Nasopharyngeal Carcinoma | Irreversible G2/M arrest & Apoptosis | 10 µM | [4] |
| HepG2 | Hepatocellular Carcinoma | Cytotoxicity, G2/M arrest, Apoptosis | Varies (Dose-dependent) | [9] |
| Oli-neu | Oligodendroglial Precursor | Inhibition of DNA synthesis | 10 nM - 1 µM | [12] |
| NCI-60 Panel | Various Cancer Types | General antiproliferative activity | 0.08 - 5.0 µM | [3] |
Visualized Workflows and Pathways
References
- 1. Mechanism of this compound-induced apoptosis and growth arrest in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anticancer effects and the mechanism underlying this compound in human osteosarcoma in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Therapeutic Promises of this compound and Its Drug Disposition Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of this compound-induced apoptosis and G2/M cell-cycle arrest of nasopharyngeal carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound inhibits proliferation of normal and neoplastic glial cells, and induces cell death, in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound inhibits the malignant behavior of triple negative breast cancer cells by altering their miRNome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound Mediates Apoptosis Through Caspase-Dependent and Independent Mechanisms in Ovarian Cancer Cells But Not in Normal Counterparts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Cytotoxic effects of this compound in the hepatocellular carcinoma cell line HepG2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound and Disorders of Female Reproductive Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 11. broadpharm.com [broadpharm.com]
- 12. mdpi.com [mdpi.com]
- 13. cansa.org.za [cansa.org.za]
Technical Support Center: Addressing Resistance to 2-Methoxyestradiol in Cancer Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to 2-Methoxyestradiol (2-ME2) in their cancer cell line experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of acquired resistance to this compound (2-ME2)?
A1: Acquired resistance to 2-ME2 in cancer cell lines is multifactorial. The most commonly reported mechanisms include:
-
Alterations in the Drug Target (β-tubulin): 2-ME2 exerts its anti-cancer effects in part by binding to the colchicine site of β-tubulin, leading to microtubule depolymerization and cell cycle arrest.[1] Mutations in the β-tubulin gene can alter the binding site, reducing the affinity of 2-ME2 and rendering the drug less effective.[1]
-
Upregulation of Anti-Apoptotic Proteins: Overexpression of anti-apoptotic proteins from the Bcl-2 family (e.g., Bcl-2, Bcl-X L) can counteract the pro-apoptotic signals induced by 2-ME2.[2][3][4] The ratio of anti-apoptotic to pro-apoptotic (e.g., Bax, Bak) proteins is a critical determinant of a cell's susceptibility to apoptosis.[2]
-
Dysregulation of Hypoxia-Inducible Factor-1α (HIF-1α): 2-ME2 is known to suppress the stability and transcriptional activity of HIF-1α, a key regulator of tumor survival and angiogenesis.[5][6][7] Cancer cells may develop resistance by activating signaling pathways that maintain high levels of HIF-1α, even in the presence of 2-ME2.[8][9]
-
Overexpression of Multidrug Resistance (MDR) Transporters: Although less specifically documented for 2-ME2 compared to other chemotherapeutics, the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1), is a common mechanism of resistance to microtubule-targeting agents and could potentially contribute to 2-ME2 resistance by actively effluxing the drug from the cell.[1][10]
Q2: My cancer cell line is showing increasing resistance to 2-ME2. How can I confirm this and quantify the level of resistance?
A2: To confirm and quantify resistance, you should perform a cell viability assay, such as the MTT or SRB assay, to determine the half-maximal inhibitory concentration (IC50) of 2-ME2 in your potentially resistant cell line and compare it to the parental, sensitive cell line. A significant increase in the IC50 value indicates the development of resistance.[1][11][12][13] It is recommended to perform these assays periodically to monitor the stability of the resistant phenotype.[11]
Q3: Are there known strategies to overcome or circumvent 2-ME2 resistance in vitro?
A3: Yes, several strategies are being explored:
-
Combination Therapy: Combining 2-ME2 with other anti-cancer agents can be effective. For instance, 2-ME2 has been shown to re-sensitize tamoxifen-resistant breast cancer cells to tamoxifen.[8][9][14] It has also been shown to sensitize resistant breast cancer cells to doxorubicin.[15]
-
Targeting Resistance Pathways:
-
HIF-1α Inhibition: Since HIF-1α is a key player in resistance, combining 2-ME2 with other HIF-1α inhibitors could be a viable strategy.[8][9]
-
Bcl-2 Inhibition: The use of BH3 mimetics (small molecule inhibitors of anti-apoptotic Bcl-2 family proteins) in combination with 2-ME2 could enhance apoptosis in resistant cells.
-
-
Development of Novel Analogs: Analogs of 2-ME2 with improved bioavailability and efficacy are in development.[16]
Q4: Can resistance to 2-ME2 confer cross-resistance to other anti-cancer drugs?
A4: Yes, cross-resistance has been observed. For example, a 2-ME2-resistant MDA-MB-435 cell line showed cross-resistance to Vinca alkaloids (vincristine, vinorelbine, and vinblastine).[1] However, this same cell line did not exhibit cross-resistance to taxanes (paclitaxel) or other chemotherapeutic agents like cisplatin, doxorubicin, and etoposide.[1] The pattern of cross-resistance depends on the underlying mechanism of resistance.
Troubleshooting Guides
Issue 1: Inconsistent IC50 values for 2-ME2 in my cell line.
| Possible Cause | Troubleshooting Step |
| Cell culture variability | Ensure consistent cell passage number, confluency at the time of treatment, and media composition. |
| Drug stability | Prepare fresh 2-ME2 solutions for each experiment. 2-ME2 can be unstable in solution. |
| Assay conditions | Standardize incubation times, cell seeding density, and reagent concentrations for your cell viability assay. |
| Mycoplasma contamination | Regularly test your cell lines for mycoplasma contamination, as it can affect cellular metabolism and drug response. |
Issue 2: No significant induction of apoptosis in my cell line after 2-ME2 treatment.
| Possible Cause | Troubleshooting Step |
| Sub-optimal drug concentration | Perform a dose-response experiment to ensure you are using a concentration at or above the IC50 for your specific cell line. |
| Acquired resistance | Your cell line may have developed resistance. See Issue 3 for further steps. |
| High levels of anti-apoptotic proteins | Analyze the expression levels of Bcl-2 family proteins (Bcl-2, Bcl-X L, Bax, Bak) by Western blot. High ratios of anti- to pro-apoptotic proteins can inhibit apoptosis.[2][3] |
| Cell cycle arrest without apoptosis | 2-ME2 can induce cell cycle arrest.[17] Analyze the cell cycle distribution using flow cytometry to determine if cells are arresting in G2/M without proceeding to apoptosis. |
Issue 3: Suspected development of a 2-ME2 resistant cell line population.
| Possible Cause | Troubleshooting Step |
| Selection pressure from prolonged drug exposure | If you have been culturing your cells in the continuous presence of 2-ME2, you may have inadvertently selected for a resistant population. |
| Confirmation of resistance | Determine the IC50 of 2-ME2 in your current cell line and compare it to the IC50 of an early passage, untreated parental cell line. A significant increase confirms resistance. |
| Investigate resistance mechanisms | - Sequence the β-tubulin gene to check for mutations.[1] - Perform a Western blot to analyze the expression of MDR transporters (e.g., MDR1), HIF-1α, and Bcl-2 family proteins.[1][2][8][9] |
| Isolate a pure resistant population | If you wish to study the resistant phenotype, you can generate a stable resistant cell line by stepwise exposure to increasing concentrations of 2-ME2.[1][11][12] |
Quantitative Data Summary
Table 1: IC50 Values of this compound in Sensitive and Resistant Cancer Cell Lines
| Cell Line | Parental/Sensitive IC50 (µM) | Resistant IC50 (µM) | Fold Resistance | Reference |
| MDA-MB-435 | 0.38 | 12.29 - 15.23 | 32.34 - 40.07 | [1] |
| MCF-7 | ~6.79 | Not Applicable | Not Applicable | [18] |
| LTED (MCF-7 derivative) | Not Applicable | 0.93 | Not Applicable | [18] |
| Multiple Myeloma (RPMI 8226, Dox-40, Dox-6, LR5, MM.1R) | Not Applicable | 1.0 - 3.0 | Not Applicable | [19] |
Table 2: Cross-Resistance Profile of 2-ME2-Resistant MDA-MB-435 Cells
| Drug | Fold Resistance |
| Vincristine | 4.29 |
| Vinorelbine | 6.40 |
| Vinblastine | 5.34 |
| Colchicine | 1.72 |
| Paclitaxel | 0.89 |
| Epothilone B | 1.14 |
Data adapted from Reference[1].
Experimental Protocols
Protocol 1: Generation of a 2-ME2-Resistant Cancer Cell Line
This protocol is based on the principle of stepwise exposure to increasing drug concentrations.[11][12][20]
-
Determine the initial IC50: Perform a cell viability assay (e.g., MTT assay, see Protocol 2) to determine the IC50 of 2-ME2 in the parental cancer cell line.
-
Initial Exposure: Culture the parental cells in media containing 2-ME2 at a concentration of approximately IC10-IC20 (the concentration that inhibits growth by 10-20%).[11]
-
Recovery and Expansion: Once the cells have been exposed for 2-3 days, replace the drug-containing medium with fresh, drug-free medium and allow the surviving cells to recover and proliferate until they reach approximately 80% confluency.[11]
-
Stepwise Dose Escalation: Passage the recovered cells and expose them to a 1.5- to 2-fold higher concentration of 2-ME2.[11]
-
Repeat Cycles: Repeat steps 3 and 4, gradually increasing the concentration of 2-ME2. This process can take several months.
-
Characterization of Resistant Line: Once a cell line is established that can proliferate in a significantly higher concentration of 2-ME2, confirm the level of resistance by determining the new IC50 and comparing it to the parental line.
-
Maintenance of Resistant Phenotype: To maintain the resistant phenotype, culture the cells in the continuous presence of a maintenance concentration of 2-ME2 (e.g., the IC10-IC20 of the resistant line).[11]
Protocol 2: MTT Cell Viability Assay
This protocol is a colorimetric assay for assessing cell metabolic activity.[21][22][23][24]
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate overnight to allow for cell attachment.
-
Drug Treatment: The next day, replace the medium with fresh medium containing serial dilutions of 2-ME2. Include untreated control wells. Incubate for the desired treatment period (e.g., 48-72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution with 10% SDS) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.
Protocol 3: Western Blot for HIF-1α and Bcl-2
-
Sample Preparation:
-
Treat cells with 2-ME2 for the desired time.
-
For HIF-1α, it is crucial to work quickly and keep samples on ice, as it is rapidly degraded under normoxic conditions.[25] Consider using a lysis buffer containing cobalt chloride to stabilize HIF-1α.[26]
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Load 20-50 µg of protein per lane onto an SDS-polyacrylamide gel.
-
Separate proteins by electrophoresis.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against HIF-1α (e.g., 1:500-1:2000 dilution) and Bcl-2 (e.g., 1:1000 dilution) overnight at 4°C.[27]
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.
-
Use a loading control, such as β-actin or GAPDH, to normalize protein levels.
-
Protocol 4: Cell Cycle Analysis by Flow Cytometry
This protocol uses propidium iodide (PI) to stain DNA and analyze the cell cycle distribution.[28][29][30][31]
-
Cell Preparation:
-
Treat cells with 2-ME2 for the desired time.
-
Harvest approximately 1 x 10^6 cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Wash the cells once with cold PBS.
-
-
Fixation:
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
While vortexing gently, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.
-
Incubate on ice for at least 30 minutes or at -20°C for at least 2 hours (can be stored for weeks).
-
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cells once with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution (containing PI and RNase A).
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer, acquiring data for at least 10,000 events.
-
Use a linear scale for the PI fluorescence channel.
-
Gate on single cells to exclude doublets.
-
Analyze the DNA content histogram to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Visualizations
Caption: Experimental workflow for generating and characterizing 2-ME2 resistant cell lines.
Caption: Key signaling pathways involved in 2-ME2 action and resistance mechanisms.
Caption: Logical workflow for investigating the mechanisms of 2-ME2 resistance.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Bcl-2 blocks this compound induced leukemia cell apoptosis by a p27Kip1-dependent G1/S cell cycle arrest in conjunction with NF-κB activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The BCL-2 family: key mediators of the apoptotic response to targeted anti-cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. Effects of this compound on apoptosis and HIF-1α and HIF-2α expression in lung cancer cells under normoxia and hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HIF-1α inhibition by this compound induces cell death via activation of the mitochondrial apoptotic pathway in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound sensitizes tamoxifen-resistant MCF-7 breast cancer cells via downregulating HIF-1α - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound sensitizes tamoxifen-resistant MCF-7 breast cancer cells via downregulating HIF-1α - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The ABC transporters MDR1 and MRP2: multiple functions in disposition of xenobiotics and drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Related Videos - Development of Drug-resistant Cell Lines for Experimental Procedures [visualize.jove.com]
- 13. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 14. researchgate.net [researchgate.net]
- 15. This compound and multidrug resistance: can this compound chemosensitize resistant breast cancer cells? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound - Wikipedia [en.wikipedia.org]
- 17. This compound inhibits the malignant behavior of triple negative breast cancer cells by altering their miRNome - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. ashpublications.org [ashpublications.org]
- 20. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 23. MTT Assay of Cell Numbers after Drug/Toxin Treatment [bio-protocol.org]
- 24. The use of the MTT assay to study drug resistance in fresh tumour samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. docs.abcam.com [docs.abcam.com]
- 26. Stabilization of hypoxia-inducible factor-1α in buffer containing cobalt chloride for Western blot analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 27. HIF-1α Antibody | Cell Signaling Technology [cellsignal.com]
- 28. Flow cytometry study of cell cycle, apoptosis and drug resistance in acute leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 30. cancer.wisc.edu [cancer.wisc.edu]
- 31. miltenyibiotec.com [miltenyibiotec.com]
Technical Support Center: Optimizing Long-Term 2-Methoxyestradiol (2-ME2) Treatment Protocols
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing long-term 2-Methoxyestradiol (2-ME2) treatment protocols.
Frequently Asked Questions (FAQs)
1. What is this compound (2-ME2) and what is its primary mechanism of action?
This compound (2-ME2) is a naturally occurring metabolite of estradiol.[1] Unlike estradiol, its anticancer effects are not mediated through estrogen receptors.[2] The primary mechanisms of action of 2-ME2 include:
-
Microtubule Disruption: 2-ME2 binds to the colchicine-binding site on tubulin, inhibiting microtubule polymerization. This disruption of the microtubule network leads to mitotic arrest, primarily at the G2/M phase of the cell cycle, and subsequently induces apoptosis (programmed cell death).[1]
-
Inhibition of Hypoxia-Inducible Factor 1-alpha (HIF-1α): 2-ME2 has been shown to suppress the activity of HIF-1α, a key transcription factor involved in tumor angiogenesis and survival in hypoxic (low oxygen) environments.
-
Induction of Apoptosis: 2-ME2 can trigger both the intrinsic and extrinsic apoptotic pathways, leading to the activation of caspases and cell death.
2. How should I prepare and store 2-ME2 for in vitro experiments?
2-ME2 is typically dissolved in an organic solvent such as dimethyl sulfoxide (DMSO) to create a stock solution.
-
Preparation: Prepare a high-concentration stock solution (e.g., 10-50 mM) in sterile DMSO.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C for long-term stability. For short-term use, a working solution can be stored at 4°C for up to a week. When diluting for experiments, ensure the final concentration of DMSO in the cell culture medium is low (typically <0.1%) to avoid solvent-induced cytotoxicity.
3. What are the major challenges associated with long-term 2-ME2 treatment in vitro?
The primary challenges in long-term in vitro studies with 2-ME2 are its poor stability and low bioavailability, which can also be factors in vivo.[3]
-
Metabolic Instability: 2-ME2 can be rapidly metabolized by cells in culture, leading to a decrease in the effective concentration over time. This necessitates frequent media changes with fresh 2-ME2 to maintain a consistent therapeutic dose.
-
Development of Resistance: Prolonged exposure to 2-ME2 can lead to the development of drug-resistant cell populations. This resistance is often associated with mutations in the β-tubulin gene, the target of 2-ME2.
4. How can I monitor the effectiveness of long-term 2-ME2 treatment?
The effectiveness of long-term 2-ME2 treatment can be assessed using a variety of assays that measure cell viability, proliferation, apoptosis, and cell cycle progression. It is recommended to use a combination of these assays at multiple time points throughout the experiment.
Troubleshooting Guide
Issue 1: Inconsistent or decreasing efficacy of 2-ME2 over time.
-
Possible Cause: Degradation or metabolism of 2-ME2 in the cell culture medium.
-
Solution:
-
Replenish the medium with freshly prepared 2-ME2 every 24-48 hours to maintain a consistent concentration.
-
Minimize the exposure of 2-ME2 solutions to light and elevated temperatures.
-
Consider using a more stable analog of 2-ME2 if available.
-
Issue 2: Development of drug resistance in cell lines.
-
Possible Cause: Selection of a subpopulation of cells with mutations that confer resistance to 2-ME2, often in the β-tubulin gene.
-
Solution:
-
Monitor for changes in the IC50 value of 2-ME2 over time. A significant increase may indicate the development of resistance.
-
If resistance is suspected, consider sequencing the β-tubulin gene to identify potential mutations.
-
Investigate combination therapies with other anticancer agents that have different mechanisms of action.
-
Issue 3: High background or false positives in Annexin V/PI apoptosis assays.
-
Possible Cause:
-
Solution:
-
Use a gentle cell detachment method, such as a cell scraper or a milder enzymatic solution. Allow cells to recover in culture medium for a short period before staining.[4]
-
Ensure all washing steps are performed with the provided binding buffer, which contains the necessary calcium for Annexin V binding.[6]
-
Titrate the concentrations of Annexin V and PI to determine the optimal staining concentrations for your specific cell line.[5]
-
Issue 4: Cell clumping in suspension cultures during long-term treatment.
-
Possible Cause: Release of DNA from dead cells can cause clumping.
-
Solution:
-
Gently pipette the cell suspension to break up clumps before analysis.
-
Consider adding a low concentration of a DNase I to the culture medium to digest extracellular DNA.
-
Quantitative Data
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Treatment Duration (hours) | Reference |
| MCF-7 | Breast Cancer | 6.79 | 48 | [2] |
| LTED (Long-Term Estrogen-Deprived) | Breast Cancer | 0.93 | 48 | [2] |
| MDA-MB-231 | Triple-Negative Breast Cancer | >20 | 48 | [1] |
| MDA-MB-468 | Triple-Negative Breast Cancer | ~5 | 48 | [1] |
| RPMI 8226 | Multiple Myeloma | 1-3 | Not Specified | |
| Dox-40 (Doxorubicin-resistant) | Multiple Myeloma | 1-3 | Not Specified | |
| LR5 (Melphalan-resistant) | Multiple Myeloma | 0.5-1.0 | Not Specified | |
| 1A9 | Ovarian Cancer | Not Specified (Parental) | Not Specified | [5] |
| 1A9-2ME2R | Ovarian Cancer (Resistant) | 25-fold higher than parental | Not Specified | [5] |
| MDA-MB-435 | Melanoma | 0.38 | Not Specified | |
| 2ME2R (Resistant MDA-MB-435) | Melanoma | 12.29 - 15.23 | Not Specified | |
| MG63 | Osteosarcoma | Not Specified | 24 | [7] |
| CEM | T-lymphoblastic Leukemia | Not Specified | 24, 48, 72 | [8] |
Experimental Protocols
Protocol 1: Long-Term Cell Viability Assessment using MTT Assay
This protocol is adapted for long-term treatment with 2-ME2, accounting for the need for regular media changes.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
2-ME2 stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Initial Treatment: The following day, replace the medium with fresh medium containing the desired concentrations of 2-ME2. Include vehicle control (DMSO) wells.
-
Long-Term Incubation and Treatment Renewal:
-
Incubate the plate at 37°C in a 5% CO2 incubator.
-
Every 48 hours, carefully aspirate the medium and replace it with fresh medium containing the respective concentrations of 2-ME2. This is crucial to maintain the effective drug concentration.
-
-
MTT Assay: At the desired time points (e.g., day 3, 5, 7):
-
Aspirate the culture medium.
-
Add 100 µL of fresh medium and 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Aspirate the MTT solution.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 15 minutes.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
Protocol 2: Apoptosis Detection by Annexin V and Propidium Iodide (PI) Staining
This protocol is designed for analyzing apoptosis in cells treated long-term with 2-ME2.
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Harvesting:
-
For adherent cells, gently detach them using a non-enzymatic cell dissociation solution or a brief trypsin treatment. Collect both adherent and floating cells.
-
For suspension cells, collect the cells by centrifugation.
-
-
Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Visualizations
Caption: Signaling pathway of this compound (2-ME2).
Caption: Experimental workflow for long-term 2-ME2 treatment.
Caption: Troubleshooting logic for long-term 2-ME2 experiments.
References
- 1. texaschildrens.org [texaschildrens.org]
- 2. broadpharm.com [broadpharm.com]
- 3. Therapeutic Promises of this compound and Its Drug Disposition Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell Viability, Proliferation, Cryopreservation, and Apoptosis Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 5. bosterbio.com [bosterbio.com]
- 6. cdn.hellobio.com [cdn.hellobio.com]
- 7. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. This compound blocks cell-cycle progression at the G2/M phase and induces apoptosis in human acute T lymphoblastic leukemia CEM cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Anti-Tumor Efficacy of 2-Methoxyestradiol (2-ME2) Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2-Methoxyestradiol (2-ME2) and its derivatives.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments in a question-and-answer format.
In Vitro Experiments
| Question/Issue | Possible Cause(s) | Suggested Solution(s) |
| Why is my 2-ME2 derivative showing low or no cytotoxicity in my cell line? | Compound Stability and Solubility: 2-ME2 and its derivatives can have poor water solubility, leading to precipitation in culture media and inaccurate concentrations. | 1. Solvent Selection: Ensure the compound is fully dissolved in an appropriate solvent (e.g., DMSO) before diluting in culture media. Keep the final solvent concentration consistent across all wells and below a toxic level (typically <0.5%). 2. Formulation: For poorly soluble derivatives, consider using formulation strategies such as encapsulation in nanoparticles or liposomes to improve bioavailability in vitro.[1] 3. Fresh Preparations: Prepare fresh stock solutions regularly and store them appropriately, protected from light and at the recommended temperature. |
| Cell Line Sensitivity: Not all cell lines are equally sensitive to 2-ME2 and its derivatives.[2] | 1. Positive Control: Include a cell line known to be sensitive to 2-ME2 as a positive control. 2. Dose Range: Test a broad range of concentrations to determine the IC50 value for your specific cell line. 3. Literature Review: Consult the literature to determine the reported sensitivity of your chosen cell line. | |
| Incorrect Assay Conditions: The duration of treatment and the cell seeding density can significantly impact the observed cytotoxicity. | 1. Time-Course Experiment: Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration. 2. Optimize Seeding Density: Ensure that cells are in the logarithmic growth phase during treatment and that the seeding density allows for accurate measurement at the end of the experiment. | |
| I am observing inconsistent results between replicate experiments. | Pipetting Errors: Inaccurate or inconsistent pipetting can lead to significant variability. | 1. Calibrate Pipettes: Regularly calibrate all pipettes used in the assay. 2. Proper Technique: Use proper pipetting techniques to ensure accuracy and consistency. |
| Cell Passage Number: High passage numbers can lead to phenotypic and genotypic drift, affecting experimental outcomes. | 1. Use Low Passage Cells: Use cells with a low passage number and maintain a consistent passage number for all experiments. 2. Cell Line Authentication: Periodically authenticate your cell lines. | |
| Reagent Variability: Inconsistent quality of reagents (e.g., media, serum, assay kits) can introduce variability. | 1. Use High-Quality Reagents: Use high-quality, certified reagents. 2. Lot-to-Lot Consistency: If possible, use the same lot of critical reagents for a set of experiments. |
In Vivo Experiments
| Question/Issue | Possible Cause(s) | Suggested Solution(s) |
| My 2-ME2 derivative is not showing significant anti-tumor efficacy in my xenograft model. | Poor Bioavailability: 2-ME2 is known for its poor oral bioavailability and rapid metabolism, which can also be an issue for some derivatives.[3] | 1. Formulation: Utilize a formulation designed to enhance bioavailability, such as a nanocrystal dispersion or encapsulation in a delivery vehicle.[3] 2. Route of Administration: Consider alternative routes of administration (e.g., intraperitoneal injection) that may offer better systemic exposure. 3. Pharmacokinetic Studies: Conduct pharmacokinetic studies to determine the plasma concentration and half-life of your derivative in the animal model. |
| Dosing Regimen: The dose and frequency of administration may not be optimal. | 1. Dose-Response Study: Perform a dose-response study to identify the maximum tolerated dose (MTD) and the most effective dose. 2. Optimize Dosing Schedule: Evaluate different dosing schedules (e.g., daily, twice daily) to maintain effective drug concentrations. | |
| Tumor Model Selection: The chosen tumor model may not be sensitive to the mechanism of action of your derivative. | 1. In Vitro-In Vivo Correlation: Select a tumor model based on cell lines that have shown sensitivity in vitro. 2. Orthotopic vs. Subcutaneous Model: Consider using an orthotopic model, which may better recapitulate the tumor microenvironment and drug response. | |
| I am observing high toxicity and weight loss in the treated animals. | Compound Toxicity: The derivative itself may have off-target toxicities at the administered dose. | 1. Dose De-escalation: Reduce the dose to a level that is better tolerated. 2. Toxicity Studies: Conduct preliminary toxicity studies to determine the MTD. 3. Monitor Animal Health: Closely monitor the animals for signs of toxicity, including weight loss, changes in behavior, and physical appearance. |
| Vehicle Toxicity: The vehicle used to dissolve and administer the compound may be causing toxicity. | 1. Vehicle Control Group: Always include a vehicle-only control group to assess the effects of the delivery vehicle. 2. Use a Well-Tolerated Vehicle: Select a vehicle that is known to be safe and well-tolerated in your animal model. |
Frequently Asked Questions (FAQs)
Mechanism of Action
-
Q: What is the primary mechanism of action of 2-ME2 and its derivatives? A: 2-ME2 has a multi-faceted mechanism of action. It is known to disrupt microtubule polymerization, which leads to mitotic arrest and apoptosis.[2][4] It also acts as an anti-angiogenic agent by inhibiting Hypoxia-Inducible Factor 1-alpha (HIF-1α) and the subsequent expression of Vascular Endothelial Growth Factor (VEGF).[4][5] Additionally, 2-ME2 can induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor-mediated) pathways.[4][6]
-
Q: Do 2-ME2 derivatives act through estrogen receptors? A: No, the anti-tumor effects of 2-ME2 and its derivatives are generally considered to be independent of estrogen receptors α and β.[7] They have a very low binding affinity for these receptors.[7]
-
Q: How do 2-ME2 derivatives induce apoptosis? A: They can induce apoptosis through several mechanisms. One key mechanism is the upregulation of Death Receptor 5 (DR5), which activates the extrinsic apoptosis pathway.[4] They can also trigger the intrinsic pathway by promoting the generation of reactive oxygen species (ROS) and modulating the expression of Bcl-2 family proteins.[6]
Experimental Design
-
Q: What are the key in vitro assays to assess the efficacy of 2-ME2 derivatives? A: Essential in vitro assays include:
-
Cell Viability/Cytotoxicity Assays (e.g., MTT, MTS): To determine the concentration-dependent effect on cell proliferation.
-
Apoptosis Assays (e.g., Annexin V/PI staining, Caspase activity assays): To confirm that the compound induces programmed cell death.
-
Cell Cycle Analysis (by flow cytometry): To determine if the compound causes cell cycle arrest, typically at the G2/M phase.[8]
-
Tubulin Polymerization Assay: To directly measure the effect of the compound on microtubule dynamics.
-
Wound Healing/Transwell Migration Assays: To assess the anti-metastatic potential.
-
-
Q: What are suitable in vivo models for testing 2-ME2 derivatives? A: Subcutaneous xenograft models using human cancer cell lines implanted in immunocompromised mice (e.g., nude or SCID mice) are commonly used.[3] For a more clinically relevant model, patient-derived xenografts (PDXs) or orthotopic implantation models can be considered.[9][10]
-
Q: Why is formulation important for 2-ME2 and its derivatives? A: 2-ME2 has low oral bioavailability due to poor water solubility and rapid metabolism.[1][3] Therefore, formulation strategies like creating nanocrystal dispersions, using polymeric micelles, or developing prodrugs are crucial for achieving therapeutic concentrations in vivo.[3]
Quantitative Data
Table 1: In Vitro Anti-proliferative Activity of 2-ME2 and its Derivatives in Various Cancer Cell Lines.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| This compound (2-ME2) | MCF-7 | Breast Adenocarcinoma | ~10-20 | [2] |
| MDA-MB-231 | Breast Cancer | ~10-20 | [2] | |
| Uridine Derivative 11 | MCF-7 | Breast Adenocarcinoma | 3.89 | [2][11] |
| MDA-MB-231 | Breast Cancer | 4.12 | [2][11] | |
| Uracil Derivative 12a | MCF-7 | Breast Adenocarcinoma | 5.32 | [2][11] |
| MDA-MB-231 | Breast Cancer | 6.87 | [2][11] | |
| 14-dehydro-2-ME2 | Various | - | ~15-fold more potent than 2-ME2 | [2] |
| This compound-15α,16α-acetonide | Various | - | - | [2] |
| Compound 4a (2-[(dimethylamino)methyl]-oestradiol) | HeLa | Cervical Cancer | 4.53 | [12] |
Table 2: In Vivo Anti-Tumor Efficacy of 2-ME2 Derivatives.
| Compound | Tumor Model | Administration | Dose | Tumor Growth Inhibition (%) | Reference |
| 14-dehydro-2-ME2 | MDA-MB-435 xenograft | - | - | 29.4 | [2] |
| This compound-15α,16α-acetonide | MDA-MB-435 xenograft | - | - | 26.7 | [2] |
| 2-ME2-PD1 (prodrug) | OE33 xenograft (Barrett's esophageal adenocarcinoma) | Oral | 75 mg/kg/day | 60 ± 5 | [3] |
Experimental Protocols
1. MTT Cell Viability Assay
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
Materials:
-
96-well flat-bottom plates
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the 2-ME2 derivative in complete culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only and untreated controls.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.
-
Absorbance Reading: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
2. In Vivo Subcutaneous Xenograft Tumor Model
This protocol provides a general framework for assessing the anti-tumor efficacy of 2-ME2 derivatives in a mouse model. All animal procedures must be approved by the institution's Animal Care and Use Committee.
Materials:
-
Immunocompromised mice (e.g., athymic nude or SCID mice)
-
Cancer cell line of interest
-
Sterile PBS and cell culture medium
-
Matrigel (optional)
-
2-ME2 derivative and vehicle
-
Calipers for tumor measurement
-
Syringes and needles
Procedure:
-
Cell Preparation: Harvest cancer cells that are in the logarithmic growth phase. Wash the cells with sterile PBS and resuspend them in a mixture of PBS or medium, with or without Matrigel, at a concentration of 1x10^6 to 1x10^7 cells per 100-200 µL.
-
Tumor Implantation: Subcutaneously inject the cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once the tumors reach a palpable size (e.g., 50-100 mm³), measure the tumor dimensions with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Randomization and Treatment: When the tumors reach a predetermined average size, randomize the mice into control and treatment groups.
-
Drug Administration: Administer the 2-ME2 derivative (dissolved in a suitable vehicle) and the vehicle alone (for the control group) according to the predetermined dosing schedule and route of administration.
-
Monitoring: Continue to monitor tumor growth and the general health of the mice (including body weight) throughout the study.
-
Endpoint: At the end of the study (based on tumor size limits or a predetermined time point), euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).
-
Data Analysis: Compare the tumor growth rates and final tumor volumes between the treatment and control groups to determine the anti-tumor efficacy.
Visualizations
Signaling Pathways
Caption: 2-ME2 Derivative-Induced Extrinsic Apoptosis Pathway via DR5 Upregulation.
Caption: JNK Signaling Pathway Activated by 2-ME2 Derivatives Leading to Apoptosis.
Experimental Workflow
Caption: Experimental Workflow for Evaluating Novel 2-ME2 Derivatives.
References
- 1. This compound and Disorders of Female Reproductive Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Evaluation of Novel this compound Derivatives as Apoptotic Inducers through an Intrinsic Apoptosis Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Second Generation this compound Prodrug Is Effective Against Barrett's Adenocarcinoma in a Mouse Xenograft Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2ME2 inhibits tumor growth and angiogenesis by disrupting microtubules and dysregulating HIF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cris.bgu.ac.il [cris.bgu.ac.il]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. cornellpharmacology.org [cornellpharmacology.org]
- 9. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound-induced phosphorylation of Bcl-2: uncoupling from JNK/SAPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A Novel this compound Derivative: Disrupting Mitosis Inhibiting Cell Motility and Inducing Apoptosis in HeLa Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 2-Methoxyestradiol (2-ME2) Synthesis and Purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Methoxyestradiol (2-ME2).
Frequently Asked Questions (FAQs) & Troubleshooting
Synthesis Issues
??? Question: My 2-ME2 synthesis is resulting in a low overall yield. What are the common causes and how can I optimize the reaction?
Answer: Low yields in 2-ME2 synthesis can stem from several factors. A common synthetic route involves the methylation of 17β-estradiol. An efficient method involves a copper-mediated methoxylation, which has been reported to achieve an overall yield of 61% in a four-step synthesis from 17β-estradiol[1].
Troubleshooting Steps:
-
Catalyst and Co-catalyst: Ensure the purity and appropriate loading of the copper catalyst. The use of ethyl acetate as a co-catalyst has been shown to be crucial for successful methoxylation[1].
-
Reaction Conditions: Temperature, reaction time, and solvent purity are critical. Optimization of these parameters is often necessary. For instance, some synthetic routes require stringent conditions and may be costly[2]. Refer to established protocols and consider a design of experiments (DoE) approach to systematically optimize your reaction conditions.
-
Starting Material Quality: The purity of the starting material, 17β-estradiol, is paramount. Impurities in the starting material can lead to side reactions and lower yields.
-
Alternative Routes: If you are struggling with a particular synthetic route, consider alternative approaches. For example, a method involving Ru-catalyzed C-H hydroxylation has been reported as a novel, regioselective, and operationally simple procedure[2].
??? Question: I am observing significant formation of the 4-methoxyestradiol isomer as an impurity. How can I improve the regioselectivity of the methoxylation step?
Answer: The formation of the 4-methoxyestradiol isomer is a common challenge in 2-ME2 synthesis, as halogenation and other substitution reactions can lack selectivity between the C-2 and C-4 positions of the estradiol ring[2]. International guidelines for pharmaceuticals have a very low threshold for identified impurities (≤ 0.15%), making the removal of this isomer critical[3].
Troubleshooting Steps:
-
Regioselective Synthesis: Employing a synthetic route with high regioselectivity is the most effective approach. The Ru-catalyzed C-H hydroxylation mentioned previously has been shown to be highly regioselective with no indication of hydroxylation at the C-4 position[2].
-
Protecting Groups: While more complex, the use of protecting groups can block the C-4 position, preventing methoxylation at that site. However, this adds extra steps to the synthesis for protection and deprotection.
-
Purification Strategy: If formation of the 4-methoxy isomer is unavoidable, a robust purification strategy is essential. This is discussed in the purification section below.
Purification Issues
??? Question: I am having difficulty separating this compound from the 4-methoxyestradiol isomer and other impurities using column chromatography. What conditions should I use?
Answer: Column chromatography is a standard method for purifying 2-ME2. However, the structural similarity between 2-ME2 and its 4-methoxy isomer can make separation challenging[2][3].
Troubleshooting Steps:
-
Stationary Phase: Silica gel is the most commonly used stationary phase for the purification of 2-ME2[4][5][6]. The choice of silica gel mesh size can influence the separation efficiency[6].
-
Mobile Phase Optimization: The polarity of the eluent is critical. A solvent system comprising a non-polar solvent like chloroform and a polar solvent like methanol has been used effectively[4]. It is recommended to perform thin-layer chromatography (TLC) with various solvent systems to determine the optimal mobile phase for separation before running the column.
-
Flash Chromatography: If gravity column chromatography is not providing adequate separation, consider using flash chromatography, which employs positive air pressure to force the solvent through the column, often resulting in better resolution[5].
-
Esterification and Crystallization: A patented method describes a process of esterifying the crude 2-ME2 mixture. The 3,17-diester of this compound can then be selectively crystallized, leaving the 4-methoxy isomer in the mother liquor. The purified diester is then hydrolyzed to yield high-purity 2-ME2[3].
??? Question: My recrystallization of 2-ME2 is not yielding pure crystals, or the recovery is very low. What can I do?
Answer: Recrystallization is a powerful purification technique for solid compounds like 2-ME2[7]. The key is to select an appropriate solvent or solvent system.
Troubleshooting Steps:
-
Solvent Selection: The ideal solvent should dissolve 2-ME2 at high temperatures but not at low temperatures, while impurities should remain soluble at low temperatures. A two-solvent recrystallization can also be effective, where 2-ME2 is soluble in the first solvent, and the addition of a second "anti-solvent" induces crystallization[8].
-
Cooling Rate: Slow cooling is crucial for the formation of pure, well-defined crystals. Rapid cooling can trap impurities within the crystal lattice.
-
Seeding: If crystallization does not initiate upon cooling, adding a small seed crystal of pure 2-ME2 can induce crystallization[3].
-
Concentration: Ensure the initial solution is saturated at the boiling point of the solvent. If the solution is too dilute, recovery will be low. If it is too concentrated, impurities may co-precipitate.
Purity Analysis
??? Question: How can I accurately determine the purity of my synthesized 2-ME2?
Answer: Several analytical techniques can be used to assess the purity of 2-ME2.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for determining the purity of 2-ME2 and quantifying impurities[3][9]. A typical assay might show a purity of ≥98%[10].
-
Liquid Chromatography-Tandem Mass Spectrometry (LC/MS/MS): This technique is highly sensitive and can be used for the quantitative determination of 2-ME2 in various matrices, including plasma[11].
-
Thin-Layer Chromatography (TLC): TLC is a quick and simple method to qualitatively assess the purity and identify the presence of impurities. A purity of ≥98% by TLC has been reported for commercially available 2-ME2[10].
-
Melting Point: A sharp melting point range close to the literature value (189-190 °C) is indicative of high purity[10]. A broad melting point range suggests the presence of impurities.
Quantitative Data Summary
| Parameter | Reported Value | Source |
| Synthesis Yield | ||
| Copper-mediated methoxylation (overall yield) | 61% | [1] |
| Purity Levels | ||
| HPLC Assay | ≥98.0% | [9][10] |
| TLC Assay | ≥98% | [10] |
| Commercial Purity | 97% | [9] |
| Physicochemical Properties | ||
| Molecular Formula | C19H26O3 | [9] |
| Molecular Weight | 302.41 g/mol | [9][10] |
| Appearance | White to light yellow powder | [9][10] |
| Melting Point | 189-190 °C | [10] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Copper-Mediated Methoxylation
This protocol is adapted from an efficient and practical synthesis scheme[1].
-
Starting Material: 17β-estradiol.
-
Step 1: Bromination: Introduction of a bromine atom at the C-2 position.
-
Step 2: Protection of Hydroxyl Groups: Protection of the hydroxyl groups at C-3 and C-17.
-
Step 3: Copper-Mediated Methoxylation: The key step involves the use of a copper catalyst and ethyl acetate as a co-catalyst to introduce the methoxy group at the C-2 position.
-
Step 4: Deprotection: Removal of the protecting groups to yield this compound.
-
Purification: The final product is purified by column chromatography followed by recrystallization.
Protocol 2: Purification of this compound by Column Chromatography
This protocol is a general guideline for purifying 2-ME2[4][5][6][12].
-
Column Preparation:
-
Securely clamp a glass column in a vertical position.
-
Plug the bottom of the column with glass wool or cotton.
-
Add a layer of sand.
-
Prepare a slurry of silica gel in the initial mobile phase solvent.
-
Pour the slurry into the column and allow it to pack, tapping the column gently to remove air bubbles.
-
Add another layer of sand on top of the silica gel.
-
-
Sample Loading:
-
Dissolve the crude 2-ME2 in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
Carefully apply the sample to the top of the column.
-
-
Elution:
-
Begin eluting with a non-polar solvent system (e.g., chloroform/methanol mixture with a high chloroform ratio).
-
Gradually increase the polarity of the mobile phase to elute the compounds.
-
-
Fraction Collection:
-
Collect fractions in separate test tubes.
-
Monitor the fractions by TLC to identify those containing the pure 2-ME2.
-
-
Solvent Removal:
-
Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified 2-ME2.
-
Visualizations
Caption: General workflow for the synthesis and purification of this compound.
Caption: Simplified signaling pathway of this compound's anti-cancer effects.
References
- 1. An efficient, practical synthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ovid.com [ovid.com]
- 3. WO2023242712A1 - Process for the purification of this compound from 4- methoxyestradiol and intermediates of the process - Google Patents [patents.google.com]
- 4. WO2001014405A3 - Methods of obtaining this compound of high purity - Google Patents [patents.google.com]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. column-chromatography.com [column-chromatography.com]
- 7. mt.com [mt.com]
- 8. ocw.mit.edu [ocw.mit.edu]
- 9. nacchemical.com [nacchemical.com]
- 10. This compound powder 362-07-2 [sigmaaldrich.com]
- 11. Determination of this compound in human plasma, using liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chemistry.miamioh.edu [chemistry.miamioh.edu]
Technical Support Center: Working with 2-Methoxyestradiol in Cell Culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing cell culture contamination issues and other common challenges encountered when working with 2-Methoxyestradiol (2-ME2).
Frequently Asked Questions (FAQs)
Q1: What is this compound (2-ME2) and what are its primary effects on cells in culture?
A1: this compound is a naturally occurring metabolite of estradiol.[1][2][3] It exhibits potent anti-proliferative, pro-apoptotic (induces programmed cell death), and anti-angiogenic (inhibits new blood vessel formation) properties in a wide range of cancer cell lines.[3] Its mechanism of action is largely independent of estrogen receptors and often involves the disruption of microtubule dynamics, leading to cell cycle arrest, primarily at the G2/M phase, and subsequent apoptosis.[3][4]
Q2: How should I prepare and store 2-ME2 stock solutions?
A2: 2-ME2 is a powder that is insoluble in water but soluble in dimethyl sulfoxide (DMSO) and ethanol. It is recommended to prepare a concentrated stock solution in sterile DMSO. For example, a 10 mM stock solution can be prepared and stored in small aliquots at -20°C for several months.[5] To avoid precipitation, it is crucial to ensure the DMSO is of high quality and that the final concentration of DMSO in the cell culture medium does not exceed a level that is toxic to the specific cell line being used (typically ≤ 0.1%).[6]
Q3: Can 2-ME2 itself be a source of contamination?
A3: While 2-ME2 itself is not a biological contaminant, improper handling can lead to issues that may be mistaken for contamination. For instance, if the stock solution is not properly dissolved or if it precipitates out of the culture medium upon dilution, the resulting particulate matter can be misidentified as microbial contamination under a microscope. Furthermore, any non-sterile handling during the preparation of 2-ME2 solutions can introduce microbial contaminants into your experiments.
Q4: Are there any known interactions between 2-ME2 and common cell culture plastics or media components?
A4: There is no widespread evidence to suggest that 2-ME2 interacts adversely with standard cell culture plastics or media components. However, as with any small molecule, it is good practice to use high-quality, sterile labware and to prepare fresh dilutions of 2-ME2 in your culture medium for each experiment to minimize the potential for degradation or non-specific binding.
Troubleshooting Guide: Cell Culture Issues with 2-ME2
This guide addresses common problems researchers may face during their experiments with this compound.
Issue 1: I see precipitate in my culture flask after adding 2-ME2.
-
Possible Cause 1: Poor solubility of 2-ME2.
-
Solution: Ensure your 2-ME2 stock solution is fully dissolved in DMSO before diluting it in your culture medium. When diluting, add the 2-ME2 stock solution to the medium dropwise while gently swirling the flask to ensure rapid and even dispersion. Avoid adding a large volume of cold stock solution directly to the medium.
-
-
Possible Cause 2: High final concentration of 2-ME2.
-
Solution: Check the recommended working concentrations for your specific cell line. If you are using a high concentration, you may need to optimize the dilution protocol. Consider a serial dilution approach to reach the final desired concentration.
-
-
Possible Cause 3: Interaction with serum.
-
Solution: While not commonly reported, some compounds can precipitate in the presence of high serum concentrations. Try reducing the serum concentration if your experimental design allows, or briefly pre-warming the medium before adding the 2-ME2 solution.
-
Issue 2: My cells are dying, but it doesn't look like typical microbial contamination.
-
Possible Cause 1: Cytotoxicity of 2-ME2.
-
Solution: 2-ME2 is a cytotoxic agent. The observed cell death may be the expected pharmacological effect. It is crucial to include a vehicle control (cells treated with the same concentration of DMSO used to dissolve the 2-ME2) to differentiate between drug-induced cytotoxicity and other issues. Perform a dose-response experiment to determine the IC50 (the concentration that inhibits 50% of cell growth) for your specific cell line.
-
-
Possible Cause 2: DMSO toxicity.
-
Solution: High concentrations of DMSO can be toxic to cells. Ensure the final concentration of DMSO in your culture medium is at a non-toxic level (generally below 0.5%, but ideally ≤ 0.1%).[6]
-
-
Possible Cause 3: Chemical contamination.
-
Solution: Chemical contaminants can originate from various sources, including impurities in reagents, water, or residues from cleaning agents.[7] Always use high-purity water and reagents from reputable suppliers. Ensure all glassware is thoroughly rinsed.
-
Issue 3: I suspect microbial contamination in my 2-ME2 treated cultures.
-
Possible Cause 1: Breach in aseptic technique.
-
Solution: This is the most common cause of microbial contamination.[8] Strictly adhere to aseptic techniques when working in the biological safety cabinet.[9][10][11] This includes disinfecting all surfaces and items entering the hood with 70% ethanol, minimizing air turbulence, and avoiding talking or unnecessary movements over open containers.[9][11]
-
-
Possible Cause 2: Contaminated reagents or media.
-
Possible Cause 3: Contaminated 2-ME2 stock solution.
-
Solution: Filter-sterilize your 2-ME2 stock solution through a 0.22 µm syringe filter if you suspect it may be contaminated. However, be aware that this may not be suitable for all concentrations and solvents, so it's best to prepare the stock solution aseptically from the start.
-
Data Presentation
Table 1: Reported IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| MCF-7 | Breast Cancer | 1.5 | [13] |
| MDA-MB-435 | Breast Cancer | 1.3 | [13] |
| MDA-MB-231 | Breast Cancer | 1.1 | [13] |
| SK-OV-3 | Ovarian Cancer | 1.79 | [14] |
| Myeloma Cell Lines | Multiple Myeloma | 20.8 - 34.1 | [15] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution
-
Materials:
-
This compound powder (MW: 302.41 g/mol )
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
In a sterile environment (e.g., a biological safety cabinet), weigh out 3.02 mg of this compound powder.
-
Add the powder to a sterile microcentrifuge tube.
-
Add 1 mL of sterile DMSO to the tube.
-
Vortex or gently sonicate the tube until the 2-ME2 is completely dissolved.
-
Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes.
-
Label the tubes clearly with the compound name, concentration, date, and your initials.
-
Store the aliquots at -20°C.
-
Protocol 2: Cell Viability Assay using MTT
-
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of 2-ME2 in complete culture medium from your stock solution. Also, prepare a vehicle control containing the highest concentration of DMSO used in the dilutions.
-
Remove the old medium from the cells and add 100 µL of the prepared 2-ME2 dilutions or vehicle control to the respective wells.
-
Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Carefully remove the medium and add 100 µL of solubilization buffer to each well.
-
Gently pipette up and down to dissolve the formazan crystals.
-
Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Mandatory Visualizations
Caption: A typical experimental workflow for treating cells with this compound.
Caption: Key signaling events initiated by this compound leading to cellular outcomes.
Caption: A logical flow for troubleshooting suspected contamination in 2-ME2 experiments.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | Rupa Health [rupahealth.com]
- 3. The physiological estrogen metabolite this compound reduces tumor growth and induces apoptosis in human solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound induces apoptosis and cell cycle arrest in human chondrosarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Novel this compound Derivative: Disrupting Mitosis Inhibiting Cell Motility and Inducing Apoptosis in HeLa Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cansa.org.za [cansa.org.za]
- 7. Cell Culture Contamination | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. yeasenbio.com [yeasenbio.com]
- 9. Mastering Aseptic Technique: The Foundation of Successful Cell Culture | Lab Manager [labmanager.com]
- 10. eurobiobank.org [eurobiobank.org]
- 11. Aseptic Laboratory Techniques and Safety in Cell Culture | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. cellculturecompany.com [cellculturecompany.com]
- 13. This compound | Microtubule | HIF | TargetMol [targetmol.com]
- 14. selleckchem.com [selleckchem.com]
- 15. apexbt.com [apexbt.com]
Navigating the Nuances of 2-Methoxyestradiol Response: A Technical Guide for Researchers
Technical Support Center
Welcome to the technical support center for researchers utilizing 2-Methoxyestradiol (2-ME2) in preclinical animal models. This resource provides troubleshooting guidance and frequently asked questions to address the inherent variability in animal model responses to 2-ME2, a promising endogenous estradiol metabolite with anti-cancer properties.
Frequently Asked Questions (FAQs)
Q1: Why am I observing significant variability in tumor response to 2-ME2 in my animal model?
A1: Variability in response to 2-ME2 is a documented phenomenon and can be attributed to several factors:
-
Animal Model Specifics: Different species (e.g., mice vs. rats) and even different strains of the same species can metabolize 2-ME2 differently, leading to variations in bioavailability and efficacy.[1]
-
Tumor Microenvironment: The specific characteristics of the tumor, including its vascularization and hypoxic state, can influence its sensitivity to 2-ME2's anti-angiogenic and hypoxic-inducible factor 1-alpha (HIF-1α) inhibitory effects.[2][3][4]
-
Drug Formulation and Administration: 2-ME2 has poor oral bioavailability.[1] The formulation (e.g., suspension, nanocrystal dispersion) and the route of administration (oral gavage vs. intraperitoneal injection) significantly impact drug exposure and, consequently, anti-tumor activity.
-
Estrogen Receptor (ER) Status: While 2-ME2's primary anti-cancer effects are considered ER-independent, some studies suggest it can have estrogenic effects at high concentrations, potentially influencing the growth of ER-positive tumors.[5][6][7]
-
Stage of Disease: The timing of 2-ME2 administration can influence its effect. Some studies in transgenic mouse models have shown that 2-ME2 is more effective in later-stage, established tumors compared to early-stage disease or preventative settings.[8][9][10][11][12]
Q2: What is the primary mechanism of action of 2-ME2?
A2: 2-ME2 has a dual mechanism of action that targets both the tumor cells and their blood supply:
-
Microtubule Disruption: 2-ME2 binds to tubulin, disrupting microtubule polymerization. This leads to cell cycle arrest at the G2/M phase and induction of apoptosis (programmed cell death) in cancer cells.[13]
-
Inhibition of HIF-1α: 2-ME2 inhibits the stability and transcriptional activity of HIF-1α, a key transcription factor that allows tumor cells to adapt to and survive in hypoxic (low oxygen) conditions. By inhibiting HIF-1α, 2-ME2 suppresses the expression of pro-angiogenic factors like Vascular Endothelial Growth Factor (VEGF), thereby inhibiting the formation of new blood vessels that tumors need to grow.[2][3][4]
Q3: How does 2-ME2 induce apoptosis?
A3: 2-ME2 can induce apoptosis through two main pathways:
-
Extrinsic Pathway: It upregulates the expression of Death Receptor 5 (DR5) on the surface of cancer cells, making them more susceptible to apoptosis triggered by its ligand, TRAIL.[8]
-
Intrinsic (Mitochondrial) Pathway: It can induce the release of pro-apoptotic factors from the mitochondria, leading to the activation of caspases and subsequent cell death.[9]
Q4: I'm not seeing the expected tumor growth inhibition. What are some potential reasons?
A4: Please refer to the "Troubleshooting Guide" below for a detailed breakdown of potential issues and solutions. Key factors to consider are suboptimal drug delivery, inappropriate dosing, or characteristics of your specific animal model and tumor type that confer resistance.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| High variability in tumor size within the same treatment group. | - Inconsistent drug administration (e.g., variable gavage volume, leakage from injection site).- Natural biological variability in tumor growth. | - Ensure all personnel are thoroughly trained in the administration technique.- Increase the number of animals per group to improve statistical power.- Consider randomizing animals into groups after tumors have reached a specific size. |
| No significant difference in tumor growth between control and 2-ME2 treated groups. | - Poor Bioavailability: 2-ME2 is poorly soluble and has low oral bioavailability. The formulation may not be optimal.- Suboptimal Dosing: The dose may be too low to achieve therapeutic concentrations in the tumor.- Tumor Resistance: The tumor model may be inherently resistant to 2-ME2's mechanism of action.- Timing of Treatment: Treatment may have been initiated at a disease stage where 2-ME2 is less effective.[9][11][12] | - Optimize Formulation: Consider using a formulation known to improve bioavailability, such as a nanocrystal dispersion or a prodrug approach.[14][15] If preparing in-house, ensure proper solubilization.- Dose Escalation Study: Perform a pilot study with a range of doses to determine the optimal therapeutic dose for your specific model.[3][4][16]- Evaluate Alternative Administration Route: Consider intraperitoneal (IP) injection, which can lead to higher systemic exposure compared to oral gavage.- Characterize Your Model: Assess the expression of key targets like tubulin isoforms and the level of hypoxia and HIF-1α in your tumor model.- Adjust Treatment Timing: Based on literature for similar models, consider initiating treatment at a different stage of tumor development.[10] |
| Toxicity observed in treated animals (e.g., weight loss). | - The dose of 2-ME2 is too high for the specific animal strain or model.- Issues with the vehicle used for drug delivery. | - Reduce the dose of 2-ME2.- Ensure the vehicle is well-tolerated by running a vehicle-only control group and monitoring for any adverse effects. |
| Unexpected tumor promotion with 2-ME2 treatment. | - In some ER-positive breast cancer models, high concentrations of 2-ME2 have been shown to have estrogenic effects that can promote tumor growth.[5][6][7]- Paradoxical effects have been observed in some transgenic models when 2-ME2 is used in a preventative setting.[10] | - Verify the ER status of your tumor model.- If using an ER-positive model, consider the potential for estrogenic effects and carefully evaluate the dose-response.- Be cautious when designing preventative studies and monitor for unexpected tumor growth acceleration. |
Data Presentation: Efficacy of this compound in Preclinical Animal Models
The following tables summarize quantitative data on the anti-tumor efficacy of 2-ME2 in various animal models.
Table 1: Efficacy of this compound in Mouse Xenograft Models
| Cancer Type | Cell Line | Mouse Strain | Administration Route & Dose | Treatment Duration | Tumor Growth Inhibition (%) | Reference |
| Prostate Cancer | LNCaP | BALB/c nude | Oral gavage, 2-ME2 alone | 4 weeks | 32.1% | [17][18] |
| Prostate Cancer | PC-3 | BALB/c nude | Oral gavage, 2-ME2 alone | 4 weeks | 28.9% | [17][18] |
| Breast Cancer | MDA-MB-435 | nu/nu BALB/c | IP, 150 mg/kg/day | 19 days | No inhibition, potential increase in growth | [5][9] |
| Barrett's Esophageal Adenocarcinoma | OE33 | Nude | Oral gavage, 75 mg/kg/day (prodrug) | 12 days | 60% (prodrug) vs. inconsistent effect with 2-ME2 | [14] |
Table 2: Efficacy of this compound in Orthotopic and Transgenic Animal Models
| Cancer Type | Animal Model | Administration Route & Dose | Treatment Duration | Key Findings | Reference |
| Glioma | 9L Rat Orthotopic | Oral gavage, 60-600 mg/kg/day | Not specified | Dose-dependent inhibition of tumor growth. | [2][4] |
| Breast Cancer | C3(1)/Tag Transgenic Mouse | Oral gavage, 150 mg/kg/day | 6 weeks (late intervention) | ~60% reduction in tumor burden. | [10] |
| Breast Cancer | C3(1)/Tag Transgenic Mouse | Oral gavage, 150 mg/kg/day | From 6 weeks of age (prevention) | Paradoxical increase in tumor multiplicity and growth rate. | [10] |
| Breast Cancer (late-stage) | FVB/N-Tg(MMTV-PyVT) Transgenic Mouse | Oral gavage, 100 mg/kg (3x/week) | 28 days | Inhibition of tumor growth. | [9][12] |
| Breast Cancer (early-stage) | FVB/N-Tg(MMTV-PyVT) Transgenic Mouse | Oral gavage, 100 mg/kg (3x/week) | 28 days | Increased tumor mass and volume. | [9][12] |
| Breast Cancer with Bone Metastasis | 4T1 Murine Metastatic | Not specified, 10, 25, 50 mg/kg/day | 16 days | Dose-dependent inhibition of tumor growth in soft tissue and bone, and osteolysis. Maximum effect at 50 mg/kg/day. | [16][19] |
| Endometriosis | Induced Mouse Model | Oral gavage, 10, 30, 100 mg/kg/day | 4 weeks | Dose-dependent suppression of lesion growth (21%, 41%, and 64% respectively). | [3] |
Experimental Protocols
Below are generalized methodologies for key experiments involving 2-ME2. Researchers should adapt these protocols to their specific experimental design and institutional guidelines.
Protocol 1: Evaluation of 2-ME2 in a Subcutaneous Xenograft Mouse Model
-
Cell Culture: Culture human cancer cells (e.g., MDA-MB-231 for breast cancer, PC-3 for prostate cancer) in appropriate media and conditions.
-
Animal Model: Use immunodeficient mice (e.g., BALB/c nude or SCID), typically 6-8 weeks old.
-
Tumor Cell Implantation:
-
Harvest cancer cells during their logarithmic growth phase.
-
Resuspend cells in a sterile, serum-free medium or a mixture of medium and Matrigel (to enhance tumor take).
-
Inject a specific number of cells (e.g., 1-5 x 10^6) subcutaneously into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Begin monitoring tumor growth 2-3 times per week once tumors become palpable.
-
Use digital calipers to measure the length (L) and width (W) of the tumors.
-
Calculate tumor volume using the formula: Volume = (L x W^2) / 2.
-
-
Randomization and Treatment Initiation:
-
Once tumors reach a predetermined average size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
-
2-ME2 Preparation and Administration:
-
Preparation for Oral Gavage: 2-ME2 can be suspended in a vehicle such as 10% DMSO and 90% sunflower oil.[12] Always prepare fresh on the day of administration.
-
Preparation for Intraperitoneal (IP) Injection: 2-ME2 can be dissolved in a suitable solvent like DMSO and then diluted with saline or another appropriate vehicle.
-
Administration: Administer the prepared 2-ME2 solution or vehicle control to the respective groups at the predetermined dose and schedule (e.g., daily oral gavage).
-
-
Endpoint and Tissue Collection:
-
Continue treatment for the planned duration (e.g., 3-4 weeks) or until tumors in the control group reach a predetermined endpoint size.
-
Euthanize the animals according to institutional guidelines.
-
Excise the tumors, weigh them, and process them for further analysis (e.g., histology, immunohistochemistry, Western blotting).
-
Protocol 2: Intraperitoneal (IP) Injection in Rats
-
Animal Restraint: Securely restrain the rat. A two-person technique is often preferred for safety and accuracy.
-
Injection Site Identification: Locate the lower right quadrant of the abdomen to avoid the cecum (on the left) and the bladder.
-
Aseptic Technique: Disinfect the injection site with 70% ethanol.
-
Needle Insertion: Use an appropriate gauge needle (e.g., 23-25G). Insert the needle at a 15-20 degree angle into the peritoneal cavity.
-
Aspiration: Gently pull back on the plunger to ensure the needle has not entered a blood vessel or organ. If blood or any fluid appears, withdraw the needle and reinject at a different site with a new sterile needle and syringe.
-
Injection: If aspiration is clear, inject the solution slowly.
-
Post-injection Monitoring: Monitor the animal for any signs of distress.
Signaling Pathways and Experimental Workflows
Diagram 1: Dual Mechanism of Action of this compound
References
- 1. Therapeutic Promises of this compound and Its Drug Disposition Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antitumor effect of this compound in a rat orthotopic brain tumor model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Inhibits Hypoxia-Inducible Factor-1α and Suppresses Growth of Lesions in a Mouse Model of Endometriosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. This compound is an estrogen receptor agonist that supports tumor growth in murine xenograft models of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound Is an Estrogen Receptor Agonist That Supports Tumor Growth in Murine Xenograft Models of Breast Canc… [ouci.dntb.gov.ua]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Effect of 2‐methoxyestradiol treatment on early‐ and late‐stage breast cancer progression in a mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Distinct tumor stage-specific inhibitory effects of this compound in a breast cancer mouse model associated with Id-1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of 2‐methoxyestradiol on mammary tumor initiation and progression - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effect of this compound treatment on early- and late-stage breast cancer progression in a mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. A Second Generation this compound Prodrug Is Effective Against Barrett's Adenocarcinoma in a Mouse Xenograft Model - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Phase I Trial of this compound (2ME2, Panzem®) NanoCrystal® Dispersion (NCD®) in Advanced Solid Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound suppresses osteolytic breast cancer tumor progression in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Combination of Quercetin and this compound Enhances Inhibition of Human Prostate Cancer LNCaP and PC-3 Cells Xenograft Tumor Growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Combination of Quercetin and this compound Enhances Inhibition of Human Prostate Cancer LNCaP and PC-3 Cells Xenograft Tumor Growth | PLOS One [journals.plos.org]
- 19. aacrjournals.org [aacrjournals.org]
Technical Support Center: Optimizing Preclinical 2-Methoxyestradiol (2-ME2) Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the translational relevance of their preclinical studies involving 2-Methoxyestradiol (2-ME2).
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common challenges encountered during 2-ME2 experiments, providing practical solutions and theoretical background.
1. Formulation and Administration
-
Q: My 2-ME2 is poorly soluble in aqueous solutions for in vivo studies. How can I improve its solubility and delivery?
A: This is a primary challenge with 2-ME2. Due to its hydrophobic nature, specialized formulations are necessary for effective in vivo administration. Standard aqueous solutions will lead to precipitation and low bioavailability. Consider the following approaches:
-
Nanocrystal Dispersions: Milling 2-ME2 into nanoparticles significantly increases the surface area for dissolution, leading to improved oral bioavailability.[1] This is a common and effective strategy.
-
Liposomal Formulations: Encapsulating 2-ME2 within liposomes can enhance its solubility and alter its pharmacokinetic profile, potentially increasing drug accumulation in tumor tissues.
-
Prodrugs: Chemical modification of 2-ME2 to create more soluble prodrugs that are converted to the active compound in vivo can dramatically improve bioavailability. For example, a disulfamate ester of 2-ME2 has shown significantly higher oral bioavailability compared to the parent compound.
-
Co-solvents and Surfactants: For intraperitoneal or intravenous injections, 2-ME2 can be dissolved in organic solvents like DMSO or ethanol, and then diluted in a vehicle containing surfactants such as Cremophor EL or Tween 80. However, be mindful of potential vehicle-induced toxicity.
-
-
Q: I'm observing high variability in my in vivo efficacy studies with orally administered 2-ME2. What could be the cause and how can I mitigate it?
A: High variability is often linked to the poor and inconsistent oral absorption of 2-ME2. Several factors can contribute to this:
-
Inadequate Formulation: As mentioned above, a simple suspension of 2-ME2 will likely result in variable absorption. Employing a robust formulation like a nanocrystal dispersion is crucial.
-
First-Pass Metabolism: 2-ME2 undergoes extensive first-pass metabolism, primarily through glucuronidation in the liver and intestines. This can significantly reduce the amount of active drug reaching systemic circulation and can vary between individual animals.
-
Dosing Regimen: The timing of administration relative to the animal's light/dark and feeding cycles can influence gastrointestinal transit time and absorption. Standardizing the dosing time is important.
-
Gavage Technique: Improper oral gavage technique can lead to dosing errors or stress in the animals, which can affect physiological parameters and drug absorption. Ensure all personnel are properly trained.
Troubleshooting Steps:
-
Optimize Formulation: Switch to a formulation known to improve bioavailability, such as a nanocrystal dispersion.
-
Consider Alternative Routes: If oral administration proves too variable, consider intraperitoneal (IP) or subcutaneous (SC) injection, which bypass first-pass metabolism. However, be aware that this will alter the pharmacokinetic profile.
-
Pharmacokinetic Studies: Conduct a pilot pharmacokinetic study to determine the Cmax, Tmax, and overall exposure (AUC) of your formulation in the chosen animal model. This will help you understand the absorption kinetics and variability.
-
2. Efficacy and Dosing
-
Q: What is a typical effective dose range for 2-ME2 in preclinical cancer models?
A: The effective dose of 2-ME2 can vary significantly depending on the cancer model, animal species, administration route, and formulation. Generally, due to its low oral bioavailability, higher doses are required for oral administration compared to parenteral routes. Refer to the data in Table 2 for specific examples. For instance, in a mouse model of endometriosis, oral gavage of 10, 30, and 100 mg/kg of a 2-ME2 nanocrystal dispersion resulted in a dose-dependent suppression of lesion growth. In some breast cancer xenograft models, oral doses up to 150 mg/kg/day have been used.
-
Q: I am not observing the expected anti-tumor effect in my in vivo model. What are some potential reasons?
A: A lack of efficacy can stem from several factors:
-
Insufficient Drug Exposure: This is the most common reason. The administered dose, even if high, may not be achieving therapeutic concentrations in the plasma or at the tumor site due to poor bioavailability and rapid metabolism. It is crucial to correlate efficacy studies with pharmacokinetic data.
-
Tumor Model Resistance: The specific cancer cell line or tumor model may be inherently resistant to the mechanisms of action of 2-ME2.
-
Study Duration and Endpoint: The duration of the study may be too short to observe a significant effect, especially for a cytostatic agent. The chosen endpoints (e.g., tumor volume) may not fully capture the biological activity of 2-ME2 (e.g., anti-angiogenic effects).
-
Estrogenic Effects: In some estrogen receptor-positive (ER+) breast cancer models, 2-ME2 has been reported to have estrogenic effects at certain concentrations, potentially promoting tumor growth.
Troubleshooting Steps:
-
Verify Drug Exposure: Measure plasma and/or tumor concentrations of 2-ME2 to ensure adequate exposure is being achieved.
-
In Vitro Sensitivity Testing: Confirm the sensitivity of your cancer cell line to 2-ME2 in vitro before proceeding with expensive and time-consuming in vivo studies.
-
Pharmacodynamic Markers: Assess pharmacodynamic markers in the tumor tissue to confirm target engagement. For example, you could measure the expression of HIF-1α or markers of apoptosis.
-
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound in Rodents
| Formulation/Route | Species | Dose | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Bioavailability (%) | Reference |
| Oral Suspension | Mouse | 100 mg/kg | ~100 | 1-2 | - | Low | [1] |
| Intravenous | Mouse | 0.025-0.3 mg/kg | - | - | Dose-proportional | 100% | [1] |
| Oral Suspension | Rat | 10 mg/kg | Not Detected | - | - | Very Low | |
| 2-ME2-bis-sulfamate (Oral) | Rat | 10 mg/kg | - | - | - | 85% | |
| Nanocrystal Dispersion (Oral) | Human | 1000 mg (q6h) | ~10-20 (steady state trough) | - | - | ~3-4% | [1] |
Note: This table represents a summary of available data. " - " indicates data not reported in the cited sources. Pharmacokinetic parameters can be highly variable depending on the specific experimental conditions.
Table 2: Effective Doses of this compound in Preclinical Cancer Models
| Cancer Model | Animal Model | Formulation/Route | Dose Regimen | Outcome | Reference |
| Endometriosis-like lesions | Mouse | Nanocrystal Dispersion (Oral Gavage) | 10, 30, 100 mg/kg/day | Dose-dependent suppression of lesion growth | |
| Multiple Myeloma Xenograft | SCID Mouse | Liposomal 2-ME2 (IP) | 150 mg/kg/day for 2 weeks | Suppression of tumor growth | |
| ER-negative Breast Cancer (MDA-MB-435) | nu/nu BALB/c Mouse | Oral | 15-150 mg/kg | No anti-tumor efficacy | [2][3] |
| ER-positive Breast Cancer (MCF7) | nu/nu BALB/c Mouse | Oral | 50 mg/kg/day | Supported tumor growth | [2][3] |
| Breast Cancer (C3(1)/Tag transgenic) | Mouse | Oral Gavage in 0.5% methylcellulose | 150 mg/kg/day | Significant reduction in tumor growth and multiplicity | [4] |
| Choroidal Neovascularization | C57BL/6J Mouse | Oral | 30, 50, 75 mg/kg/day | Dose-dependent decrease in CNV | [5] |
Experimental Protocols
1. Protocol for Preparation of 2-ME2 Nanocrystal Dispersion for Animal Studies
This protocol is a general guideline and may require optimization based on specific equipment and desired particle size.
-
Materials:
-
This compound (2-ME2) powder
-
Stabilizer solution (e.g., hydroxypropyl methylcellulose (HPMC) in sterile water)
-
High-pressure homogenizer or wet media mill
-
Particle size analyzer
-
-
Procedure:
-
Prepare a pre-suspension of 2-ME2 in the stabilizer solution. The concentration of 2-ME2 and stabilizer will need to be optimized.
-
Homogenize the pre-suspension using a high-pressure homogenizer or mill the suspension using a wet media mill with milling media (e.g., zirconium oxide beads).
-
Continue the homogenization or milling process for a sufficient time to achieve the desired particle size distribution (typically in the nanometer range).
-
Monitor the particle size periodically using a particle size analyzer.
-
Once the desired particle size is reached, collect the nanosuspension.
-
The final formulation can be administered directly by oral gavage or further processed (e.g., lyophilized) for storage.
-
2. Protocol for Oral Gavage Administration of 2-ME2 in Mice
-
Materials:
-
2-ME2 formulation
-
Appropriately sized gavage needle (typically 20-22 gauge for adult mice)
-
Syringe
-
-
Procedure:
-
Accurately weigh the mouse to determine the correct dosing volume.
-
Gently restrain the mouse, ensuring the head and body are in a straight line to facilitate passage of the gavage needle.
-
Measure the gavage needle from the tip of the mouse's nose to the last rib to estimate the insertion depth.
-
Insert the gavage needle into the side of the mouth, advancing it gently along the roof of the mouth towards the esophagus. The mouse should swallow the needle. Do not force the needle.
-
Once the needle is in the esophagus, slowly administer the 2-ME2 formulation.
-
Gently remove the gavage needle.
-
Monitor the mouse for any signs of distress after the procedure.
-
Mandatory Visualizations
Signaling Pathways
Caption: 2-ME2 disrupts microtubule dynamics, leading to mitotic arrest and apoptosis.
Caption: 2-ME2 inhibits HIF-1α, a key regulator of angiogenesis.
Caption: 2-ME2 induces apoptosis through multiple signaling pathways.
Experimental Workflow
References
- 1. Therapeutic Promises of this compound and Its Drug Disposition Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. This compound is an estrogen receptor agonist that supports tumor growth in murine xenograft models of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Antiangiogenic effect of oral this compound on choroidal neovascularization in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Statistical Analysis for 2-Methoxyestradiol (2-ME2) Research
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific statistical analysis issues encountered during 2-Methoxyestradiol (2-ME2) experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common statistical tests used for analyzing in vitro 2-ME2 research data?
A1: The choice of statistical test depends on the experimental design and the type of data collected. For in vitro studies on 2-ME2, which often involve comparing treatment groups to a control, the following tests are frequently used:
-
Student's t-test: Used to compare the means of two groups (e.g., control vs. a single dose of 2-ME2).
-
Analysis of Variance (ANOVA): Used to compare the means of three or more groups (e.g., control vs. multiple doses of 2-ME2).[1][2] If the ANOVA result is significant, post-hoc tests (like Tukey's or Bonferroni's) are performed to identify which specific groups differ.[3]
-
Non-parametric tests (e.g., Mann-Whitney U test, Kruskal-Wallis test): These are used as alternatives to the t-test and ANOVA, respectively, when the data does not meet the assumption of normal distribution.[3][4][5]
-
Chi-square or Fisher's exact test: Used for categorical data, such as comparing the percentage of apoptotic cells between different treatment groups.[1]
Q2: How should I determine if my data is normally distributed before choosing a statistical test?
A2: It is crucial to test for normality to decide between parametric (like t-test, ANOVA) and non-parametric tests.[3] Common methods include:
-
Visual Inspection: Histograms and Q-Q (quantile-quantile) plots can provide a visual indication of a normal distribution.
-
Normality Tests: Statistical tests like the Shapiro-Wilk test or the Kolmogorov-Smirnov test can be used to formally assess normality.[3] A p-value less than 0.05 from these tests typically suggests that the data is not normally distributed.
Q3: What is the significance of determining the IC50 value and how is it calculated?
A3: The half-maximal inhibitory concentration (IC50) is a measure of the potency of 2-ME2; it indicates the concentration required to inhibit a biological process (like cell proliferation) by 50%. It is a critical parameter for comparing the efficacy of 2-ME2 across different cell lines or experimental conditions.
Calculation is typically performed using non-linear regression analysis to fit the dose-response data to a sigmoidal curve (e.g., a four-parameter logistic model).[6][7] This approach is preferred over simple linear interpolation as it models the entire dose-response relationship.[6]
Troubleshooting Guides
Issue 1: Handling Outliers in Experimental Data
Q: I have a data point in my cell viability assay that looks like an outlier. Should I remove it?
A: Outliers can significantly affect statistical analysis, especially measures like the mean.[8] Before removing a data point, you should follow a systematic approach to determine if it's an experimental error or a true biological variation.[9]
Troubleshooting Steps:
-
Verify the Data: Check for data entry or measurement errors.
-
Visualize the Data: Use box plots or scatter plots to visually identify extreme values.[9][10]
-
Statistical Detection: Use formal tests like the Interquartile Range (IQR) method or Z-scores to objectively identify outliers.[11]
-
Decide on a Handling Strategy: Based on the nature of the outlier, choose an appropriate method. Simple removal is only recommended if a clear experimental error is identified.[8][10] Other robust methods may be more appropriate.[9]
Issue 2: Analyzing Dose-Response Curves
Q: My dose-response data for 2-ME2 doesn't form a perfect sigmoidal curve. How do I analyze it?
A: It's common for biological data to have variability. A less-than-perfect curve can result from insufficient concentration range, data scatter, or complex biological responses.
Troubleshooting Steps:
-
Check Concentration Range: Ensure your tested concentrations are spaced out enough to define the top and bottom plateaus of the curve. It is recommended to use 5-10 concentrations.[6]
-
Use Non-Linear Regression: This is the standard method for fitting dose-response curves.[6] Software like GraphPad Prism or packages in R can fit the data to various models (e.g., four-parameter log-logistic) and provide goodness-of-fit statistics.
-
Evaluate Goodness-of-Fit: Check metrics like R-squared, but also visually inspect the fitted curve to ensure it accurately represents the data trend.
-
Consider Data Transformation: Applying a logarithmic transformation to your concentration values (X-axis) can help in visualizing and fitting the data, especially when concentrations increase exponentially.[6]
Data Presentation & Experimental Protocols
For clarity and reproducibility, experimental data and protocols should be meticulously documented.
Table 1: Example Data from a 2-ME2 Cell Viability (MTS) Assay
| 2-ME2 Concentration (µM) | Replicate 1 (% Viability) | Replicate 2 (% Viability) | Replicate 3 (% Viability) | Mean % Viability | Standard Deviation (SD) |
| 0 (Control) | 100.0 | 102.1 | 98.5 | 100.2 | 1.81 |
| 1 | 95.2 | 93.8 | 96.1 | 95.0 | 1.17 |
| 2 | 81.5 | 84.0 | 82.3 | 82.6 | 1.27 |
| 5 | 52.3 | 49.8 | 55.1 | 52.4 | 2.65 |
| 10 | 25.6 | 28.1 | 24.9 | 26.2 | 1.67 |
| 20 | 10.2 | 11.5 | 9.8 | 10.5 | 0.89 |
Protocol 1: Cell Viability (MTS) Assay
-
Cell Seeding: Plate cells (e.g., MCF-7 or PC-3) in a 96-well plate at a density of 5 x 10³ cells/well and allow them to attach overnight.[12]
-
Treatment: Treat cells with serial dilutions of 2-ME2 (e.g., 0 to 20 µM) for the desired time period (e.g., 48 hours).[13] Include a vehicle-only control group.
-
MTS Reagent Addition: After incubation, add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 490-570 nm using a microplate reader.[12]
-
Data Analysis: Express the absorbance values as a percentage of the vehicle-treated control. Calculate the mean and standard deviation for each concentration. Use non-linear regression to determine the IC50 value.
Table 2: Example Data from a 2-ME2 Apoptosis Assay (Annexin V/PI Staining)
| 2-ME2 Concentration (µM) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) | % Total Apoptotic Cells |
| 0 (Control) | 3.1 | 1.5 | 4.6 |
| 5 | 15.9 | 5.2 | 21.1 |
| 10 | 24.5 | 10.3 | 34.8 |
Protocol 2: Apoptosis Detection by Flow Cytometry
-
Cell Treatment: Culture and treat cells with the desired concentrations of 2-ME2 for the specified duration (e.g., 24-72 hours).[13]
-
Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) according to the kit manufacturer's protocol. Incubate in the dark for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic). Use a Chi-square test or ANOVA to compare the percentage of apoptotic cells between groups.
Signaling Pathway Considerations
2-ME2 is known to induce apoptosis through multiple signaling pathways, often involving the mitochondria (the intrinsic pathway).[14][15] Statistical analysis may involve quantifying changes in the expression or phosphorylation of key proteins in these pathways.
References
- 1. onlinespss.com [onlinespss.com]
- 2. This compound, an Endogenous 17β-Estradiol Metabolite, Induces Antimitogenic and Apoptotic Actions in Oligodendroglial Precursor Cells and Triggers Endoreduplication via the p53 Pathway [mdpi.com]
- 3. Life Cycle [elifecycle.org]
- 4. Evaluation of this compound serum levels as a potential prognostic marker in malignant melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Mediates Apoptosis Through Caspase-Dependent and Independent Mechanisms in Ovarian Cancer Cells But Not in Normal Counterparts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. How Do I Perform a Dose-Response Experiment? - FAQ 2188 - GraphPad [graphpad.com]
- 7. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 8. analyticsvidhya.com [analyticsvidhya.com]
- 9. Taming outliers in biomedical research: A handy guide | Editage Insights [editage.com]
- 10. book.datascience.appliedhealthinformatics.com [book.datascience.appliedhealthinformatics.com]
- 11. What are some techniques for handling outliers in healthcare data? - Massed Compute [massedcompute.com]
- 12. Development and In Vitro Evaluation of this compound Loaded Polymeric Micelles for Enhancing Anticancer Activities in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound inhibits the malignant behavior of triple negative breast cancer cells by altering their miRNome - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Mechanism of action of this compound: new developments - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
2-Methoxyestradiol vs. Estradiol: A Comparative Guide to Biological Activities
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of 2-Methoxyestradiol (2-ME2), an endogenous metabolite of estradiol, and its parent compound, 17β-estradiol (E2). While structurally similar, these molecules exhibit profoundly different effects on cellular processes, positioning 2-ME2 as a compound of interest for therapeutic development, particularly in oncology.
Core Biological Dissimilarities
Estradiol is the primary female sex hormone, responsible for regulating the menstrual cycle and the development of secondary sexual characteristics.[1][2] It primarily functions by binding to and activating estrogen receptors (ERα and ERβ), which in turn modulate the expression of a wide array of genes.[3][4][5] This signaling is crucial for the development and maintenance of female reproductive tissues.[1]
In stark contrast, this compound is a natural metabolite of estradiol that possesses minimal estrogenic activity.[6][7] Its affinity for both ERα and ERβ is significantly lower than that of estradiol.[7][8] Instead, 2-ME2's biological activities are largely independent of these receptors and are characterized by potent anti-proliferative and anti-angiogenic effects.[6][9][10]
Quantitative Data Comparison
The differing biological activities of 2-ME2 and E2 are reflected in their receptor binding affinities and their effects on cell proliferation.
Table 1: Comparison of Estrogen Receptor Binding Affinity
| Compound | Receptor | Ki (nM) | Relative Affinity vs. Estradiol |
| Estradiol (E2) | ERα | ~0.04 | 1 |
| ERβ | ~0.13 | 1 | |
| This compound (2-ME2) | ERα | 21 | ~500-fold lower |
| ERβ | 417 | ~3200-fold lower |
Data compiled from studies on recombinant human ER proteins.[8]
Table 2: In Vitro Anti-proliferative Activity of this compound
| Cell Line | Cancer Type | ER Status | IC50 (µM) |
| MCF-7 | Breast | ERα+/ERβ+ | 1.5 |
| MDA-MB-231 | Breast | ER-negative | 1.1 |
| MDA-MB-435 | Breast | ER-negative | 1.3 |
| Lewis Lung Carcinoma | Lung | Not Specified | 3.0 |
IC50 values represent the concentration of 2-ME2 required to inhibit cell proliferation by 50% after a 48-hour exposure.[8][11] Notably, the anti-proliferative effects of 2-ME2 are observed in both estrogen-responsive and estrogen-independent cell lines.[8][10]
Signaling Pathways and Mechanisms of Action
The distinct biological outcomes of E2 and 2-ME2 are a direct result of their engagement with different cellular signaling pathways.
Estradiol (E2) Signaling: E2 primarily acts through the classical genomic pathway. After diffusing into a cell, it binds to ERα or ERβ. This complex then translocates to the nucleus, dimerizes, and binds to Estrogen Response Elements (EREs) on DNA, initiating the transcription of target genes that often promote cell growth and proliferation.[4][5] E2 can also initiate more rapid, non-genomic signaling from membrane-associated estrogen receptors.[3][5]
Caption: Classical genomic signaling pathway of Estradiol (E2).
This compound (2-ME2) Mechanism of Action: 2-ME2 exerts its effects through mechanisms independent of classical estrogen receptors.[7][10] Its primary actions include:
-
Microtubule Disruption: 2-ME2 binds to the colchicine-binding site on tubulin, inhibiting microtubule polymerization. This leads to a G2/M phase cell cycle arrest and ultimately induces apoptosis (programmed cell death).[12][13][14]
-
Anti-angiogenesis: 2-ME2 is a potent inhibitor of angiogenesis, the formation of new blood vessels required for tumor growth.[6][15] It achieves this by destabilizing Hypoxia-Inducible Factor 1-alpha (HIF-1α), a key transcription factor that regulates pro-angiogenic genes like VEGF.[9][12] It also upregulates the production of anti-angiogenic factors.[16]
Caption: Key mechanisms of action for this compound (2-ME2).
Experimental Protocols
The following are generalized protocols for key assays used to compare the biological activities of 2-ME2 and E2.
1. Cell Proliferation Assay (e.g., MTT or WST-1 Assay)
This assay measures the metabolic activity of cells, which is proportional to the number of viable, proliferating cells.
-
Cell Seeding: Plate cells (e.g., MCF-7, MDA-MB-231) in a 96-well plate at a density of 5,000-10,000 cells/well. Allow cells to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment: Prepare serial dilutions of 2-ME2 and E2 in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include vehicle-only wells as a control.
-
Incubation: Incubate the plate for the desired time period (e.g., 48-72 hours).
-
Reagent Addition: Add 10 µL of MTT (5 mg/mL) or WST-1 reagent to each well and incubate for 2-4 hours. Living cells will reduce the tetrazolium salt to a colored formazan product.
-
Measurement: If using MTT, add 100 µL of solubilization solution (e.g., DMSO) to each well. Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control and plot the results as percent inhibition versus compound concentration. Calculate the IC50 value using non-linear regression analysis.
Caption: General workflow for a cell proliferation assay.
2. Endothelial Cell Tube Formation Assay (In Vitro Angiogenesis)
This assay assesses the ability of endothelial cells to form capillary-like structures, a key step in angiogenesis.
-
Plate Coating: Thaw a basement membrane matrix extract (e.g., Matrigel®) on ice. Pipette 50 µL of the cold liquid matrix into each well of a pre-chilled 96-well plate, ensuring the entire surface is covered.
-
Gel Formation: Incubate the plate at 37°C for 30-60 minutes to allow the matrix to solidify into a gel.
-
Cell Preparation: Harvest endothelial cells (e.g., HUVECs) and resuspend them in basal medium containing the test compounds (2-ME2, E2, or vehicle control).
-
Cell Seeding: Seed the endothelial cells onto the solidified matrix at a density of 1.0-2.0 x 10^4 cells per well.
-
Incubation: Incubate the plate for 4-18 hours at 37°C. Monitor for the formation of tube-like structures.
-
Imaging and Analysis: Capture images of the tube network using a microscope. Quantify angiogenesis by measuring parameters such as the total tube length, number of junctions, and number of loops using image analysis software (e.g., ImageJ with an angiogenesis plugin). Compare the results from compound-treated wells to the vehicle control.
Conclusion
While this compound is a direct metabolite of Estradiol, its biological activities are markedly different and often opposing. E2 is a potent hormone that promotes proliferation in estrogen-dependent tissues through receptor-mediated gene transcription.[17][18][19] In contrast, 2-ME2 is a non-estrogenic molecule that exhibits significant anti-proliferative and anti-angiogenic properties through ER-independent mechanisms, primarily by disrupting microtubule function and inhibiting the HIF-1α pathway.[9][10][20] This clear divergence in function underscores the potential of 2-ME2 as a therapeutic candidate for cancer and other diseases characterized by excessive cell proliferation and angiogenesis.[21][22]
References
- 1. Estradiol - Wikipedia [en.wikipedia.org]
- 2. news-medical.net [news-medical.net]
- 3. academic.oup.com [academic.oup.com]
- 4. Estrogen Signaling Multiple Pathways to Impact Gene Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 5. KEGG PATHWAY: Estrogen signaling pathway - Homo sapiens (human) [kegg.jp]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. This compound, a promising anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Mechanism of action of this compound: new developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound inhibits proliferation and induces apoptosis independently of estrogen receptors alpha and beta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. 2ME2 inhibits tumor growth and angiogenesis by disrupting microtubules and dysregulating HIF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Therapeutic Promises of this compound and Its Drug Disposition Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound Is an Estrogen Receptor Agonist That Supports Tumor Growth in Murine Xenograft Models of Breast Cancer | Clinical Cancer Research | American Association for Cancer Research [aacrjournals.org]
- 15. go.drugbank.com [go.drugbank.com]
- 16. aacrjournals.org [aacrjournals.org]
- 17. Estradiol Vs Estrogen: Whatâs the Difference? [rupahealth.com]
- 18. Pharmacokinetics of estradiol - Wikipedia [en.wikipedia.org]
- 19. go.drugbank.com [go.drugbank.com]
- 20. New insights into this compound, a promising antiangiogenic and antitumor agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. This compound--biology and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. This compound: An endogenous antiangiogenic and antiproliferative drug candidate - ProQuest [proquest.com]
Comparing the anti-angiogenic potency of 2-Methoxyestradiol to other inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-angiogenic potency of 2-Methoxyestradiol (2-ME2) against other notable angiogenesis inhibitors. The information is supported by experimental data, detailed methodologies for key assays, and visualizations of relevant biological pathways and workflows to aid in research and development.
Executive Summary
This compound, an endogenous metabolite of estradiol, has demonstrated significant anti-angiogenic and anti-tumor properties.[1][2][3] Its primary mechanisms of action involve the disruption of microtubule polymerization and the downregulation of Hypoxia-Inducible Factor-1α (HIF-1α), a critical transcription factor in the angiogenic process.[2] This guide presents a comparative analysis of 2-ME2's efficacy against other classes of angiogenesis inhibitors, including microtubule-targeting agents, fumagillin analogues, and tyrosine kinase inhibitors. While direct head-to-head studies across a wide range of inhibitors are limited, this guide synthesizes available data to provide a comprehensive overview.
Data Presentation: Comparative Anti-Angiogenic Activity
The following tables summarize the quantitative data on the inhibitory effects of 2-ME2 and other selected angiogenesis inhibitors on key processes of angiogenesis, such as endothelial cell proliferation and tube formation. It is important to note that the data presented is compiled from various studies, and direct comparison of absolute values should be made with caution due to potential variations in experimental conditions.
Table 1: Inhibition of Endothelial Cell Proliferation
| Compound | Class | Cell Line | IC50 (µM) | Citation |
| This compound (2-ME2) | Microtubule Inhibitor | HUVEC | ~1.0-10 | [4] |
| 2-MeOE2 bis-sulfamate (STX140) | 2-ME2 Analog | HUVEC | 0.05 | [4] |
| 2-EtE2 sulfamate | 2-ME2 Analog | HUVEC | 0.01 | [4] |
| Paclitaxel | Microtubule Inhibitor | HUVEC | 0.001-0.005 | [5] |
| Vincristine | Microtubule Inhibitor | Endothelial Cells | Not specified | [5] |
| Vinblastine | Microtubule Inhibitor | Endothelial Cells | Not specified | [5] |
| Colchicine | Microtubule Inhibitor | Endothelial Cells | Not specified | [5] |
| TNP-470 | Fumagillin Analog | Angiosarcoma | Not specified (68% tumor reduction) | [6] |
| Sunitinib | Tyrosine Kinase Inhibitor | HUVEC | Not specified | [7][8] |
| Axitinib | Tyrosine Kinase Inhibitor | HUVEC | Not specified | [7][8] |
Table 2: Inhibition of In Vitro Angiogenesis (Tube Formation)
| Compound | Class | Assay Conditions | Inhibition | Citation |
| This compound (2-ME2) | Microtubule Inhibitor | Co-culture with fibroblasts (1.0 µM) | Small reduction | [4] |
| 2-MeOE2 bis-sulfamate (STX140) | 2-ME2 Analog | Co-culture with fibroblasts (0.1 µM) | Almost complete abolishment | [4] |
| 2-EtE2 sulfamate | 2-ME2 Analog | Co-culture with fibroblasts (0.1 µM) | Almost complete abolishment | [4] |
| Cytoskeletal-disrupting agents (general) | Microtubule Inhibitors | In vitro angiogenesis assay | High potency | [5] |
| DNA-damaging agents (Bleomycin, Mitomycin C) | DNA Damaging Agents | In vitro angiogenesis assay | Lower potency than microtubule inhibitors | [5] |
Experimental Protocols
Detailed methodologies for key in vitro anti-angiogenesis assays are provided below.
Endothelial Cell Tube Formation Assay
This assay assesses the ability of endothelial cells to form capillary-like structures (tubes) on a basement membrane matrix.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Basement Membrane Extract (BME), such as Matrigel®
-
Endothelial Cell Growth Medium
-
96-well culture plates
-
Test compounds (e.g., 2-ME2, other inhibitors)
-
Calcein AM (for fluorescent visualization, optional)
Protocol:
-
Thaw BME on ice overnight.
-
Coat the wells of a pre-chilled 96-well plate with a thin layer of BME.
-
Incubate the plate at 37°C for 30-60 minutes to allow the BME to solidify.
-
Harvest HUVECs and resuspend them in endothelial cell growth medium containing the desired concentrations of the test compounds.
-
Seed the HUVEC suspension onto the solidified BME.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours.
-
Observe and quantify tube formation using a microscope. For quantitative analysis, parameters such as the number of branch points and total tube length can be measured using imaging software.
Endothelial Cell Migration Assay (Wound Healing/Scratch Assay)
This assay measures the ability of endothelial cells to migrate and close a "wound" created in a confluent cell monolayer.
Materials:
-
HUVECs
-
Endothelial Cell Growth Medium
-
6-well or 12-well culture plates
-
Pipette tip or a specialized scratch tool
-
Test compounds
Protocol:
-
Seed HUVECs in a culture plate and grow until they form a confluent monolayer.
-
Create a "scratch" or a cell-free gap in the monolayer using a sterile pipette tip.
-
Wash the wells with PBS to remove detached cells.
-
Replace the medium with fresh medium containing the test compounds at various concentrations.
-
Capture images of the wound at time 0 and at regular intervals (e.g., every 6-12 hours) using a microscope.
-
Quantify the rate of wound closure by measuring the change in the width of the cell-free area over time.
Rat Aortic Ring Assay
This ex vivo assay provides a more complex model of angiogenesis, involving the sprouting of new vessels from a piece of tissue.
Materials:
-
Thoracic aorta from a rat
-
Serum-free culture medium
-
Collagen gel or Matrigel®
-
48-well culture plates
-
Test compounds
Protocol:
-
Aseptically dissect the thoracic aorta from a sacrificed rat and clean it of surrounding connective tissue.
-
Cut the aorta into 1-2 mm thick rings.
-
Embed the aortic rings in a layer of collagen gel or Matrigel® at the bottom of a 48-well plate.
-
Allow the gel to polymerize at 37°C.
-
Add culture medium containing the test compounds to each well.
-
Incubate the plate at 37°C and monitor for the outgrowth of microvessels from the aortic rings over several days.
-
Quantify the extent of vessel sprouting by measuring the length and number of new vessels.
Mandatory Visualizations
Signaling Pathway of this compound in Angiogenesis Inhibition
Caption: Signaling pathway of this compound's anti-angiogenic effects.
General Experimental Workflow for In Vitro Anti-Angiogenesis Assays
Caption: General workflow for in vitro anti-angiogenesis screening.
Logical Relationship of 2-ME2's Dual Action
Caption: Dual mechanism of action of this compound in cancer therapy.
References
- 1. This compound: an endogenous antiangiogenic and antiproliferative drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2ME2 inhibits tumor growth and angiogenesis by disrupting microtubules and dysregulating HIF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New insights into this compound, a promising antiangiogenic and antitumor agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of in vitro angiogenesis by 2-methoxy- and 2-ethyl-estrogen sulfamates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A comparative study on the anti-angiogenic effects of DNA-damaging and cytoskeletal-disrupting agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The antiangiogenic agents TNP-470 and this compound inhibit the growth of angiosarcoma in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Inhibiting Endothelial Cell Function in Normal and Tumor Angiogenesis Using BMP Type I Receptor Macrocyclic Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Validating HIF-1α as the Primary Target of 2-Methoxyestradiol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 2-Methoxyestradiol (2-ME2) as a Hypoxia-Inducible Factor-1α (HIF-1α) inhibitor, supported by experimental data. It details the methodologies for key experiments and visualizes the relevant biological pathways and workflows.
Executive Summary
This compound (2-ME2), a naturally occurring metabolite of estradiol, has garnered significant attention as a promising anti-cancer agent.[1][2] Its primary mechanism of action is attributed to the inhibition of HIF-1α, a master regulator of the cellular response to hypoxia and a key driver of tumor progression and angiogenesis.[3][4][5] This guide delves into the experimental evidence validating HIF-1α as the principal target of 2-ME2 and compares its efficacy with other therapeutic agents.
Mechanism of Action: 2-ME2 and HIF-1α Inhibition
Under hypoxic conditions, characteristic of the tumor microenvironment, HIF-1α stabilization and subsequent translocation to the nucleus are critical for tumor survival.[6] HIF-1α dimerizes with HIF-1β and binds to Hypoxia Response Elements (HREs) in the promoter regions of target genes, activating the transcription of proteins involved in angiogenesis, glucose metabolism, and cell survival.[7][8][9]
2-ME2 disrupts this pathway primarily by interfering with microtubule polymerization.[10][11] This disruption is thought to inhibit the translation of HIF-1α mRNA into protein, rather than affecting protein stability or degradation.[10] The reduction in HIF-1α levels leads to the downregulation of its target genes, such as Vascular Endothelial Growth Factor (VEGF), Glucose Transporter 1 (GLUT1), and Heme Oxygenase 1 (HO-1), thereby exerting its anti-proliferative and anti-angiogenic effects.[1][12][13]
Comparative Performance Data
The following tables summarize quantitative data from various studies, comparing the effects of 2-ME2 on HIF-1α expression, cancer cell viability, and its performance against other chemotherapeutic agents.
Table 1: Effect of 2-ME2 on HIF-1α and Target Gene Expression
| Cell Line | Treatment | Concentration | Effect on HIF-1α Protein | Effect on VEGF mRNA | Effect on GLUT1 mRNA | Reference |
| Head and Neck Squamous Cell Carcinoma (UM-SCC) | 2-ME2 | 1-10 µM | Dose-dependent decrease in nuclear HIF-1α activity | Significant decrease in secreted VEGF | Not Reported | [3] |
| Lung Cancer (A549) | 2-ME2 (under hypoxia) | 10 µM | Significant decrease | Not Reported | Not Reported | [14] |
| Acute Myeloid Leukemia (AML) | 2-ME2 | Dose-dependent | Dose-dependent decrease | Dose-dependent decrease | Dose-dependent decrease | [1][13] |
| Endometriosis (mouse model) | 2-ME2 | Systemic treatment | Strong suppression | Reduced mRNA expression | Reduced mRNA expression | [12] |
Table 2: Comparative Cytotoxicity of 2-ME2
| Cell Line | Compound | IC50 / Effect | Reference |
| Head and Neck Squamous Cell Carcinoma (UM-SCC) | 2-ME2 | 0.5 - 10 µM range (antiproliferative and cytotoxic) | [15] |
| Acute Myeloid Leukemia (AML) | 2-ME2 | Higher sensitivity compared to Cytarabine at the same concentration | [1] |
| Chronic Myelocytic Leukemia (K-562) | 2-ME2 | Higher sensitivity compared to Dasatinib | [2] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Western Blot Analysis for HIF-1α
This protocol is essential for quantifying the levels of HIF-1α protein in cell lysates.
1. Cell Culture and Treatment:
-
Culture selected cancer cell lines (e.g., HeLa, HEK293) in appropriate media.[16]
-
To induce HIF-1α expression, incubate cells under hypoxic conditions (e.g., 1% O2) or treat with hypoxia mimetics like cobalt chloride (CoCl2) or desferrioxamine (DFO).[17]
-
Treat cells with varying concentrations of 2-ME2 for a specified duration (e.g., 24-48 hours).
2. Protein Extraction:
-
Due to the rapid degradation of HIF-1α in the presence of oxygen, perform cell lysis quickly, preferably on ice or in a hypoxic chamber.[17][18]
-
Use a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[16] For enhanced stability, cobalt chloride can be added to the homogenization buffer.[19]
-
Centrifuge the lysate to pellet cell debris and collect the supernatant containing the protein.
-
Determine the protein concentration using a standard assay like the BCA or Bradford assay.[18]
3. SDS-PAGE and Electrotransfer:
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins based on molecular weight using SDS-polyacrylamide gel electrophoresis (SDS-PAGE). For the large HIF-1α protein (~93 kDa), a lower percentage gel (e.g., 7.5-8%) is recommended.[18][20]
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.[20]
4. Immunoblotting:
-
Block the membrane with a blocking agent (e.g., 5% non-fat dry milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for HIF-1α overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.[16]
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay used to assess cell metabolic activity as a measure of cell viability.
1. Cell Seeding and Treatment:
-
Seed cells in a 96-well plate at a predetermined density.
-
Allow cells to adhere overnight.
-
Treat cells with various concentrations of 2-ME2 or other compounds for the desired time period.
2. MTT Incubation:
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well at a final concentration of 0.5 mg/mL.[21]
-
Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by metabolically active cells.[21][22]
3. Solubilization and Absorbance Measurement:
-
Add a solubilization solution (e.g., SDS in HCl or DMSO) to dissolve the formazan crystals.[21][23]
-
Shake the plate to ensure complete dissolution.
-
Measure the absorbance of the solution at a wavelength between 550 and 600 nm using a microplate reader.[21] The absorbance is directly proportional to the number of viable cells.
Luciferase Reporter Assay for HIF-1α Transcriptional Activity
This assay measures the transcriptional activity of HIF-1α by quantifying the expression of a reporter gene under the control of HREs.
1. Transfection:
-
Co-transfect cells with a reporter plasmid containing a luciferase gene driven by a promoter with multiple HREs (e.g., pGL4.42) and a control plasmid with a constitutively expressed reporter (e.g., Renilla luciferase) for normalization.[24]
2. Cell Treatment:
-
After transfection, treat the cells with 2-ME2 or other compounds and induce hypoxia.
3. Cell Lysis and Luciferase Assay:
-
Lyse the cells using a specific lysis buffer provided with the luciferase assay kit.
-
Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's protocol.
4. Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. The resulting ratio reflects the transcriptional activity of HIF-1α.
Visualizations
The following diagrams illustrate the key pathways and experimental workflows discussed in this guide.
Caption: HIF-1α signaling pathway and the inhibitory action of this compound (2-ME2).
Caption: Experimental workflow for Western Blot analysis of HIF-1α.
Caption: Experimental workflow for the MTT cell viability assay.
References
- 1. HIF-1α inhibition by this compound induces cell death via activation of the mitochondrial apoptotic pathway in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Combined Effects of this compound (Hypoxia-Inducible Factor 1α Inhibitor) and Dasatinib (A Second-Generation Tyrosine Kinase Inhibitor) on Chronic Myelocytic Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. 2ME2 inhibits tumor growth and angiogenesis by disrupting microtubules and dysregulating HIF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. raybiotech.com [raybiotech.com]
- 6. Signaling pathway involved in hypoxia-inducible factor-1α regulation in hypoxic-ischemic cortical neurons in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HIF-1α pathway: role, regulation and intervention for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cusabio.com [cusabio.com]
- 9. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. This compound suppresses microtubule dynamics and arrests mitosis without depolymerizing microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound Inhibits Hypoxia-Inducible Factor-1α and Suppresses Growth of Lesions in a Mouse Model of Endometriosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. HIF-1α inhibition by this compound induces cell death via activation of the mitochondrial apoptotic pathway in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effects of this compound on apoptosis and HIF-1α and HIF-2α expression in lung cancer cells under normoxia and hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound inhibits hypoxia-inducible factor 1alpha, tumor growth, and angiogenesis and augments paclitaxel efficacy in head and neck squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. How to Effectively Detect HIF-1α Protein in Western Blot Analysis? | MtoZ Biolabs [mtoz-biolabs.com]
- 17. researchgate.net [researchgate.net]
- 18. docs.abcam.com [docs.abcam.com]
- 19. Stabilization of hypoxia-inducible factor-1α in buffer containing cobalt chloride for Western blot analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Western Blot protocol for HIF-1 alpha Antibody (NB100-479): Novus Biologicals [novusbio.com]
- 21. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 22. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. MTT assay protocol | Abcam [abcam.com]
- 24. HIF-1α transcriptional activity [bio-protocol.org]
A Comparative Analysis of 2-Methoxyestradiol and Its Synthetic Derivatives in Oncology Research
An Objective Guide for Researchers, Scientists, and Drug Development Professionals
2-Methoxyestradiol (2-ME2), a naturally occurring metabolite of estradiol, has garnered significant attention in the field of oncology for its potent anti-proliferative and anti-angiogenic properties. Unlike its parent compound, 2-ME2 exhibits minimal estrogenic activity, making it an attractive candidate for cancer therapy.[1] This has spurred the development of a multitude of synthetic derivatives aimed at enhancing its therapeutic efficacy, improving bioavailability, and overcoming metabolic instability. This guide provides a comprehensive comparative analysis of 2-ME2 and its key synthetic derivatives, supported by experimental data, detailed methodologies, and visual representations of its mechanisms of action.
Performance Comparison: Cytotoxicity Across Cancer Cell Lines
The anti-proliferative activity of 2-ME2 and its derivatives is a critical measure of their potential as anti-cancer agents. The half-maximal inhibitory concentration (IC50), the concentration of a drug that inhibits a biological process by 50%, is a standard metric for this assessment. The following table summarizes the IC50 values of 2-ME2 and several of its synthetic derivatives across a panel of human cancer cell lines.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| This compound (2-ME2) | MCF-7 | Breast Adenocarcinoma | ~5 | [2] |
| MDA-MB-231 | Breast Cancer | ~5 | [2][3] | |
| PC-3 | Prostate Cancer | 54.41 | [4] | |
| A549 | Lung Carcinoma | >10 | [5] | |
| HepG2 | Hepatocellular Carcinoma | >10 | [5] | |
| MGC-803 | Gastric Cancer | >10 | [5] | |
| HeLa | Cervical Cancer | >10 | [5] | |
| Uridine Derivative 11 | MCF-7 | Breast Adenocarcinoma | 3.89 | [6] |
| MDA-MB-231 | Breast Cancer | 5.31 | [6] | |
| Uracil Derivative 12a | MCF-7 | Breast Adenocarcinoma | 4.23 | [6] |
| MDA-MB-231 | Breast Cancer | 6.87 | [6] | |
| Thymine Derivative 21b | MCF-7 | Breast Adenocarcinoma | ~25 | [6] |
| MDA-MB-231 | Breast Cancer | ~25 | [6] | |
| Compound 4s | A549 | Lung Carcinoma | 0.37 - 4.84 | [5] |
| MCF-7 | Breast Adenocarcinoma | 0.37 - 4.84 | [5] | |
| MGC-803 | Gastric Cancer | 0.37 - 4.84 | [5] | |
| HeLa | Cervical Cancer | 0.37 - 4.84 | [5] | |
| HepG2 | Hepatocellular Carcinoma | 0.37 - 4.84 | [5] | |
| U937 | Histiocytic Lymphoma | 0.37 - 4.84 | [5] | |
| Compound 9i | MCF-7 | Breast Adenocarcinoma | Potent Inhibition |
Mechanism of Action: A Multi-pronged Attack on Cancer Cells
2-ME2 and its derivatives exert their anti-cancer effects through a variety of mechanisms, primarily by disrupting microtubule dynamics, inducing cell cycle arrest, and triggering apoptosis.
Inhibition of Tubulin Polymerization
A key mechanism of action for 2-ME2 is its ability to inhibit tubulin polymerization by binding to the colchicine site on tubulin. This disruption of microtubule formation leads to mitotic arrest and subsequent apoptosis. Several synthetic derivatives have been designed to enhance this activity. For instance, a novel series of 3,17-modified and 17-modified analogs of 2-ME2, including compound 9i, have demonstrated potent inhibition of tubulin polymerization. Another derivative, compound 4s, also exhibits dual inhibition of tubulin polymerization and histone deacetylase (HDAC) activity.[5]
Induction of Apoptosis
2-ME2 is a potent inducer of apoptosis, or programmed cell death, in a wide range of cancer cells. This process is mediated through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Studies have shown that 2-ME2 treatment leads to the upregulation of pro-apoptotic proteins such as Bax and the release of cytochrome c from the mitochondria, while downregulating anti-apoptotic proteins like Bcl-2. This culminates in the activation of caspases, the executioners of apoptosis. Synthetic derivatives, such as uridine and uracil hybrids, have been shown to induce apoptosis through the mitochondrial pathway.[6]
Cell Cycle Arrest
In addition to inducing apoptosis, 2-ME2 and its derivatives can arrest the cell cycle at the G2/M phase, preventing cancer cells from dividing. This cell cycle arrest is often associated with the upregulation of cell cycle inhibitors like p21 and the tumor suppressor protein p53.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
MTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁵ cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of the test compounds (2-ME2 or its derivatives) and incubate for the desired time period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Annexin V Apoptosis Assay
This flow cytometry-based assay detects the externalization of phosphatidylserine (PS), an early marker of apoptosis.
-
Cell Treatment: Treat cells with the test compounds for the desired time.
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Cell Cycle Analysis by Flow Cytometry
This method determines the distribution of cells in different phases of the cell cycle based on their DNA content.
-
Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.
-
Fixation: Fix the cells in cold 70% ethanol and store at -20°C overnight.
-
Washing: Wash the cells with PBS to remove the ethanol.
-
Staining: Resuspend the cells in a staining solution containing Propidium Iodide (PI) and RNase A. Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the DNA content of the cells by flow cytometry. The fluorescence intensity of PI is proportional to the amount of DNA.
Tubulin Polymerization Assay
This assay measures the effect of compounds on the in vitro assembly of microtubules.
-
Tubulin Preparation: Reconstitute purified tubulin in a general tubulin buffer (e.g., 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9).
-
Reaction Mixture: In a 96-well plate, mix the tubulin solution with GTP and the test compound at various concentrations.
-
Initiation of Polymerization: Initiate polymerization by incubating the plate at 37°C.
-
Monitoring Polymerization: Monitor the increase in absorbance at 340 nm over time using a spectrophotometer. An increase in absorbance indicates microtubule polymerization.
Conclusion
This compound and its synthetic derivatives represent a promising class of anti-cancer agents with multiple mechanisms of action. The data presented in this guide highlight the enhanced potency of several synthetic derivatives compared to the parent compound, 2-ME2. The detailed experimental protocols and pathway diagrams provide a valuable resource for researchers investigating these compounds. Further research into the structure-activity relationships, pharmacokinetic properties, and in vivo efficacy of these derivatives is warranted to advance their development as potential cancer therapeutics.
References
- 1. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Mediates Apoptosis Through Caspase-Dependent and Independent Mechanisms in Ovarian Cancer Cells But Not in Normal Counterparts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound blocks cell-cycle progression at the G2/M phase and induces apoptosis in human acute T lymphoblastic leukemia CEM cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound induces cell cycle arrest and apoptosis of nasopharyngeal carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. 2024.sci-hub.se [2024.sci-hub.se]
A Comparative Analysis of 2-Methoxyestradiol: Metabolism and Efficacy Across Species
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methoxyestradiol (2-ME2), an endogenous metabolite of 17β-estradiol, has garnered significant interest in the scientific community for its potent anti-cancer and anti-angiogenic properties. Unlike its parent compound, 2-ME2 exhibits minimal estrogenic activity, making it an attractive candidate for therapeutic development. This guide provides a comprehensive cross-species comparison of the metabolism and efficacy of 2-ME2, supported by experimental data, to aid researchers in preclinical and clinical investigations.
Metabolism and Pharmacokinetics: A Cross-Species Perspective
The metabolic fate and pharmacokinetic profile of 2-ME2 exhibit notable variations across different species, significantly impacting its bioavailability and therapeutic window. The primary metabolic pathway involves the hydroxylation of estradiol by cytochrome P450 enzymes (CYP1A1 and CYP1B1) to form 2-hydroxyestradiol, which is then methylated by catechol-O-methyltransferase (COMT) to produce 2-ME2.
Subsequent metabolism of 2-ME2 primarily involves glucuronidation, leading to its excretion. However, the rate and extent of these processes differ significantly between rodents and humans, largely contributing to the observed differences in plasma half-life and overall exposure.
Comparative Pharmacokinetic Parameters
The following table summarizes key pharmacokinetic parameters of 2-ME2 in humans, mice, and rats, highlighting the substantial differences in its disposition.
| Parameter | Human | Mouse | Rat |
| Terminal Half-life (t½) | ~1-2 days | 14 - 20.2 minutes | 19 minutes |
| Oral Bioavailability | 1-4% | Very low | Very low |
| Clearance (CL) | High (unphysiologically high apparent CL/F) | 0.36 ml/min | 14.3 ml/min |
| Volume of Distribution (Vd) | High (unphysiologically high apparent Vd/F) | 52.9 ml | 427.5 ml |
| Peak Plasma Concentration (Cmax) | Low ng/mL range even with high doses[1] | Dose-proportional at low IV doses | - |
| Metabolism | Extensive first-pass metabolism; primarily glucuronidation | Extensive metabolism | Extensive metabolism |
Note: The significantly longer half-life in humans compared to rodents is a critical consideration for dose translation and clinical trial design. The low oral bioavailability across species has prompted the development of novel formulations and pro-drugs to enhance systemic exposure.[2][3]
Comparative In Vitro Efficacy
2-ME2 demonstrates broad-spectrum anti-proliferative activity against a variety of cancer cell lines. The following table provides a comparative summary of the half-maximal inhibitory concentration (IC50) values of 2-ME2 in human, murine, and canine cancer cell lines.
| Cell Line | Cancer Type | Species | IC50 (µM) |
| MDA-MB-468 | Triple-Negative Breast Cancer | Human | ~5 |
| MDA-MB-231 | Triple-Negative Breast Cancer | Human | >10 |
| MCF-7 | Breast Adenocarcinoma (ER+) | Human | ~1-5[4] |
| 9L | Gliosarcoma | Rat | >50 (normoxia), more sensitive in hypoxia[5] |
| 1771 | Lymphoma | Canine | 0.88 - 7.67 (range across various canine cell lines)[6] |
Note: The in vitro potency of 2-ME2 can vary significantly depending on the cell line and experimental conditions.
Comparative In Vivo Efficacy
Preclinical studies in rodent models have consistently demonstrated the anti-tumor and anti-angiogenic efficacy of 2-ME2.
| Animal Model | Tumor Type | Treatment Regimen | Tumor Growth Inhibition | Reference |
| Nude Mice | Barrett's Esophageal Adenocarcinoma Xenograft | 75 mg/kg/day (oral prodrug) | ~60% reduction in tumor volume with prodrug | [7] |
| Rat | Orthotopic Brain Tumor (9L Gliosarcoma) | 60-600 mg/kg/day | Dose-dependent inhibition of tumor growth | [5][8] |
| Rat | Estrogen-induced Pituitary Tumor | 25 mg/kg/day (SC) | 32% inhibition of lactotroph growth | [9] |
| Nude Mice | Mammary Tumor (spontaneous) | 100 mg/kg (twice weekly) | Increased tumor mass in early-stage treatment | [10] |
Note: While generally effective, one study in a transgenic mouse model of spontaneous mammary carcinoma suggested that 2-ME2 might promote early-stage tumor development, highlighting the importance of timing and context in its application.[10]
Signaling Pathways and Mechanisms of Action
The anti-cancer effects of 2-ME2 are multi-faceted and largely independent of estrogen receptors.[7] The primary mechanisms of action include:
-
Microtubule Disruption: 2-ME2 binds to the colchicine-binding site on tubulin, disrupting microtubule polymerization and leading to mitotic arrest at the G2/M phase of the cell cycle.[11]
-
Induction of Apoptosis: By causing mitotic arrest and inducing cellular stress, 2-ME2 triggers apoptosis through both caspase-dependent and -independent pathways.[11][12]
-
Inhibition of Hypoxia-Inducible Factor 1-alpha (HIF-1α): 2-ME2 inhibits the accumulation and transcriptional activity of HIF-1α, a key regulator of angiogenesis and tumor cell survival in hypoxic environments.[5][8] This leads to the downregulation of pro-angiogenic factors such as Vascular Endothelial Growth Factor (VEGF).
Caption: Signaling pathways of this compound.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
Cell Viability Assessment (MTT Assay)
This protocol outlines the steps for determining the cytotoxic effects of 2-ME2 on cancer cells.
Caption: Experimental workflow for the MTT assay.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
96-well flat-bottom plates
-
This compound (2-ME2) stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or other suitable solvent
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density (e.g., 2,000-5,000 cells/well) in 100 µL of complete culture medium.[2]
-
Adherence: Incubate the plates overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[9]
-
Treatment: Prepare serial dilutions of 2-ME2 in culture medium from a stock solution. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of 2-ME2. Include vehicle control wells (containing the same concentration of DMSO as the highest 2-ME2 concentration).
-
Incubation: Incubate the plates for the desired treatment duration (e.g., 48 or 72 hours).[9]
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.[2]
-
Formazan Formation: Incubate the plates for an additional 2-4 hours at 37°C, allowing viable cells to metabolize MTT into purple formazan crystals.[4]
-
Solubilization: Carefully remove the medium and add 100-200 µL of DMSO to each well to dissolve the formazan crystals.[2]
-
Absorbance Reading: Shake the plates for 10 minutes in the dark to ensure complete dissolution of the formazan.[2] Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol describes the detection of apoptosis in cells treated with 2-ME2 using flow cytometry.
Materials:
-
Cells treated with 2-ME2 and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Preparation: Treat cells with the desired concentration of 2-ME2 for the specified time.
-
Harvesting: Harvest both adherent and floating cells. For adherent cells, use a gentle cell scraper or trypsinization.
-
Washing: Wash the cells twice with cold PBS by centrifugation.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the cells by flow cytometry within one hour of staining. Annexin V-FITC positive, PI negative cells are considered early apoptotic, while cells positive for both stains are in late apoptosis or necrosis.
In Vivo Xenograft Tumor Model
This protocol provides a general framework for establishing and evaluating the efficacy of 2-ME2 in a subcutaneous xenograft mouse model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cell line of interest
-
Matrigel (optional)
-
This compound formulation for in vivo administration
-
Calipers for tumor measurement
Procedure:
-
Cell Preparation: Culture the desired cancer cells and harvest them during the exponential growth phase. Resuspend the cells in a sterile solution (e.g., PBS or serum-free medium) at a concentration of 1 x 10^6 to 10 x 10^6 cells per 100 µL. Mixing with Matrigel can improve tumor take rate.
-
Tumor Cell Implantation: Subcutaneously inject the cell suspension into the flank of the mice.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable and reach a certain size (e.g., 100 mm³), randomize the mice into treatment and control groups.
-
Treatment Administration: Administer 2-ME2 or the vehicle control to the respective groups according to the planned dosing schedule and route of administration (e.g., oral gavage, intraperitoneal injection).
-
Tumor Measurement: Measure the tumor dimensions with calipers every few days and calculate the tumor volume using the formula: (Length x Width²) / 2.
-
Endpoint: Continue the treatment for the predetermined duration or until the tumors in the control group reach the maximum allowed size. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).
Conclusion
This comparative guide highlights the significant species-dependent differences in the metabolism and pharmacokinetics of this compound, which are crucial for the interpretation of preclinical data and the design of clinical trials. Despite these variations, 2-ME2 consistently demonstrates potent anti-cancer and anti-angiogenic efficacy across a range of in vitro and in vivo models. Its multifaceted mechanism of action, primarily targeting microtubule dynamics and the HIF-1α pathway, underscores its potential as a valuable therapeutic agent. Further research focused on optimizing its delivery and bioavailability will be pivotal in translating the promising preclinical findings into successful clinical outcomes.
References
- 1. researchtweet.com [researchtweet.com]
- 2. A second-generation this compound prodrug is effective against Barrett's adenocarcinoma in a mouse xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. assets.fishersci.com [assets.fishersci.com]
- 5. A Second Generation this compound Prodrug Is Effective Against Barrett's Adenocarcinoma in a Mouse Xenograft Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. resources.novusbio.com [resources.novusbio.com]
- 7. texaschildrens.org [texaschildrens.org]
- 8. Annexin V Staining Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. Stabilization of hypoxia-inducible factor-1α in buffer containing cobalt chloride for Western blot analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Annexin V Apoptosis Assay Protocol - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 12. Liposomal this compound Nanoparticles for Treatment of Uterine Leiomyoma in a Patient-Derived Xenograft Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
2-Methoxyestradiol: A Comparative Analysis of its Efficacy in Drug-Resistant and Sensitive Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the effects of 2-Methoxyestradiol (2-ME2), an endogenous metabolite of estradiol, on drug-resistant versus drug-sensitive cancer cells. Drawing from experimental data, we explore its differential impact on cell viability, apoptosis, and cell cycle progression, while also elucidating the underlying signaling pathways.
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies comparing the effects of 2-ME2 on various drug-sensitive (parental) and drug-resistant cancer cell lines.
Table 1: Comparative Cytotoxicity of this compound (IC50 Values)
| Cell Line | Cancer Type | Resistance Profile | 2-ME2 IC50 (µM) | Reference |
| MCF-7 | Breast Cancer | Sensitive | 6.79 | [1] |
| LTED | Breast Cancer | Endocrine Therapy-Resistant | 0.93 | [1] |
| MCF-7 | Breast Cancer | Sensitive | 1.5 | [2] |
| MDA-MB-231 | Breast Cancer | Estrogen-Independent | 1.1 | [2] |
| MDA-MB-435 | Breast Cancer | Estrogen-Independent | 1.3 | [2] |
| RPMI 8226 | Multiple Myeloma | Sensitive | ~1-3 | [3] |
| Dox-40 | Multiple Myeloma | Doxorubicin-Resistant | ~1-3 | [3] |
| LR-5 | Multiple Myeloma | Melphalan-Resistant | ~0.5-1.0 | [3] |
| MM.1R | Multiple Myeloma | Dexamethasone-Resistant | ~1-3 | [3] |
Table 2: Induction of Apoptosis by this compound
| Cell Line | Cancer Type | Resistance Profile | Treatment | % Apoptotic Cells (Control) | % Apoptotic Cells (2-ME2 Treated) | Reference |
| Pancreatic Parental | Pancreatic Cancer | Sensitive | 0.7µM 2-ME2 for 24h | 1.7 | 12.9 | [4] |
| Pancreatic mdr1-negative | Pancreatic Cancer | Multi-drug Resistant | 0.7µM 2-ME2 for 24h | 2.9 | 11.0 | [4] |
| Pancreatic mdr1-positive | Pancreatic Cancer | Multi-drug Resistant | 0.7µM 2-ME2 for 24h | 1.2 | 9.2 | [4] |
| Gastric Parental | Gastric Cancer | Sensitive | 0.7µM 2-ME2 for 24h | 1.9 | 7.5 | [4] |
| Gastric mdr1-negative | Gastric Cancer | Multi-drug Resistant | 0.7µM 2-ME2 for 24h | 3.2 | 20.1 | [4] |
| Gastric mdr1-positive | Gastric Cancer | Multi-drug Resistant | 0.7µM 2-ME2 for 24h | 4.5 | 11.7 | [4] |
Table 3: Effect of this compound on Cell Cycle Distribution
| Cell Line | Cancer Type | Resistance Profile | Effect of 2-ME2 | Reference |
| LTED | Breast Cancer | Endocrine Therapy-Resistant | G2/M Arrest | [1] |
| MCF-7/Dox | Breast Cancer | Doxorubicin-Resistant | G1 and S Phase Arrest (in combination with Dox) | [5] |
| CNE2 | Nasopharyngeal Carcinoma | Not Specified | G2/M Arrest | [6] |
Signaling Pathways and Mechanisms of Action
This compound exhibits its anticancer effects through various signaling pathways, often with differing impacts on resistant and sensitive cells.
One of the key mechanisms of 2-ME2 is the inhibition of Hypoxia-Inducible Factor 1-alpha (HIF-1α), a transcription factor often overexpressed in drug-resistant tumors and associated with poor prognosis.[7][8] By downregulating HIF-1α, 2-ME2 can sensitize resistant cells to conventional chemotherapies.[7]
Furthermore, 2-ME2 induces apoptosis through both intrinsic and extrinsic pathways.[9] It modulates the expression of Bcl-2 family proteins, leading to an increased Bax/Bcl-2 ratio, which promotes apoptosis.[10][11] This is often followed by the activation of caspases, such as caspase-3 and caspase-9, leading to programmed cell death.[5][12] In some cancer cells, 2-ME2-induced apoptosis is also associated with the activation of JNK and p38 MAPK pathways.[6]
References
- 1. bosterbio.com [bosterbio.com]
- 2. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 3. Effects of this compound on apoptosis and HIF-1α and HIF-2α expression in lung cancer cells under normoxia and hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. Flow cytometry with PI staining | Abcam [abcam.com]
- 6. Mechanism of this compound-induced apoptosis and growth arrest in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound sensitizes tamoxifen-resistant MCF-7 breast cancer cells via downregulating HIF-1α - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound inhibits hypoxia-inducible factor 1alpha, tumor growth, and angiogenesis and augments paclitaxel efficacy in head and neck squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound Mediates Apoptosis Through Caspase-Dependent and Independent Mechanisms in Ovarian Cancer Cells But Not in Normal Counterparts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 11. Effects of this compound on apoptosis and HIF-1α and HIF-2α expression in lung cancer cells under normoxia and hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mechanisms of this compound-induced apoptosis and G2/M cell-cycle arrest of nasopharyngeal carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative study of 2-Methoxyestradiol's effects on different cancer types
An Objective Guide for Researchers and Drug Development Professionals
2-Methoxyestradiol (2-ME2), a natural metabolite of estradiol, has garnered significant interest in oncology research for its potent anti-proliferative and anti-angiogenic properties. Unlike its parent molecule, 2-ME2 exhibits minimal estrogenic activity, mediating its anti-cancer effects independently of estrogen receptors α and β. This guide provides a comparative overview of 2-ME2's effects across various cancer types, supported by experimental data, detailed methodologies, and pathway visualizations to aid in future research and development.
Comparative Efficacy Across Cancer Cell Lines
The cytotoxic and anti-proliferative effects of 2-ME2 vary considerably among different cancer types. The half-maximal inhibitory concentration (IC50) is a key metric for comparing drug potency. The following table summarizes the IC50 values of 2-ME2 in a range of human cancer cell lines.
| Cancer Type | Cell Line(s) | IC50 (µM) | Key Effects Noted |
| Breast Cancer | MCF-7 | 1.5 | Inhibition of proliferation, Apoptosis |
| MDA-MB-231 | 1.1 | Inhibition of proliferation, Apoptosis | |
| MDA-MB-435 | 1.3 | Inhibition of proliferation, Apoptosis | |
| Triple-Negative Breast Cancer | MDA-MB-468 | ~5.0 | S-Phase cell cycle arrest, Apoptosis, Inhibition of migration & invasion |
| Leukemia (T-cell) | CEM | 2.0 | G2/M phase arrest, Apoptosis |
| Ovarian Cancer | A2780 | ~5.0 | Apoptosis (concentration-dependent) |
| Osteosarcoma | MG63 | Not specified | G2/M phase arrest, Apoptosis, Decreased VEGF & Bcl-2 |
| Multiple Myeloma | Various (7 lines) | 20.8 - 34.1 | Inhibition of proliferation, Apoptosis, S-Phase decline |
Table 1: Summary of this compound (2-ME2) IC50 values and observed effects in various human cancer cell lines. Data compiled from multiple studies.
Mechanisms of Action: A Multi-faceted Approach
The anti-neoplastic activity of 2-ME2 is not attributed to a single mechanism but rather to a combination of effects that disrupt key processes in cancer cell proliferation and survival.
1. Microtubule Disruption and Cell Cycle Arrest: 2-ME2 acts as a microtubule inhibitor, disrupting the formation of the mitotic spindle. This interference with microtubule dynamics leads to an arrest of the cell cycle, most commonly at the G2/M phase, preventing cancer cells from completing mitosis and dividing.
2. Induction of Apoptosis: 2-ME2 is a potent inducer of apoptosis (programmed cell death) in rapidly dividing tumor cells. This is achieved through multiple signaling pathways:
-
Intrinsic (Mitochondrial) Pathway: 2-ME2 can induce the activation of c-Jun N-terminal kinase (JNK), which in turn phosphorylates and inactivates anti-apoptotic proteins like Bcl-2 and Bcl-xL. This destabilizes the mitochondrial membrane, leading to the release of cytochrome c and the activation of caspase-9 and caspase-3.
-
Extrinsic Pathway: In some cancer types, such as ovarian cancer, 2-ME2 has been shown to activate the extrinsic apoptotic pathway, involving initiator caspase-8.
-
p53 Involvement: The role of the tumor suppressor p53 in 2-ME2-induced apoptosis appears to be cell-type dependent, with both p53-dependent and p53-independent mechanisms reported.
3. Anti-Angiogenic Effects: A crucial component of 2-ME2's anti-cancer activity is its ability to inhibit angiogenesis, the formation of new blood vessels that tumors require for growth and metastasis. It achieves this primarily by down-regulating the Hypoxia-Inducible Factor-1 alpha (HIF-1α), a key transcription factor that controls the expression of pro-angiogenic genes like Vascular Endothelial Growth Factor (VEGF).
Key Experimental Protocols
Reproducibility is paramount in scientific research. Below are detailed methodologies for key experiments commonly used to evaluate the effects of 2-ME2.
1. Cell Proliferation/Viability Assay (MTS Assay)
-
Objective: To quantify the effect of 2-ME2 on cancer cell proliferation and determine the IC50 value.
-
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MDA-MB-468, CEM) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of 2-ME2 (e.g., 0.1 µM to 20 µM) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, 72 hours).
-
Reagent Addition: Add MTS reagent (e.g., CellTiter 96® AQueous One Solution) to each well and incubate for 1-4 hours at 37°C. The reagent is bioreduced by viable cells into a colored formazan product.
-
Data Acquisition: Measure the absorbance of the formazan product at 490 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Plot the results against the log of the 2-ME2 concentration to calculate the IC50 value using non-linear regression.
-
2. Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Objective: To detect and quantify apoptosis induced by 2-ME2.
-
Protocol:
-
Cell Culture and Treatment: Culture cells in 6-well plates and treat with the desired concentration of 2-ME2 (e.g., 5 µM) for various time points (e.g., 24, 48, 72 hours).
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension. Incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Quantification: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic) using appropriate software.
-
3. Cell Cycle Analysis (Propidium Iodide Staining)
-
Objective: To determine the effect of 2-ME2 on cell cycle phase distribution.
-
Protocol:
-
Treatment and Harvesting: Treat cells with 2-ME2 as described for the apoptosis assay. Harvest the cells by trypsinization.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A. Incubate for 30 minutes at 37°C.
-
Analysis: Analyze the DNA content of the cells using a flow cytometer. The intensity of PI fluorescence is proportional to the amount of DNA.
-
Data Interpretation: Use cell cycle analysis software to generate a histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M peak indicates a block at that phase.
-
Conclusion and Future Directions
This compound demonstrates significant, albeit variable, anti-cancer activity across a spectrum of malignancies. Its multi-modal mechanism of action—targeting microtubule stability, cell cycle progression, apoptosis, and angiogenesis—makes it a compelling
Replicating Key Experiments on 2-Methoxyestradiol's Mechanism of Action: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of key experiments elucidating the mechanism of action of 2-Methoxyestradiol (2-ME2). It includes detailed experimental protocols, quantitative data comparisons with analogues, and visual diagrams of critical signaling pathways and workflows.
This compound (2-ME2), an endogenous metabolite of estradiol, has garnered significant interest for its potent anti-cancer and anti-angiogenic properties, which are independent of estrogen receptors.[1][2][3] Its multifaceted mechanism of action involves the disruption of microtubule dynamics, inhibition of the hypoxia-inducible factor 1-alpha (HIF-1α) pathway, and induction of apoptosis, leading to cell cycle arrest.[1][4][5][6] This guide delves into the core experiments that have been pivotal in understanding these mechanisms, offering a framework for replication and further investigation.
I. Disruption of Microtubule Dynamics
A primary mechanism of 2-ME2 is its ability to interfere with microtubule polymerization. By binding to the colchicine site on β-tubulin, 2-ME2 inhibits microtubule assembly, leading to mitotic arrest and subsequent apoptosis.[7][8] This activity is a cornerstone of its anti-proliferative effects.
Comparative Analysis of Anti-proliferative Activity:
The following table summarizes the half-maximal inhibitory concentration (IC50) values of 2-ME2 and its more potent analogues in various cancer cell lines. This data highlights the enhanced efficacy of the synthesized derivatives.
| Compound | Cell Line | IC50 (µM) |
| This compound (2-ME2) | 14 Cancer Cell Lines (average) | 0.23 - 2.20 |
| Analogue 883 | 14 Cancer Cell Lines (average) | 0.07 - 0.37 |
| Analogue 900 | 14 Cancer Cell Lines (average) | 0.08 - 0.74 |
| Analogue 5171 | 14 Cancer Cell Lines (average) | 0.73 - 5.64 |
| 14-dehydro-2-ME2 | Various Tumor Cell Lines | ~15-fold more potent than 2-ME2 |
Data sourced from multiple studies investigating the anti-proliferative effects of 2-ME2 and its analogues.[2][9]
Key Experiment: In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.
Experimental Protocol:
-
Reagents: Purified tubulin, GTP, glutamate buffer, 2-ME2 or analogue.
-
Procedure:
-
Resuspend purified tubulin in glutamate buffer.
-
Incubate the tubulin solution with varying concentrations of 2-ME2 or a vehicle control.
-
Initiate polymerization by adding GTP and incubating at 37°C.
-
Monitor the change in absorbance at 340 nm over time using a spectrophotometer. An increase in absorbance indicates tubulin polymerization.
-
-
Data Analysis: Compare the rate and extent of polymerization in the presence of the compound to the control. A dose-dependent inhibition of polymerization is expected with 2-ME2.[7][8]
Workflow for Assessing Microtubule Disruption:
II. Inhibition of HIF-1α and Anti-Angiogenic Effects
2-ME2 exerts potent anti-angiogenic effects primarily through the downregulation of HIF-1α, a key transcription factor that regulates the expression of pro-angiogenic genes like VEGF under hypoxic conditions.[4][10][11] The inhibition of HIF-1α by 2-ME2 is a consequence of microtubule disruption.[4]
Comparative Analysis of Anti-Angiogenic Activity:
The table below presents data from a murine model of choroidal neovascularization (CNV), demonstrating the dose-dependent anti-angiogenic effect of orally administered 2-ME2.
| Treatment Group (Oral) | Dose (mg/kg/day) | Reduction in CNV Area (%) |
| Vehicle Control | - | 0 |
| 2-ME2 | 30 | Statistically Significant |
| 2-ME2 | 50 | Statistically Significant |
| 2-ME2 | 75 | Statistically Significant |
Data from a study on the antiangiogenic effect of oral this compound on choroidal neovascularization in mice.[12]
Key Experiment: Western Blot Analysis of HIF-1α Expression
This experiment is used to quantify the protein levels of HIF-1α in cancer cells following treatment with 2-ME2 under hypoxic conditions.
Experimental Protocol:
-
Cell Culture: Culture cancer cells (e.g., A549 lung cancer cells) under normoxic (21% O2) and hypoxic (e.g., 1% O2) conditions.
-
Treatment: Treat the cells with varying concentrations of 2-ME2 or a vehicle control for a specified time (e.g., 72 hours).
-
Protein Extraction: Lyse the cells and extract total protein.
-
SDS-PAGE and Western Blotting:
-
Separate proteins by size using SDS-polyacrylamide gel electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for HIF-1α, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis: Quantify the band intensity and normalize to a loading control (e.g., β-actin) to determine the relative expression of HIF-1α. A significant decrease in HIF-1α protein levels is expected in 2-ME2-treated cells under hypoxic conditions.[13][14]
Signaling Pathway of 2-ME2-mediated HIF-1α Inhibition:
III. Induction of Apoptosis and Cell Cycle Arrest
The cellular insults caused by 2-ME2, including microtubule disruption, culminate in the induction of apoptosis and cell cycle arrest, primarily at the G2/M phase.[15][16][17] This is a common outcome for anti-mitotic agents.
Comparative Analysis of Cell Cycle Distribution:
The following table shows the effect of 2-ME2 on the cell cycle progression of osteosarcoma cells, demonstrating a significant increase in the G1 phase and a decrease in the S phase population.
| Treatment | % Cells in G1 Phase | % Cells in S Phase |
| Vehicle Control | Baseline | Baseline |
| 2-ME2 | ~2-fold increase | ~2.3-fold decrease |
| 17β-estradiol | Minimal effect | ~2-fold decrease |
| 16α-OHE | No similar effects | No similar effects |
Data from a study on this compound-induced cell death in osteosarcoma cells.[15]
Key Experiment: Flow Cytometry for Cell Cycle and Apoptosis Analysis
Flow cytometry is a powerful technique to simultaneously analyze cell cycle distribution and quantify apoptosis.
Experimental Protocol:
-
Cell Preparation: Treat cancer cells with 2-ME2 or a vehicle control.
-
For Cell Cycle Analysis:
-
Harvest and fix the cells in ethanol.
-
Treat with RNase and stain the DNA with propidium iodide (PI).
-
Analyze the DNA content of single cells using a flow cytometer.
-
-
For Apoptosis Analysis (Annexin V/PI Staining):
-
Harvest the cells (do not fix).
-
Resuspend the cells in Annexin V binding buffer.
-
Stain with FITC-conjugated Annexin V and PI.
-
Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
-
Data Analysis: Quantify the percentage of cells in each phase of the cell cycle (G1, S, G2/M) and the percentage of apoptotic cells. An accumulation of cells in the G2/M phase and an increase in the apoptotic population are expected with 2-ME2 treatment.[17][18]
Logical Flow of 2-ME2's Cellular Effects:
IV. Alternatives and Future Directions
While 2-ME2 has shown significant promise in preclinical studies, its clinical development has been hampered by poor oral bioavailability and rapid metabolism.[19][20] This has led to the development of numerous analogues with improved pharmacokinetic profiles and enhanced potency.[2][9][21][22] Researchers investigating 2-ME2's mechanism of action should consider these analogues as valuable comparative tools. Furthermore, comparing 2-ME2 to other classes of microtubule-targeting agents (e.g., taxanes, vinca alkaloids) and other anti-angiogenic compounds can provide a broader context for its unique activities.
References
- 1. New insights into this compound, a promising antiangiogenic and antitumor agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. 2ME2 inhibits tumor growth and angiogenesis by disrupting microtubules and dysregulating HIF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanism of action of this compound: new developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure activity analysis of this compound analogues reveals targeting of microtubules as the major mechanism of antiproliferative and proapoptotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound suppresses microtubule dynamics and arrests mitosis without depolymerizing microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound, an endogenous mammalian metabolite, inhibits tubulin polymerization by interacting at the colchicine site - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel this compound analogues with antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound inhibits hypoxia-inducible factor-1{alpha} and suppresses growth of lesions in a mouse model of endometriosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound Inhibits Hypoxia-Inducible Factor-1α and Suppresses Growth of Lesions in a Mouse Model of Endometriosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antiangiogenic effect of oral this compound on choroidal neovascularization in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. spandidos-publications.com [spandidos-publications.com]
- 14. Effects of this compound on apoptosis and HIF-1α and HIF-2α expression in lung cancer cells under normoxia and hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 2024.sci-hub.se [2024.sci-hub.se]
- 16. This compound blocks cell-cycle progression at G(2)/M phase and inhibits growth of human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. This compound blocks cell-cycle progression at the G2/M phase and induces apoptosis in human acute T lymphoblastic leukemia CEM cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. In vitro effects of this compound on morphology, cell cycle progression, cell death and gene expression changes in the tumorigenic MCF-7 breast epithelial cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. This compound - Wikipedia [en.wikipedia.org]
- 20. This compound--biology and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Novel sulphamoylated 2-methoxy estradiol derivatives inhibit breast cancer migration by disrupting microtubule turnover and organization - PMC [pmc.ncbi.nlm.nih.gov]
Meta-analysis of clinical trials involving 2-Methoxyestradiol
An objective analysis of clinical trial data and mechanisms of action for the endogenous estradiol metabolite, 2-Methoxyestradiol (2-ME2), in oncology.
Introduction
This compound (2-ME2) is a naturally occurring metabolite of estradiol that has garnered significant interest in the field of oncology for its anti-proliferative and anti-angiogenic properties.[1][2][3] Unlike its parent molecule, 2-ME2 exhibits minimal estrogenic activity, mediating its effects through pathways independent of estrogen receptors alpha and beta.[2][4] This guide provides a comprehensive comparison of the clinical trial data for 2-ME2, details its mechanisms of action, and presents experimental protocols from key studies to inform researchers, scientists, and drug development professionals.
Quantitative Analysis of Clinical Trials
Clinical investigations of 2-ME2 have primarily focused on establishing its safety, determining the maximum tolerated dose (MTD), and evaluating preliminary efficacy in various solid tumors. A significant challenge highlighted in early trials was the low oral bioavailability of 2-ME2, which led to the development of improved formulations such as the NanoCrystal® Dispersion (NCD).[1][5]
| Trial ID | Phase | Patient Population | Formulation | Dosing Regimen | MTD | Key Efficacy Outcomes | Adverse Events |
| NCT00005864 (Dahut et al.)[5][6] | I | Refractory Solid Tumors (n=20) | Oral | 400 mg to 3000 mg BID | Not reached | One partial response in clear cell ovarian carcinoma lasting >3 years.[5][6] | Generally mild to moderate; one episode of grade 4 angioedema.[5][6] |
| Sweeney et al.[1] | I | Advanced Solid Malignancies (n=26) | NanoCrystal® Dispersion (NCD) | Part A: 250-1500 mg Q6H; Part B: 1000 mg Q8H | 1000 mg Q6H | 13 patients with stable disease.[1] | Dose-limiting toxicities included fatigue, hypophosphatemia, increased ALT, muscle weakness, elevated GGT, hyponatremia, and anorexia.[1] |
| James et al. (Breast Cancer)[2][7] | I | Metastatic Breast Cancer (n=15) | Not Specified | 200-1000 mg/day | Not Specified | Significant reduction in bone pain and analgesic use in some patients.[2][7] | No significant adverse effects reported.[2][7] |
| James et al. (Prostate Cancer)[2][7] | II | Hormone-Refractory Prostate Cancer (n=33) | Not Specified | 400 mg and 1200 mg/day | Not Applicable | PSA stabilization and declines observed.[2] | Well-tolerated; some grade 2 and 3 liver function abnormalities that were reversible.[6] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of clinical trial findings. Below are summaries of the experimental protocols for key studies involving 2-ME2.
Phase I Trial of Oral this compound in Solid Tumors (Dahut et al.)[5][6]
-
Objective: To determine the MTD and toxicity profile of orally administered 2-ME2.
-
Patient Selection: Patients with refractory solid tumors, ECOG performance status of 0, 1, or 2, and a life expectancy of more than three months.[6]
-
Treatment Plan: 2-ME2 was administered orally twice daily, with dose escalation starting at 400 mg and increasing to 3000 mg.
-
Pharmacokinetics: Serial plasma samples were collected up to 50 hours after the first single oral dose and analyzed using liquid chromatography-tandem mass spectrometry.[5][6]
-
Biomarker Analysis: Tumor biopsies were taken before and after treatment to assess microvessel density by CD31 immunostaining and cell proliferation by Ki67 immunohistochemistry.[5][6]
Phase I Trial of this compound NanoCrystal® Dispersion (Sweeney et al.)[1]
-
Objective: To determine the MTD of a novel 2-ME2 NCD formulation.
-
Patient Selection: Patients with unresectable or metastatic solid malignancies who had progressed on previous therapy or lacked effective treatment options.
-
Treatment Plan: Patients received 2-ME2 NCD orally either every six hours (Part A) or every eight hours (Part B), with dose escalation in successive cohorts.
-
Response Evaluation: Tumor response was evaluated based on the Response Evaluation Criteria in Solid Tumors (RECIST).
-
Pharmacokinetics: Plasma concentrations of 2-ME2 were determined at various time points to assess bioavailability and steady-state levels.
Signaling Pathways and Mechanisms of Action
This compound exerts its anticancer effects through a variety of mechanisms, primarily targeting microtubule dynamics and angiogenesis. Its actions are complex and appear to be independent of estrogen receptors.[3][4]
Figure 1. Signaling Pathway of this compound
One of the primary mechanisms of 2-ME2 is its ability to bind to the colchicine site of tubulin, which disrupts microtubule polymerization.[6][8] This leads to an arrest of the cell cycle at the G2/M phase and subsequent induction of apoptosis.[6] Furthermore, 2-ME2 has been shown to downregulate the transcription factor Hypoxia-Inducible Factor-1 alpha (HIF-1α).[6][8] HIF-1α is a critical mediator of the cellular response to hypoxia and plays a key role in tumor angiogenesis by upregulating the expression of pro-angiogenic factors such as Vascular Endothelial Growth Factor (VEGF). By inhibiting HIF-1α, 2-ME2 effectively suppresses tumor-induced blood vessel formation.[8]
Experimental Workflow
The following diagram illustrates a typical workflow for a Phase I clinical trial of an investigational drug like this compound.
Figure 2. Phase I Clinical Trial Workflow
Logical Relationships in 2-ME2 Research
The progression of this compound from a preclinical candidate to a clinical investigational agent involves a series of interconnected research phases.
Figure 3. 2-ME2 Research Progression
Conclusion
This compound continues to be a compound of interest in oncology due to its unique, non-estrogenic mechanisms of action that target both tumor cells and the tumor microenvironment. While early clinical trials were hampered by poor bioavailability, the development of novel formulations has renewed interest in its therapeutic potential. The data from Phase I and II trials suggest that 2-ME2 is generally well-tolerated and can lead to disease stabilization in some patients with advanced cancers. Future research should focus on optimizing dosing strategies with newer formulations, identifying predictive biomarkers to select patient populations most likely to benefit, and exploring combination therapies to enhance its anti-tumor activity.
References
- 1. Phase I Trial of this compound (2ME2, Panzem®) NanoCrystal® Dispersion (NCD®) in Advanced Solid Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a promising anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New insights into this compound, a promising antiangiogenic and antitumor agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Phase I clinical trial of oral this compound, an antiangiogenic and apoptotic agent, in patients with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound | Rupa Health [rupahealth.com]
Predicting Response to 2-Methoxyestradiol: A Comparative Guide to Potential Biomarkers
For Researchers, Scientists, and Drug Development Professionals
2-Methoxyestradiol (2-ME2), an endogenous metabolite of estradiol, has demonstrated potent anti-cancer properties in preclinical studies by targeting both tumor cells and their blood supply.[1][2] Despite promising initial results, its clinical development has been challenging, underscoring the need for robust biomarkers to identify patients most likely to benefit from 2-ME2 therapy. This guide provides a comparative overview of key biomarker candidates for predicting response to 2-ME2, supported by experimental data from preclinical studies.
Core Biomarker Candidates
The primary mechanism of action of 2-ME2 involves the disruption of microtubule function, inhibition of angiogenesis, induction of apoptosis, and cell cycle arrest.[3][4] Consequently, the most promising predictive biomarkers are linked to these pathways. Here, we compare four leading candidates: Hypoxia-Inducible Factor 1-alpha (HIF-1α), Vascular Endothelial Growth Factor (VEGF), the Bax/Bcl-2 ratio, and cell cycle markers.
Data Summary: Preclinical Evidence for Biomarker Modulation by this compound
The following table summarizes preclinical data demonstrating the effect of 2-ME2 on the expression and activity of the proposed biomarkers. It is important to note that while these data validate the biological activity of 2-ME2, clinical studies directly correlating these biomarkers with patient response are limited.
| Biomarker | Cancer Type/Model | 2-ME2 Effect | Key Findings & Quantitative Data | Citation(s) |
| HIF-1α | Head and Neck Squamous Cell Carcinoma | Inhibition | Decreased nuclear HIF-1α-binding activity. | [5] |
| Endometriosis (mouse model) | Inhibition | Strong suppression of HIF-1α protein expression in endometriotic lesions from 2-ME2-treated mice compared to vehicle-treated controls. | ||
| Acute Myeloid Leukemia | Inhibition | Significantly induced apoptosis in AML cells through HIF-1α suppression, outperforming cytarabine. | [6] | |
| VEGF | Head and Neck Squamous Cell Carcinoma | Inhibition | Inhibition of VEGF secretion by 57.7% at 24 hours and 50.3% at 48 hours. | [5] |
| Endometriosis (mouse model) | Inhibition | Reduced VEGF mRNA expression in endometriotic lesions following systemic 2-ME2 treatment. | ||
| ER+ Breast and Pituitary Tumor Cells | Biphasic Effect | Acute exposure increased VEGF-A mRNA. Chronic treatment with 1 µM 2-ME2 increased VEGF-A levels, while higher doses had the opposite effect. | [7][8] | |
| Bax/Bcl-2 Ratio | Esophageal Squamous Carcinoma Cells | Increased Ratio | 2-ME2 exposure led to a statistically significant decrease in Bcl-2 expression, resulting in a 1.45-fold increase in the Bax/Bcl-2 ratio compared to controls. | [2] |
| Lymphoma Raji Cells | Increased Ratio | Upregulation of Bax and downregulation of Bcl-2 protein expression following treatment with 2.5 µmol/L 2-ME2. | [9] | |
| Cervical Carcinoma Cells | Increased Ratio | Statistically significant increases in Bax expression levels, leading to a Bax/Bcl-2 ratio of 1.87 in 2-ME2-exposed cells. | [10] | |
| Cell Cycle Markers | Triple Negative Breast Cancer Cells | S-phase Arrest | Treatment with 2-ME2 arrested TNBC cells in the S-phase of the cell cycle. | [3] |
| Human Chondrosarcoma Cells | G0/G1 Arrest | Accumulation of cells in the G0/G1 phase in response to 2-ME2 treatment. | [11] | |
| Melanoma Cells | Apoptosis and Cell Cycle Arrest | 2-ME2 significantly affected apoptosis and cell cycle progression in melanoma cells in vitro. | [12] |
Signaling Pathways and Experimental Workflows
To visualize the interplay of these biomarkers and the methodologies for their validation, the following diagrams are provided.
Caption: Signaling pathway of this compound.
Caption: General workflow for biomarker validation.
Detailed Experimental Protocols
Accurate and reproducible biomarker analysis is crucial for patient stratification. The following are detailed protocols for the key experimental methods cited.
Immunohistochemistry for HIF-1α in Formalin-Fixed Paraffin-Embedded Tissues
This protocol is adapted from a validated double immunohistochemical staining method.[13]
-
Deparaffinization and Rehydration:
-
Heat slides in an oven at 60°C for 30 minutes.
-
Deparaffinize slides in xylene (2 changes for 5 minutes each).
-
Rehydrate through a graded series of ethanol (100%, 95%, 70%) for 3 minutes each, followed by a final wash in distilled water.
-
-
Antigen Retrieval:
-
Immerse slides in a Target Retrieval Solution (e.g., Dako, S1699) and heat in a pressure cooker for 3 minutes.
-
Allow slides to cool to room temperature.
-
-
Staining Procedure:
-
Rinse slides in a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Block endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes.
-
Rinse with wash buffer.
-
Apply a protein block (e.g., 0.03% casein in PBS/Tween) for 30 minutes.
-
Incubate with the primary antibody against HIF-1α (e.g., mouse monoclonal IgG2b) overnight at 4°C.
-
Rinse and apply a biotinylated secondary antibody for 30 minutes.
-
Rinse and apply a streptavidin-horseradish peroxidase conjugate for 30 minutes.
-
Develop the signal with a chromogen such as DAB (3,3'-diaminobenzidine).
-
Counterstain with hematoxylin, dehydrate, and mount.
-
Enzyme-Linked Immunosorbent Assay (ELISA) for Serum VEGF
This protocol is based on a validated sandwich ELISA method.[14][15]
-
Plate Preparation:
-
Coat a 96-well microplate with a capture antibody against human VEGF and incubate overnight at 4°C.
-
Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Block the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
-
Assay Procedure:
-
Wash the plate.
-
Add patient serum samples and standards to the wells and incubate for 2 hours at room temperature.
-
Wash the plate.
-
Add a biotinylated detection antibody against human VEGF and incubate for 1 hour at room temperature.
-
Wash the plate.
-
Add streptavidin-horseradish peroxidase conjugate and incubate for 30 minutes at room temperature.
-
Wash the plate.
-
Add a substrate solution (e.g., TMB) and incubate in the dark until a color develops.
-
Stop the reaction with a stop solution (e.g., 2N H₂SO₄).
-
Read the absorbance at 450 nm using a microplate reader.
-
Real-Time Quantitative PCR (RT-qPCR) for Bax and Bcl-2 mRNA Expression
This protocol is a general guideline for RT-qPCR analysis.[16]
-
RNA Extraction:
-
Extract total RNA from tumor tissue or cells using a suitable kit (e.g., RNeasy Mini Kit, Qiagen).
-
Assess RNA quality and quantity using a spectrophotometer.
-
-
cDNA Synthesis:
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
-
qPCR Reaction:
-
Prepare a qPCR reaction mix containing cDNA, forward and reverse primers for Bax, Bcl-2, and a housekeeping gene (e.g., GAPDH), and a suitable qPCR master mix (e.g., SYBR Green).
-
Perform the qPCR reaction in a real-time PCR cycler.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Calculate the relative expression of Bax and Bcl-2 normalized to the housekeeping gene using the ΔΔCt method.
-
Determine the Bax/Bcl-2 ratio.
-
Flow Cytometry for Cell Cycle Analysis
This protocol outlines a general method for cell cycle analysis using propidium iodide (PI) staining.[17][18]
-
Cell Preparation:
-
Harvest cells and wash with PBS.
-
Fix the cells in cold 70% ethanol while vortexing gently and incubate for at least 30 minutes at 4°C.
-
-
Staining:
-
Wash the fixed cells with PBS.
-
Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubate in the dark for 15-30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Acquire data for at least 10,000 events per sample.
-
Generate a histogram of DNA content and use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases.
-
Conclusion
The validation of predictive biomarkers is paramount for the successful clinical application of this compound. While clinical data remains limited, preclinical evidence strongly suggests that HIF-1α, VEGF, the Bax/Bcl-2 ratio, and cell cycle markers are promising candidates that warrant further investigation. The experimental protocols provided in this guide offer a foundation for researchers to standardize the assessment of these biomarkers in future clinical trials, with the ultimate goal of personalizing 2-ME2 therapy for cancer patients.
References
- 1. arcjournals.org [arcjournals.org]
- 2. Bax/Bcl-2 expression levels of this compound-exposed esophageal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound inhibits the malignant behavior of triple negative breast cancer cells by altering their miRNome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | Rupa Health [rupahealth.com]
- 5. This compound inhibits hypoxia-inducible factor 1alpha, tumor growth, and angiogenesis and augments paclitaxel efficacy in head and neck squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. HIF-1α inhibition by this compound induces cell death via activation of the mitochondrial apoptotic pathway in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound Exhibits a Biphasic Effect on VEGF-A in Tumor Cells and Upregulation Is Mediated Through ER-α: A Possible Signaling Pathway Associated with the Impact of 2-ME2 on Proliferative Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound exhibits a biphasic effect on VEGF-A in tumor cells and upregulation is mediated through ER-alpha: a possible signaling pathway associated with the impact of 2-ME2 on proliferative cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [Up-Regulation of Bax/BCL-2 Ratio by this compound Induces Apoptosis in Lymphoma Raji Cells] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Influence of prostaglandin A2 and this compound on Bax and Bcl-2 expression levels in cervical carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound induces apoptosis and cell cycle arrest in human chondrosarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. Double Immunohistochemical Staining Method for HIF-1α and its Regulators PHD2 and PHD3 in Formalin Fixed Paraffin Embedded Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bmgrp.com [bmgrp.com]
- 15. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 16. Expression and Prognostic Significance of Bcl-2 and Bax in The Progression and Clinical Outcome of Transitional Bladder Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. cancer.wisc.edu [cancer.wisc.edu]
- 18. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
Comparative proteomics of cells treated with 2-Methoxyestradiol and other microtubule inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the proteomic effects of 2-Methoxyestradiol (2-ME2) and other prominent microtubule inhibitors, including paclitaxel, colchicine, and vinca alkaloids. By examining the cellular protein expression changes induced by these compounds, this document aims to offer valuable insights into their distinct and overlapping mechanisms of action, aiding in drug development and targeted therapeutic strategies.
Introduction to Microtubule Inhibitors
Microtubules are dynamic cytoskeletal polymers essential for various cellular processes, including cell division, intracellular transport, and maintenance of cell shape. Their critical role in mitosis makes them a key target for anticancer drug development. Microtubule inhibitors are a class of drugs that interfere with the normal function of microtubules, leading to cell cycle arrest and apoptosis. These inhibitors are broadly classified into two categories: microtubule-stabilizing agents and microtubule-destabilizing agents.
-
This compound (2-ME2): An endogenous metabolite of estradiol, 2-ME2 is a microtubule-destabilizing agent that binds to the colchicine-binding site on β-tubulin.[1][2] It exhibits both antiproliferative and antiangiogenic properties and induces G2/M cell cycle arrest and apoptosis.[3][4]
-
Paclitaxel (Taxol): A well-known microtubule-stabilizing agent, paclitaxel binds to the β-tubulin subunit of microtubules, promoting their assembly and preventing depolymerization. This leads to the formation of abnormally stable microtubules, mitotic arrest, and subsequent cell death.[5]
-
Colchicine: A classical microtubule-destabilizing agent that also binds to the colchicine-binding site on tubulin, inhibiting microtubule polymerization.[6] Its clinical use in cancer is limited by its toxicity, but it serves as a valuable research tool.[7]
-
Vinca Alkaloids (e.g., Vincristine, Vinblastine): This class of microtubule-destabilizing agents binds to a distinct site on β-tubulin, known as the vinca domain.[8] They inhibit microtubule assembly and are widely used in cancer chemotherapy.[9]
Comparative Proteomic Analysis
The following tables summarize the quantitative proteomic data from studies investigating the cellular response to different microtubule inhibitors. The data highlights key proteins and pathways affected by each drug, offering a comparative perspective on their mechanisms of action.
Proteomic Changes in Response to this compound (2-ME2)
| Protein | Function | Regulation by 2-ME2 | Reference |
| Cyclin B1 | Regulates G2/M transition | Upregulated | [4] |
| Securin | Anaphase-promoting complex substrate | Upregulated | [10] |
| Cleaved PARP | Apoptosis marker | Upregulated | [11] |
| Cleaved Caspase-3 | Apoptosis executioner | Upregulated | [11] |
| Bcl-2 | Anti-apoptotic protein | Downregulated | [11] |
| P70S6K | Cell cycle progression | Downregulated | [11] |
Proteomic Changes in Response to Paclitaxel
Quantitative proteomic studies on paclitaxel-treated cancer cells have identified numerous differentially expressed proteins associated with drug resistance and cellular stress.
| Protein | Function | Regulation by Paclitaxel | Reference |
| Stress-70 protein | Chaperone, anti-apoptotic | Upregulated | [12] |
| 78-kD glucose-regulated protein | Chaperone, anti-apoptotic | Upregulated | [12] |
| Peptidyl-prolyl cis-trans isomerase A (PPIA) | Chaperone, implicated in resistance | Upregulated | [12] |
| Heterogeneous nuclear ribonucleoprotein H3 | RNA binding, anti-apoptotic | Upregulated | [12] |
| Programmed cell death protein 4 (PDCD4) | Tumor suppressor, translation inhibitor | Downregulated | [13] |
| Ubiquitin-conjugating enzyme E2 S (UBE2S) | Mitotic exit | Upregulated | [13] |
Comparative Overview of Affected Cellular Processes
| Cellular Process | This compound | Paclitaxel | Colchicine | Vinca Alkaloids |
| Microtubule Dynamics | Destabilization | Stabilization | Destabilization | Destabilization |
| Cell Cycle Arrest | G2/M | G2/M | G2/M | G2/M |
| Apoptosis Induction | Yes | Yes | Yes | Yes |
| HIF-1α Regulation | Inhibition | - | - | - |
| Protein Translation | Inhibition | - | - | - |
| Signaling Pathways | p53, PI3K/Akt | PI3K/Akt, MAPK/ERK, NF-κB | S100A8/A9, RhoA/ROCK, PI3K/Akt | JNK, p53 |
Experimental Protocols
This section outlines a general methodology for the comparative proteomic analysis of cells treated with microtubule inhibitors, based on common practices in the field.
Cell Culture and Drug Treatment
-
Cell Lines: Select appropriate cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer).
-
Culture Conditions: Grow cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Drug Treatment: Treat cells with IC50 concentrations of this compound, paclitaxel, colchicine, or vincristine for a predetermined time (e.g., 24 or 48 hours). A vehicle-treated control (e.g., DMSO) should be included.
Protein Extraction and Quantification
-
Lysis: Harvest cells and lyse them in a buffer containing 7 M urea, 2 M thiourea, 4% CHAPS, and a protease inhibitor cocktail.
-
Sonication: Sonicate the lysates to shear DNA and ensure complete cell disruption.
-
Centrifugation: Centrifuge the lysates at high speed to pellet cell debris.
-
Quantification: Determine the protein concentration of the supernatant using a standard protein assay (e.g., Bradford or BCA assay).
Two-Dimensional Difference Gel Electrophoresis (2D-DIGE)
-
Protein Labeling: Label protein samples with different fluorescent CyDyes (e.g., Cy3 and Cy5 for treated samples, Cy2 for a pooled internal standard).
-
Isoelectric Focusing (IEF): Run the labeled protein mixture on an IEF strip to separate proteins based on their isoelectric point.
-
SDS-PAGE: Equilibrate the IEF strip and run it on a large-format SDS-polyacrylamide gel to separate proteins based on their molecular weight.
-
Image Acquisition: Scan the gel at different wavelengths to detect the fluorescent signals from each CyDye.
-
Image Analysis: Use specialized software to quantify the spot intensities and identify differentially expressed proteins between the treated and control samples.
Protein Identification by Mass Spectrometry
-
Spot Excision: Excise the protein spots of interest from a preparative gel.
-
In-Gel Digestion: Destain the gel pieces and digest the proteins with trypsin.
-
Peptide Extraction: Extract the resulting peptides from the gel.
-
Mass Spectrometry: Analyze the peptide mixture using MALDI-TOF/TOF or LC-MS/MS to determine the peptide masses and fragmentation patterns.
-
Database Searching: Search the obtained mass spectra against a protein database (e.g., Swiss-Prot) to identify the proteins.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize key signaling pathways affected by these microtubule inhibitors and a typical experimental workflow for comparative proteomics.
Caption: Experimental workflow for comparative proteomic analysis.
Caption: Core mechanisms of action for microtubule inhibitors.
Conclusion
This guide provides a comparative overview of the proteomic effects of this compound and other key microtubule inhibitors. The presented data and pathways highlight both the common mechanism of mitotic arrest and the unique molecular signatures of each compound. For instance, 2-ME2's dual action on microtubule dynamics and HIF-1α presents a distinct therapeutic profile. Understanding these differences at the proteomic level is crucial for the rational design of novel anticancer therapies and for identifying biomarkers to predict patient response to these important drugs. Further head-to-head quantitative proteomic studies are warranted to provide a more comprehensive comparative analysis.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | Rupa Health [rupahealth.com]
- 3. mdpi.com [mdpi.com]
- 4. This compound and paclitaxel have similar effects on the cell cycle and induction of apoptosis in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Paclitaxel - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Comparison of the neurotoxic effects of colchicine, the vinca alkaloids, and other microtubule poisons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Vinca Alkaloids - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound inhibits the anaphase-promoting complex and protein translation in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound inhibits the malignant behavior of triple negative breast cancer cells by altering their miRNome - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comparative proteomic analysis of paclitaxel resistance-related proteins in human breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Proper Disposal of 2-Methoxyestradiol: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical compounds are paramount. This guide provides essential safety and logistical information for the proper disposal of 2-Methoxyestradiol, a metabolite of estradiol with antiangiogenic and apoptotic properties. Adherence to these procedures is critical to ensure personnel safety and environmental protection.
Immediate Safety and Handling Precautions
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] It is also considered a hazardous drug and may cause cancer and damage fertility or the unborn child.[2][3] Therefore, appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection, must be worn when handling this compound.[4] All handling should be performed in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or aerosols.[1][5]
In the event of a spill, the area should be evacuated. The spilled material should be contained and absorbed with an inert, finely-powdered liquid-binding material.[1] Decontaminate surfaces by scrubbing with alcohol and dispose of all contaminated materials as hazardous waste.[1]
Regulatory Framework for Disposal
The disposal of this compound is governed by federal, state, and local regulations for hazardous waste. The U.S. Environmental Protection Agency (EPA) classifies generators of hazardous waste into three categories based on the quantity of waste produced per calendar month. It is crucial for laboratories to determine their generator status to ensure compliance with the appropriate regulations.
| Generator Category | Non-Acute Hazardous Waste Generation Rate | Acute Hazardous Waste Generation Rate |
| Very Small Quantity Generator (VSQG) | ≤ 100 kg/month | ≤ 1 kg/month |
| Small Quantity Generator (SQG) | > 100 kg and < 1,000 kg/month | > 1 kg/month (triggers LQG status) |
| Large Quantity Generator (LQG) | ≥ 1,000 kg/month | > 1 kg/month |
| Data sourced from the U.S. Environmental Protection Agency (EPA). |
As a substance that can be classified as hazardous, any amount of this compound waste could contribute to these totals.
Step-by-Step Disposal Procedure
The primary and recommended method for the disposal of this compound is to treat it as hazardous chemical waste.
-
Segregation and Collection :
-
Collect waste this compound, including any contaminated lab materials (e.g., pipette tips, gloves, absorbent pads), in a designated, properly labeled, and sealed hazardous waste container.
-
Do not mix with non-hazardous waste. Incompatible materials such as strong acids, strong bases, and strong oxidizing or reducing agents should be kept separate.[1]
-
-
Labeling :
-
Clearly label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution and local regulations.
-
-
Storage :
-
Store the sealed waste container in a designated, secure, and well-ventilated satellite accumulation area until it is collected for disposal.
-
-
Disposal :
-
Arrange for the collection and disposal of the hazardous waste through your institution's environmental health and safety (EHS) office or a licensed professional waste disposal company.[3]
-
The waste will be transported to an approved waste disposal plant for incineration or other appropriate treatment.[1][5]
-
Under no circumstances should this compound be disposed of down the drain or in regular trash. [5]
Experimental Protocols for In-Lab Chemical Degradation of Estrogenic Compounds
While sending chemical waste to a professional disposal facility is the standard and required procedure, understanding the principles of chemical degradation can be valuable for researchers. The following outlines methodologies from scientific literature for the degradation of estrogens, which could be adapted for this compound in a controlled laboratory setting as part of a research protocol, not as a routine disposal method. These procedures should only be performed by trained personnel with a thorough understanding of the chemical reactions and safety precautions involved.
Enzymatic Oxidation using Laccase
This method utilizes the enzyme laccase to oxidize and polymerize estrogenic compounds, reducing their biological activity.
-
Materials :
-
Laccase from Trametes versicolor
-
Silica beads (for enzyme immobilization)
-
Packed bed reactor
-
Buffer solution (e.g., pH 5)
-
This compound solution (in buffer)
-
-
Procedure :
-
Immobilize laccase onto silica beads through covalent bonding.
-
Pack the laccase-immobilized beads into a continuous-flow packed bed reactor.
-
Prepare a solution of this compound in a buffer with a pH optimal for the enzyme (typically around pH 5).
-
Pump the this compound solution through the packed bed reactor at a controlled flow rate to allow for sufficient contact time with the enzyme.
-
Collect the effluent and analyze for the concentration of the parent compound to determine the extent of degradation. The reaction leads to the formation of polymerized products.
-
Chemical Oxidation via Photo-Fenton Reaction
This advanced oxidation process uses hydroxyl radicals to degrade organic pollutants.
-
Materials :
-
Ferrous iron source (e.g., ferrous sulfate)
-
Hydrogen peroxide (H₂O₂)
-
UV lamp
-
Reaction vessel
-
This compound solution
-
-
Procedure :
-
Prepare an aqueous solution of this compound in the reaction vessel.
-
Add the ferrous iron catalyst to the solution.
-
Introduce hydrogen peroxide to initiate the Fenton reaction, generating hydroxyl radicals.
-
Expose the solution to UV irradiation to enhance the production of hydroxyl radicals (photo-Fenton).
-
Allow the reaction to proceed for a sufficient duration.
-
Quench the reaction and analyze the solution for the degradation of this compound and the formation of byproducts.
-
By providing this comprehensive guidance, laboratories can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental responsibility. This information is intended to be a valuable resource, building trust and demonstrating a commitment to supporting researchers beyond the provision of chemical products.
References
- 1. researchgate.net [researchgate.net]
- 2. Use of a Battery of Chemical and Ecotoxicological Methods for the Assessment of the Efficacy of Wastewater Treatment Processes to Remove Estrogenic Potency - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enrichment and characterization of steroid-degrading microbes for targeted removal of steroid hormone micropollutants in small-scale wastewater treatment solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enzyme-Catalyzed Oxidation of 17β-Estradiol Using Immobilized Laccase from Trametes versicolor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Personal protective equipment for handling 2-Methoxyestradiol
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 2-Methoxyestradiol (2-ME2) in a laboratory setting. Adherence to these guidelines is critical to ensure personal safety and minimize environmental contamination.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance with multiple health risks. It is toxic if swallowed, in contact with skin, or if inhaled.[1] It is also suspected of causing cancer and may damage fertility or the unborn child.[1] Therefore, stringent adherence to PPE protocols is mandatory.
Summary of Required Personal Protective Equipment
| PPE Category | Specification | Rationale |
| Hand Protection | Two pairs of chemotherapy-grade gloves meeting ASTM D6978 standard.[2] | Prevents skin contact with the hazardous chemical. The outer glove should be worn over the gown cuff and the inner glove underneath.[2] |
| Eye and Face Protection | Safety goggles with side-shields or a full-face shield.[3][4][5] | Protects eyes and face from splashes and airborne particles.[2][5] |
| Respiratory Protection | A NIOSH-approved P3 respirator or an N95 surgical respirator mask.[2] | Prevents inhalation of harmful dust and aerosols.[3] A standard surgical mask is not sufficient.[2] |
| Body Protection | A protective lab coat or an impervious gown.[3][6] | Provides a barrier against skin exposure. |
| Foot Protection | Closed-toe shoes and shoe covers.[5] | Protects against spills and contamination of personal footwear. |
Operational Plan: Handling and Storage
Proper handling and storage procedures are crucial to minimize exposure risk and maintain the integrity of the compound.
Step-by-Step Handling Protocol:
-
Preparation: Before handling, ensure all necessary PPE is correctly donned. Work should be conducted in a designated area, such as a chemical fume hood or a ventilated enclosure, to control airborne levels.[3][6]
-
Weighing and Aliquoting: When handling the powdered form, avoid the formation of dust and aerosols.[3][4] Use appropriate tools and techniques for weighing and transferring the compound.
-
Solution Preparation: If preparing solutions, add the solvent to the this compound powder slowly to prevent splashing.
-
Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water.[1][3] Decontaminate all work surfaces and equipment.
Storage:
-
Store this compound in a tightly sealed container in a cool, well-ventilated area, away from direct sunlight and sources of ignition.[3]
-
Recommended storage temperatures are -20°C for the powder form and -80°C when in solvent.[3]
Emergency Procedures
In the event of exposure or a spill, immediate action is required.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1]
-
Skin Contact: Immediately remove contaminated clothing and wash the affected skin with plenty of soap and water for at least 15 minutes.[1][6]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[1][6] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1][6]
-
Spill: Evacuate the area. Wear appropriate PPE, including respiratory protection. For small spills, absorb the material with an inert binder and place it in a sealed container for disposal.[3] For large spills, follow institutional emergency procedures.
Disposal Plan
All waste contaminated with this compound is considered hazardous and must be disposed of accordingly.
-
Solid Waste: Collect all contaminated solid waste, including used PPE, in a designated, sealed, and properly labeled hazardous waste container.
-
Liquid Waste: Collect all liquid waste in a sealed and labeled hazardous waste container.
-
Disposal: Dispose of all this compound waste through a licensed professional waste disposal service in accordance with local, state, and federal regulations.[3][4] Do not dispose of it down the drain or in regular trash.[1]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
